molecular formula C6H6ClN3O2 B1423250 Methyl 6-amino-2-chloropyrimidine-4-carboxylate CAS No. 944129-00-4

Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B1423250
CAS No.: 944129-00-4
M. Wt: 187.58 g/mol
InChI Key: DZPNGOOGJKXYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS 944129-00-4) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features both an amino group and a chloro group on its pyrimidine ring, making it a versatile building block for the construction of more complex molecules through nucleophilic substitution and further functional group transformations . Its primary research application is in the development of novel pharmaceutical compounds. For instance, derivatives of this scaffold have been identified as hits in high-throughput screening campaigns against Mycobacterium tuberculosis (Mtb), showing promise as a novel class of antitubercular agents with a potentially new mechanism of action, as they do not exhibit cross-resistance with conventional TB drugs . Researchers utilize this compound in exploring structure-activity relationships (SAR) to optimize potency and physicochemical properties of lead compounds . It is critical for researchers to handle this material with care. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The product should be stored in a dark place under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPNGOOGJKXYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944129-00-4
Record name methyl 6-amino-2-chloropyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction and Core Concepts

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in modern synthetic and medicinal chemistry. The pyrimidine core, an electron-rich aromatic heterocycle, is a privileged scaffold found in the nucleobases of DNA and RNA, granting it inherent biocompatibility and diverse therapeutic potential[1]. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and strategic application in the development of novel therapeutics, tailored for researchers and drug development professionals. The strategic placement of an amino group, a chloro leaving group, and a methyl ester on the pyrimidine ring provides three distinct points for chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data are critical for reaction design, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂[2]
Molecular Weight 187.59 g/mol [3]
Monoisotopic Mass 187.01485 Da[2]
CAS Number 944129-00-4[4]
IUPAC Name This compound
SMILES COC(=O)C1=CC(=NC(=N1)Cl)N[2]
InChIKey DZPNGOOGJKXYRF-UHFFFAOYSA-N[2]
Appearance Typically a white to light yellow crystalline powder.[5]

The molecule is largely planar, a feature that facilitates stacking interactions within biological targets. The amino group and pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, while the carbonyl group provides an additional hydrogen bond acceptor site. These features are paramount for molecular recognition and binding to protein targets.

Synthesis and Chemical Reactivity

The synthetic value of this compound lies in its predictable and versatile reactivity, dominated by the 2-chloro substituent.

General Synthetic Strategy

While multiple synthetic routes are possible, a common and logical approach involves the construction and subsequent functionalization of the pyrimidine ring. The following workflow illustrates a plausible synthetic pathway starting from readily available precursors.

Synthesis_Workflow Precursor Barbituric Acid Derivative Chlorinated 2,6-Dichloropyrimidine -4-carboxylate Intermediate Precursor->Chlorinated  POCl₃ / Heat   (Chlorination) FinalProduct Methyl 6-amino-2-chloro -pyrimidine-4-carboxylate Chlorinated->FinalProduct  NH₃ or amine source (Selective Amination)  

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Chlorination: The transformation of a hydroxy-pyrimidine (or its tautomeric keto form, like a barbituric acid derivative) into a chloropyrimidine is a cornerstone of pyrimidine chemistry. Using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method to replace hydroxyl groups with chlorine atoms, which are excellent leaving groups for subsequent reactions.[6]

  • Selective Amination: The two chlorine atoms on a dichloropyrimidine intermediate exhibit different reactivities. The C2 and C6 positions on the pyrimidine ring are more electron-deficient than the C4 position, making them more susceptible to nucleophilic attack. By carefully controlling reaction conditions (temperature, stoichiometry), a nucleophile like ammonia can be directed to selectively displace one of the chloro groups, yielding the mono-amino product.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C4-carboxylate group activates the C2-chloro substituent, making it an excellent electrophilic site for reaction with a wide array of nucleophiles.

This reactivity is the key to its utility as a scaffold, allowing for the facile introduction of diverse functional groups and the construction of compound libraries for drug discovery. For instance, various amines, thiols, or alcohols can be coupled at this position to explore the structure-activity relationship (SAR) of a lead compound series.[7]

SNAr_Mechanism cluster_0 S-N-Ar Reaction at C2 Position Reactants Scaffold-Cl + Nu-H TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack Products Scaffold-Nu + H-Cl TransitionState->Products Leaving Group Expulsion Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Scaffold, Amine, Base) Setup->Addition Heating 3. Heating & Monitoring (TLC Analysis) Addition->Heating Quench 4. Reaction Quench (Add Water) Heating->Quench Upon Completion Workup 5. Aqueous Workup (Extraction with EtOAc) Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

References

"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine core is of paramount importance, being a fundamental component of nucleic acids and a privileged structure in drug design.[1] This guide provides a comprehensive technical overview of This compound , a key trifunctional building block. Its unique arrangement of an amino group, a chloro leaving group, and a methyl ester allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, characterization, applications, and safe handling.

Section 1: Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section delineates the formal nomenclature, structure, and key physicochemical characteristics of this compound.

IUPAC Name and Nomenclature

The formal IUPAC name for this compound is This compound .[2] It is crucial to use the correct nomenclature to avoid ambiguity with its various isomers, such as methyl 2-amino-6-chloropyrimidine-4-carboxylate.[3]

Chemical Structure and CAS Registry Number
  • CAS Number: 944129-00-4[2][4][5]

  • Molecular Formula: C₆H₆ClN₃O₂[4][6]

  • Molecular Weight: 187.59 g/mol [4]

  • SMILES: COC(=O)C1=CC(=NC(=N1)Cl)N[4][6]

  • InChI Key: DZPNGOOGJKXYRF-UHFFFAOYSA-N[6]

Physicochemical Properties

The physical and chemical properties of the compound are essential for planning reactions, purification, and formulation. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Physical State Solid[7]
Molecular Weight 187.59 g/mol
Melting Point 135 °C
Boiling Point 386.6 °C (Predicted)
Flash Point 249 °C[4]
XLogP (Predicted) 1.0[6]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5[3]

Section 2: Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The construction of this molecule typically starts from a more readily available, symmetrically substituted pyrimidine. A common strategy involves the sequential displacement of two chloro atoms from a dichloropyrimidine precursor. The differential reactivity of the chloro groups at the C2 and C6 positions, influenced by the electronic effects of the C4-carboxylate, is key to achieving a selective monosubstitution.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible two-step synthesis starting from methyl 2,6-dichloropyrimidine-4-carboxylate.

Step 1: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate This starting material can be prepared from commercially available 2,6-dichloropyrimidine-4-carboxylic acid via esterification (e.g., using thionyl chloride and methanol).

Step 2: Regioselective Amination

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in anhydrous isopropanol (10-15 mL per gram of starting material).

  • Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Bubble ammonia gas through the solution at a moderate rate, or add a solution of ammonia in isopropanol (2.0-2.5 eq) dropwise while vigorously stirring. The choice of an alcoholic solvent is crucial as it facilitates the reaction while minimizing side reactions.[8]

  • Reaction Monitoring: Maintain the temperature below 10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, allow the mixture to warm to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the product and dissolve any ammonium chloride byproduct.

  • Purification: Filter the resulting solid, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield this compound as a white to off-white solid.

Mechanistic Rationale

The key to this synthesis is the regioselective nucleophilic aromatic substitution (SNAr). The C6 position is generally more electrophilic than the C2 position in this system due to the electron-withdrawing effect of the adjacent C4-ester group. Ammonia, acting as the nucleophile, preferentially attacks the C6 position, leading to the displacement of the chloride ion and the formation of the desired 6-amino product. Performing the reaction at low temperatures minimizes the risk of disubstitution.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product SM Methyl 2,6-dichloropyrimidine-4-carboxylate Reaction Regioselective S_N_Ar SM->Reaction Reactant Ammonia (NH3) in Isopropanol Reactant->Reaction Conditions 0-5 °C, 2-4h Conditions->Reaction Product This compound Reaction->Product caption Workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of the target compound.

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides unambiguous structural elucidation.

Overview of Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

  • X-ray Crystallography: Offers definitive proof of structure and stereochemistry in the solid state.

Expected Spectroscopic Data
TechniqueExpected Peaks / SignalsRationale
¹H NMR ~7.0-7.5 ppm (s, 1H), ~5.5-6.5 ppm (s, 2H), ~3.9 ppm (s, 3H)Singlet for the pyrimidine C5-H; broad singlet for the -NH₂ protons; singlet for the methyl ester (-OCH₃) protons.
¹³C NMR ~165 ppm, ~160 ppm, ~158 ppm, ~155 ppm, ~100 ppm, ~53 ppmResonances for C=O, C6-NH₂, C2-Cl, C4, C5, and -OCH₃ carbons.
IR (cm⁻¹) 3450-3300 (N-H stretch), ~1720 (C=O stretch), ~1640 (N-H bend), 1580-1450 (C=N, C=C stretches)Characteristic absorptions for the primary amine, ester carbonyl, and aromatic pyrimidine ring.[9]
MS (ESI+) m/z 188.02 [M+H]⁺, 210.00 [M+Na]⁺Predicted mass-to-charge ratios for the protonated and sodiated molecular ions.[6]
X-ray Crystallography Insights

While crystallographic data for the exact title compound is not published, data for the closely related isomer, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, reveals important structural features that can be extrapolated. The pyrimidine ring is essentially planar, and the molecule participates in significant intermolecular hydrogen bonding via its amino group (N—H···N interactions), forming chains in the crystal lattice.[10] A similar planarity and hydrogen bonding capacity is expected for this compound, influencing its solid-state properties and potential interactions with biological targets.

Section 4: Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a scaffold for building more complex, biologically active molecules.

Role as a Key Intermediate

This compound is a trifunctional building block, offering three distinct points for chemical modification:

  • C2-Chloro group: An excellent site for nucleophilic substitution to introduce various amines, thiols, or alcohols. This is a common strategy for building libraries of related compounds.[8][11]

  • C6-Amino group: Can be acylated, alkylated, or used in coupling reactions.

  • C4-Ester group: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.

This orthogonality allows for a controlled, stepwise elaboration of the molecular structure, which is a highly desirable feature in drug discovery campaigns.

A Scaffold for Biologically Active Molecules

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly protein kinase inhibitors.[1] The "magic methyl" group, while not directly on the pyrimidine ring in this case, is a concept in drug design where methylation can significantly enhance potency or pharmacokinetic properties.[12] Derivatives of this scaffold are explored for a wide range of therapeutic areas:

  • Oncology: As inhibitors of kinases like EGFR, CDK, and FAK.[1]

  • Anti-infectives: As potential agents against tuberculosis and other bacterial or viral targets.[8]

  • Immunology and Inflammation: As modulators of signaling pathways involved in immune responses.

Logical Pathway for Derivatization

The following diagram illustrates a common synthetic logic used by medicinal chemists to leverage this scaffold.

G cluster_step1 Step 1: C2 Modification cluster_step2 Step 2: C4 Modification cluster_step3 Step 3: Final Coupling Start This compound S_N_Ar S_N_Ar Reaction (e.g., with R¹-NH₂) Start->S_N_Ar Intermediate1 Intermediate A (C2-amine substituted) S_N_Ar->Intermediate1 Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate1->Hydrolysis Intermediate2 Intermediate B (Carboxylic Acid) Hydrolysis->Intermediate2 AmideCoupling Amide Coupling (e.g., HATU, R²-NH₂) Intermediate2->AmideCoupling FinalProduct Diverse Library of Bioactive Candidates AmideCoupling->FinalProduct caption Synthetic logic for library generation from the title compound.

Caption: Synthetic logic for library generation from the title compound.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical intermediate is crucial for laboratory safety. The information below is based on data for closely related amin-chloro-pyrimidine compounds and should be treated as a guideline.[13][14][15][16]

Hazard Identification
  • GHS Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[16]

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE) and Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard EN166).[14]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[14]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]

Storage and Stability
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15]

  • Stability: Stable under recommended storage conditions.[14]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries aimed at a multitude of biological targets. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively unlock its potential to create the next generation of therapeutic agents. The continued exploration of derivatives from this scaffold promises to yield novel candidates for treating some of the most challenging human diseases.

References

"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers. It outlines the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for determining its solubility profile in various solvents. This document is designed to empower researchers and drug development professionals to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and biopharmaceutical assessment.

Introduction: The Critical Role of Solubility in Drug Development

This compound (C₆H₆ClN₃O₂) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Its structural motifs are common in a variety of biologically active molecules. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physical property that profoundly influences its utility and developability.[4][5][6] Poor solubility can lead to significant challenges in synthetic workups, purification, formulation, and can ultimately result in poor bioavailability for the final drug product.[4][5] Therefore, a thorough understanding and quantitative determination of the solubility of this compound is an essential early-stage activity in the drug development process.[4][6]

This guide will address the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss the key factors influencing the dissolution of this compound.

Current State of Knowledge: Solubility Data for this compound

A comprehensive search of the scientific literature and chemical databases indicates a lack of publicly available, quantitative solubility data for this compound in a range of common organic and aqueous solvents. Chemical suppliers provide basic physical properties such as melting point, but not solubility profiles.[1] This knowledge gap necessitates a reliable and standardized methodology for researchers to determine this critical parameter in-house. The following sections of this guide are therefore dedicated to providing the necessary theoretical and practical framework for achieving this.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7][8][9] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces of the solvent (solvent-solvent interactions) to form new solute-solvent interactions.

Solvent Polarity

Solvents can be broadly classified as polar or non-polar. Polar solvents have large dipole moments and are effective at dissolving other polar or ionic compounds.[7][9][10] Non-polar solvents have low dipole moments and are better at dissolving non-polar compounds.[7][9] this compound possesses both polar functional groups (amino, ester, pyrimidine nitrogens) and a less polar chloropyrimidine core, suggesting it will exhibit a range of solubilities in solvents of varying polarities. It is expected to be more soluble in polar organic solvents.

Temperature

For most solid solutes, solubility increases with increasing temperature.[11][12] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.

pH and Ionization

The amino group in this compound is basic and can be protonated in acidic conditions. The pyrimidine ring nitrogens can also be protonated. This ionization will significantly increase the compound's solubility in aqueous solutions.[13][14] Therefore, the pH of the aqueous medium is a critical factor in determining its solubility.

The relationship between these factors can be visualized as follows:

Caption: Key factors influencing the solubility of the target compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[15][16][17] It is a robust and reliable method that, when performed correctly, yields high-quality, reproducible data. The protocol described below is based on guidelines from the U.S. Pharmacopeia and the International Council for Harmonisation (ICH).[13][16][18][19][20]

Materials and Equipment
  • This compound (recrystallized and of high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)[16][19]

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Add a known volume of the desired solvent or buffer to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).[4][21]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[22] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing, indicating that equilibrium has been reached.[22]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[4][21]

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.[4][21] This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[21][23][24]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the dissolved compound in the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

SolubilityWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge Samples C->D E Filter Supernatant D->E F Analyze via HPLC/UV-Vis E->F G Calculate Solubility from Calibration Curve F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)
Water (pH 7.0)80.1To be determined
Buffer (pH 1.2)~80To be determined
Buffer (pH 6.8)~80To be determined
Methanol32.7To be determined
Ethanol24.5To be determined
Acetone20.7To be determined
Acetonitrile37.5To be determined
Ethyl Acetate6.0To be determined
Dichloromethane9.1To be determined
N,N-Dimethylformamide36.7To be determined

This data will be invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Development: Choosing excipients and designing dosage forms with optimal dissolution characteristics.

  • Biopharmaceutics: Classifying the compound according to the Biopharmaceutics Classification System (BCS), which is based on solubility and permeability.[14][16][19][25]

Conclusion

While specific, pre-existing solubility data for this compound is sparse, this technical guide provides the necessary framework for researchers to generate this critical information. By understanding the theoretical principles of solubility and implementing the robust shake-flask method, scientists can obtain reliable and reproducible data. This will enable informed decisions in process development, formulation, and ultimately, contribute to the successful advancement of new therapeutic agents.

References

An In-Depth Technical Guide to the Spectral Analysis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a substituted pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Its structural framework, featuring amino, chloro, and methyl ester functional groups on a pyrimidine core, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a key intermediate in the preparation of potential therapeutic agents, including compounds investigated for antituberculosis activity.[1]

The unequivocal structural confirmation and purity assessment of such intermediates are paramount in the drug development pipeline. A combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides the necessary analytical rigor. Each technique offers a unique and complementary perspective on the molecule's structure. This guide provides an in-depth analysis of the spectral data for this compound, grounded in established scientific principles and field-proven methodologies.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectral data. The key physicochemical properties of the title compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₆H₆ClN₃O₂[1]
Molecular Weight 187.59 g/mol [1]
CAS Number 944129-00-4-
Appearance Solid (predicted)-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and quantity of these atoms.[2]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR data for a solid heterocyclic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Tune the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum using a calibrated 90° pulse. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) Lock Lock & Shim Prep->Lock Tune Tune Probe (¹H & ¹³C) Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Tune->AcquireC13 Process Fourier Transform Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Chemical Shifts (¹H & ¹³C) Process->Assign Integrate->Assign

Fig. 1: Standard workflow for NMR spectral analysis.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Based on the molecular structure and analysis of similar pyrimidine derivatives, the following ¹H NMR spectrum is predicted.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2Singlet2H-NH₂The amino protons are expected to be deshielded and may appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
~ 7.1 - 7.3Singlet1HC₅-HThe lone proton on the pyrimidine ring is in an electron-deficient environment, shifting it downfield.
~ 3.9 - 4.0Singlet3H-OCH₃The methyl protons of the ester group are in a typical range for this functional group.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to each unique carbon environment in the molecule. The prediction of chemical shifts for substituted heteroaromatic compounds can be complex, but correlations with known additivity parameters provide reliable estimates.[3]

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=O (Ester)Carbonyl carbons of esters typically resonate in this downfield region.
~ 162C₆-NH₂The carbon attached to the amino group is significantly deshielded.
~ 160C₂-ClThe carbon bearing the chlorine atom is also strongly deshielded by the electronegative halogen and adjacent ring nitrogens.
~ 158C₄-COOCH₃The carbon attached to the ester group is deshielded by the carbonyl and ring nitrogens.
~ 108C₅This is the only carbon in the ring bonded to a hydrogen, making it the most upfield of the ring carbons.
~ 53-OCH₃The methyl ester carbon appears in the typical upfield region for sp³ hybridized carbons attached to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds.[4]

Experimental Protocol: FT-IR using KBr Pellet Method

The KBr pellet method is a robust technique for analyzing solid samples.[5][6]

  • Material Preparation: Gently grind approximately 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

  • Mixing: Briefly but thoroughly mix the sample and KBr together. The goal is to uniformly disperse the fine sample particles throughout the KBr matrix.[6] Work quickly to minimize moisture absorption by the hygroscopic KBr.[5][6]

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a thin, transparent, or translucent pellet.[6][7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) interference.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet (8-10 tons) Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Sample Process Background Subtraction Sample->Process Assign Assign Peaks to Functional Groups Process->Assign

Fig. 2: Workflow for FT-IR analysis via the KBr pellet method.
Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups. For primary amines (-NH₂), a doublet is typically observed for the N-H stretch.[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)A characteristic doublet in this region confirms the presence of the primary amino group.[8]
3100 - 3000C-H Aromatic StretchPyrimidine Ring C-HStretching of the sp² C-H bond on the aromatic ring.
3000 - 2850C-H Aliphatic StretchMethyl Ester (-OCH₃)Stretching of the sp³ C-H bonds of the methyl group.
~ 1725C=O StretchEsterA strong, sharp absorption peak characteristic of an α,β-unsaturated ester carbonyl.
1640 - 1550C=N, C=C StretchPyrimidine RingMultiple bands arising from the stretching vibrations within the heteroaromatic ring.
~ 1620N-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration often appears near the aromatic ring stretching region.[9]
1300 - 1200C-O Stretch (Asymmetric)EsterStrong absorption from the C-O single bond stretching of the ester.
~ 800C-Cl StretchAryl ChlorideThe vibration of the carbon-chlorine bond is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecular structure.[10] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically generates the molecular ion with minimal fragmentation.[11][12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Infusion: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.

  • Desolvation: A heated drying gas (typically nitrogen) causes the solvent to evaporate from the droplets, increasing their charge density until gas-phase ions are ejected.[11]

  • Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization (ESI) cluster_anal Analysis & Detection Prep Prepare Dilute Solution (e.g., in Methanol) Infuse Infuse into Source Prep->Infuse Spray Electrospray (High Voltage) Infuse->Spray Desolvate Desolvation (Drying Gas) Spray->Desolvate Analyze Mass Analyzer (Separate by m/z) Desolvate->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Fig. 3: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Mass Spectrum Data

The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion and structural details from its fragmentation.

  • Molecular Ion Peak: The presence of a chlorine atom is uniquely identifiable by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic pattern for the molecular ion:

    • [M+H]⁺: A peak at m/z 188.0 , corresponding to the protonated molecule with ³⁵Cl.

    • [M+H+2]⁺: A second peak at m/z 190.0 , with approximately one-third the intensity of the m/z 188 peak, corresponding to the molecule with ³⁷Cl. This 3:1 intensity ratio is a definitive indicator of a single chlorine atom.

  • Key Fragmentation Patterns: While ESI is a soft technique, some in-source fragmentation can occur, or it can be induced (MS/MS). Fragmentation of heterocyclic rings can be complex, but logical losses of stable neutral molecules or radicals from the substituents are expected.[13][14]

m/z (Predicted)FragmentLossRationale
188.0 / 190.0[M+H]⁺-Protonated molecular ion (base peak).
157.0 / 159.0[M+H - OCH₃]⁺Loss of a methoxy radicalCleavage of the ester methyl group.
129.0 / 131.0[M+H - COOCH₃]⁺Loss of the carbomethoxy radicalCleavage of the entire ester group.

Conclusion

The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous characterization of this compound.

  • NMR spectroscopy confirms the precise arrangement and electronic environment of the hydrogen and carbon atoms, identifying the single ring proton, the amino group, and the methyl ester.

  • IR spectroscopy validates the presence of key functional groups, including the primary amine (N-H stretch), the ester carbonyl (C=O stretch), and the pyrimidine ring (C=N/C=C stretches).

  • Mass spectrometry establishes the correct molecular weight and elemental formula, with the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern providing definitive evidence for the single chlorine atom.

This multi-technique approach ensures the structural integrity and identity of this valuable synthetic intermediate, upholding the rigorous standards required in research and drug development.

References

A Technical Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its strategic arrangement of a reactive chloro group, a nucleophilic amino group, and a modifiable ester function on a pyrimidine core makes it a privileged scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic principles that drive its utility for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

The pyrimidine ring is a cornerstone motif in a vast number of biologically active compounds, including several approved drugs.[1][2] The value of an intermediate is defined by its ability to serve as a versatile platform for diversification. This compound excels in this regard due to three key functional handles:

  • The C2-Chloro Group: This position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of substituents, including amines, alcohols, and thiols, and enables cross-coupling reactions.

  • The C6-Amino Group: This exocyclic amine can act as a nucleophile, a site for protection/deprotection, or a directing group. Its presence is crucial for building hydrogen-bonding networks essential for molecular recognition in biological systems.

  • The C4-Ester Group: The methyl carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a plethora of further transformations, most notably amide bond formation—a key linkage in many pharmaceutical agents.

This trifecta of reactivity allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of compound libraries and targeted therapeutics.

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 944129-00-4[3][4]
Molecular Formula C₆H₆ClN₃O₂[5]
Molecular Weight 187.59 g/mol [6]
Appearance Off-white to pale yellow solidVendor Data
Melting Point ~135 °C
SMILES COC(=O)C1=CC(=NC(=N1)Cl)N[5]
InChIKey DZPNGOOGJKXYRF-UHFFFAOYSA-N[5]

Spectroscopic Characterization:

  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the pyrimidine ring proton (~6.5-7.0 ppm), and a broad singlet for the amino protons (~7.5-8.0 ppm), which may exchange with D₂O.

  • ¹³C NMR: Key resonances would include the carbonyl carbon of the ester (~165 ppm), and distinct aromatic carbons, with the carbon bearing the chlorine (C2) being significantly shifted.

  • IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the amine (3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), and C=N/C=C stretching of the aromatic ring (1500-1600 cm⁻¹).

  • Mass Spectrometry: The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.[5]

Synthesis Strategies

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and efficient pathway involves the cyclization of a dicarbonyl compound with a guanidine-type reagent, followed by chlorination.

Workflow for a Common Synthetic Route

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Amination cluster_3 Step 4: Esterification A Diethyl 2-aminomalonate C Barbituric Acid Derivative A->C Condensation B Urea or Guanidine B->C E Dichlorinated Pyrimidine Intermediate C->E Dehydrative Chlorination D Phosphorus Oxychloride (POCl3) D->E G Amination Product E->G Selective SNAr F Ammonia / Amine Source F->G I This compound G->I Acid-catalyzed H Methanol (Esterification) H->I

Caption: General synthetic workflow for pyrimidine intermediates.

Detailed Experimental Protocol: Synthesis from a Dichloropyrimidine Precursor

This protocol outlines a key transformation in the synthesis, the regioselective amination.

  • Reaction Setup: To a solution of methyl 2,4-dichloropyrimidine-6-carboxylate (1.0 eq) in isopropanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diisopropylethylamine (DIPEA) (1.2 eq).

  • Nucleophile Addition: Slowly add a solution of the desired amine (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) (1.1 eq) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The more reactive C4-chloro position is typically displaced first.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the aminated pyrimidine product.

Causality: The choice of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing with the amine nucleophile. The higher reactivity of the C4/C6 positions over the C2 position in many dichloropyrimidines allows for regioselective substitution under controlled conditions.[7]

Core Reactivity and Mechanistic Insights

The synthetic versatility of the title compound stems from the differential reactivity of its functional groups.

G cluster_C2 C2-Chloro Reactivity cluster_C6 C6-Amino Reactivity cluster_C4 C4-Ester Reactivity main Methyl 6-amino- 2-chloropyrimidine-4-carboxylate snar SNAr (R-NH2, R-OH, R-SH) main->snar Nu:- suzuki Suzuki Coupling (Ar-B(OH)2) main->suzuki Pd(0), Base buchwald Buchwald-Hartwig (R-NH2) main->buchwald Pd(0), Ligand acylation Acylation (R-COCl) main->acylation Base alkylation Alkylation (R-X) main->alkylation Base hydrolysis Hydrolysis (LiOH, NaOH) main->hydrolysis H2O amide Amide Coupling (R-NH2, HATU) hydrolysis->amide activation

Caption: Reactivity map of the key functional groups.

A. Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly activated towards SNAr. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose negative charge is delocalized by the ring nitrogens.

  • Amination: Reaction with primary or secondary amines, often under thermal or microwave conditions, readily displaces the chloride to form 2-aminopyrimidine derivatives.[8] This is one of the most common transformations.

  • Alkoxylation/Thiolation: Alcohols and thiols (as alkoxides or thiolates) can also displace the chloride, providing access to ethers and thioethers, respectively.

B. Palladium-Catalyzed Cross-Coupling at C2

Modern cross-coupling methods further expand the synthetic utility:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and base introduces new aryl or heteroaryl groups at the C2 position.

  • Buchwald-Hartwig Amination: This powerful method allows for the coupling of a wider range of amines, including less nucleophilic anilines, under milder conditions than traditional SNAr.

C. Transformations of the C4-Ester and C6-Amine
  • Ester Hydrolysis: Saponification of the methyl ester with a base like lithium hydroxide yields the corresponding carboxylic acid.[9]

  • Amide Coupling: The resulting carboxylic acid is a versatile handle for amide bond formation using standard coupling reagents like HATU or by converting it to an acid chloride.[9][10] This two-step sequence (hydrolysis then coupling) is a cornerstone of its use in drug discovery.

  • Amine Modification: The C6-amino group can be acylated, alkylated, or used in cyclization reactions, providing another axis for diversification.

Applications in Medicinal Chemistry

This intermediate is a key component in the synthesis of numerous compounds investigated for various therapeutic targets. Its structure is frequently found in kinase inhibitors, where the pyrimidine core acts as a "hinge-binding" motif, interacting with the backbone of the ATP-binding pocket of protein kinases.

G Intermediate This compound Step1 Step 1: Suzuki Coupling (Introduce Aryl Group at C2) Intermediate->Step1 Product1 2-Aryl-6-aminopyrimidine Intermediate Step1->Product1 Step2 Step 2: Ester Hydrolysis (Unmask Carboxylic Acid) Product1->Step2 Product2 Carboxylic Acid Intermediate Step2->Product2 Step3 Step 3: Amide Coupling (Introduce Side Chain) Product2->Step3 Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: Logical workflow for building a complex drug candidate.

Example Application: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Several DPP-IV inhibitors, used in the treatment of type 2 diabetes, feature a pyrimidine core.[2] The synthesis of anagliptin, for example, involves derivatives of a pyrazolopyrimidine scaffold, which can be constructed from highly functionalized pyrimidine starting materials.[2]

Safety, Handling, and Storage

  • Safety: this compound is an irritant. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a solution for synthetic challenges. Its predictable, regioselective reactivity allows chemists to design and execute complex synthetic routes with high efficiency. Its proven value in the construction of biologically active molecules, particularly kinase inhibitors, ensures its continued importance in the field of drug discovery. As new synthetic methodologies emerge, the utility of this versatile intermediate is poised to expand even further, solidifying its role as a fundamental tool for chemical innovation.

References

The Versatile Scaffold: Unlocking the Therapeutic Potential of Methyl 6-amino-2-chloropyrimidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine nucleus, an essential component of nucleobases, is one such "privileged scaffold."[1] Its inherent ability to engage in various biological interactions has made it a focal point for drug design. Within this important class of heterocycles, Methyl 6-amino-2-chloropyrimidine-4-carboxylate represents a particularly valuable and versatile building block for the synthesis of a new generation of therapeutic agents.

This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors, antiviral agents, and other emerging therapeutic modalities. By examining the causality behind experimental choices and providing detailed, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this powerful synthetic intermediate.

Physicochemical Properties and Reactivity

This compound is a trifunctionalized pyrimidine ring, offering multiple reaction sites for synthetic elaboration. The key reactive centers are the chloro group at the 2-position, the amino group at the 6-position, and the methyl carboxylate at the 4-position. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities.[2] The amino group can be acylated or used as a handle for further derivatization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This trifunctionality allows for a high degree of structural diversification, a critical aspect of modern drug discovery.

PropertyValueReference
Molecular FormulaC₆H₆ClN₃O₂[3]
Molecular Weight187.59 g/mol [3]
CAS Number944129-00-4
AppearanceOff-white to yellow solid
SolubilitySoluble in DMSO, DMF, and other polar organic solvents

Application in Kinase Inhibitor Synthesis: Targeting Oncogenic Signaling

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrimidine scaffold is a well-established core for the design of potent and selective kinase inhibitors.[5] this compound serves as an excellent starting material for the synthesis of various kinase inhibitors, including those targeting Aurora kinases and SHP2.

Aurora Kinase Inhibitors

Aurora kinases are essential for cell division, and their overexpression is linked to tumorigenesis. The 2,4,6-trisubstituted pyrimidine core is a validated pharmacophore for Aurora kinase inhibition.

Synthetic Workflow: From Chloropyrimidine to Potent Inhibitor

The synthesis of Aurora kinase inhibitors from a dichloropyrimidine derivative, a close analog of our topic compound, highlights a common synthetic strategy. The more reactive chlorine at the 4-position is first displaced by a primary amine, followed by a second SNAr reaction at the 2-position.

G start Methyl 2,6-dichloropyrimidine-4-carboxylate intermediate1 This compound (Our core compound) start->intermediate1 Selective Amination at C6 intermediate2 Displacement of Cl at C2 intermediate1->intermediate2 Nucleophilic Aromatic Substitution (SNAr) final_product Aurora Kinase Inhibitor intermediate2->final_product Further Derivatization

Caption: Synthetic workflow for Aurora kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-based Aurora Kinase Inhibitor Intermediate [5]

  • Step 1: Selective Amination. To a solution of a 2,4,6-trichloropyrimidine (1 equivalent) in THF, add 3-amino-5-methylpyrazole (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture at 50°C and stir for 16 hours.

  • Quench the reaction with brine and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the monosubstituted product.

  • Step 2: Second Nucleophilic Substitution. The resulting intermediate can then be subjected to a second SNAr reaction with a different amine at the 2-position to introduce further diversity.

The rationale behind this stepwise approach is to control the regioselectivity of the substitutions, as the different chlorine atoms on the pyrimidine ring exhibit differential reactivity.

SHP2 Inhibitors

SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[6] Its overactivation is implicated in various cancers. Pyrimidinone derivatives have emerged as potent and selective allosteric inhibitors of SHP2.[7] this compound can be a key precursor for the synthesis of such inhibitors.

Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras Dephosphorylates Ras-GAP (Positive Regulation) Inhibitor SHP2 Inhibitor (Derived from our core) Inhibitor->SHP2

Caption: The role of SHP2 in the Ras-ERK signaling pathway and its inhibition.

The synthesis of SHP2 inhibitors often involves the construction of a pyrimidinone core. The amino and chloro functionalities of our title compound can be strategically manipulated to build this core and introduce the necessary pharmacophoric elements for potent inhibition.

Antiviral Applications: A Scaffold for Nucleoside and Non-Nucleoside Analogs

The pyrimidine ring is a fundamental component of nucleosides, making it a prime target for the development of antiviral agents.[1] These can be either nucleoside analogs that interfere with viral replication or non-nucleoside inhibitors that target other viral proteins.

Synthesis of Pyrimidine Conjugates

Recent research has focused on synthesizing pyrimidine conjugates with other pharmacologically active moieties to create novel antiviral agents.[8][9] The chloro group at the 2-position of this compound is an ideal handle for such conjugations via nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution [9]

  • To a solution of the chloropyrimidine (1 equivalent) in n-butanol, add the desired nucleophile (e.g., an amine-containing linker, 1.1 equivalents) and triethylamine (1.5 equivalents).

  • Reflux the reaction mixture for 8 hours.

  • After cooling, purify the reaction product by silica gel flash chromatography to obtain the desired conjugate.

This straightforward protocol allows for the rapid generation of a library of pyrimidine conjugates for antiviral screening. While a study on pyrimidine conjugates of difluorobenzoxazine showed limited activity against influenza A and herpes simplex virus, the synthetic strategy remains a valid approach for exploring other viral targets.[8][9]

Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design

The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationship (SAR). Studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) provide valuable insights that can be extrapolated to other targets.[10][11][12][13]

Key SAR Findings for Pyrimidine-4-Carboxamides: [10][11][12][13]

  • Substitution at the 2-position: This position is crucial for potency and selectivity. Small, lipophilic groups are often well-tolerated. Conformational restriction of substituents at this position can significantly enhance potency.

  • Substitution at the 6-position: The nature of the substituent at this position can modulate the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its pharmacokinetic profile. Introducing polar groups can improve solubility and reduce off-target effects.

  • The 4-carboxamide moiety: This group often engages in key hydrogen bonding interactions with the target protein. Modifications to the amide substituent can fine-tune binding affinity.

G cluster_0 Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamides Core Pyrimidine Core R1 R1 (at C2) - Crucial for potency - Lipophilic groups favored - Conformational restriction enhances activity Core->R1 R2 R2 (at C6) - Modulates physicochemical properties - Polar groups can improve solubility Core->R2 R3 R3 (at C4-carboxamide) - Key hydrogen bonding interactions - Fine-tunes binding affinity Core->R3

Caption: Key SAR points for pyrimidine-4-carboxamides.

These SAR principles provide a rational basis for the design of new derivatives of this compound with improved therapeutic properties.

Future Perspectives and Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the synthesis of a diverse array of compounds targeting a wide range of biological targets. The applications in kinase and SHP2 inhibition for cancer therapy, as well as in the development of novel antiviral agents, are particularly promising.

Future research in this area will likely focus on:

  • Exploring novel reaction methodologies: Developing more efficient and sustainable methods for the derivatization of the pyrimidine core. This includes the application of modern cross-coupling techniques like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 2-position.[14][15][16][17][18]

  • Expanding the scope of biological targets: Screening libraries of derivatives against a wider range of therapeutic targets, including other enzyme families and receptors.

  • Integrating computational chemistry: Utilizing in silico methods to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

The Emergence of a Key Synthetic Scaffolding: A Technical Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal and agrochemical research, the pyrimidine core stands as a privileged scaffold, a testament to its remarkable versatility and profound biological significance. Within this vast family of heterocyclic compounds, "Methyl 6-amino-2-chloropyrimidine-4-carboxylate" (CAS No. 944129-00-4) has emerged as a critical intermediate, a molecular linchpin in the synthesis of a diverse array of complex, biologically active molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic methodologies surrounding this pivotal compound. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, we endeavor to equip the scientific community with the knowledge to effectively harness the potential of this versatile building block.

A Historical Perspective: The Quiet Ascent of a Synthetic Workhorse

The precise moment of discovery for this compound is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader exploration of substituted pyrimidines, a field that has been a cornerstone of heterocyclic chemistry for over a century. The pyrimidine ring system, a fundamental component of nucleic acids, has long been a focal point for chemists seeking to create analogues with therapeutic potential.

Early investigations in the mid-20th century laid the groundwork for the synthesis of various functionalized pyrimidines. However, the specific substitution pattern of this compound, with its strategically placed amino, chloro, and carboxylate groups, points to a more contemporary genesis, driven by the demands of modern drug discovery programs. The chloro- and amino- groups at the 2- and 6-positions, respectively, offer orthogonal reactivity, allowing for sequential and selective modifications, a highly desirable feature in the construction of complex molecular architectures. The methyl carboxylate at the 4-position provides a versatile handle for further elaboration, such as amide bond formation.

While a definitive "discovery" paper remains elusive, the compound's appearance in the patent literature, such as in patent WO2015025026A1, underscores its importance as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for the treatment of inflammatory conditions and cancer[1]. This patent discloses a method for its preparation, signaling its established value within the pharmaceutical industry.

The Synthetic Blueprint: Crafting the Core Structure

The synthesis of this compound hinges on the foundational principles of pyrimidine chemistry, primarily through cyclocondensation reactions or the functionalization of a pre-existing pyrimidine ring.

Strategic Synthesis via Nucleophilic Aromatic Substitution

A documented and logical approach to the synthesis of this compound involves the selective amination of a dichlorinated pyrimidine precursor. This strategy leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for a controlled, stepwise introduction of the amino group.

A key patent, WO2015025026A1, describes the synthesis of the title compound starting from methyl 2,6-dichloropyrimidine-4-carboxylate[1]. The reaction proceeds via a nucleophilic aromatic substitution, where ammonia selectively displaces one of the chloro groups.

Synthetic_Pathway_1 Start Methyl 2,6-dichloropyrimidine-4-carboxylate Intermediate This compound Start->Intermediate Ammonia (NH3)

Figure 1: Synthetic route to this compound.

This method is advantageous due to the commercial availability of the starting dichloropyrimidine ester. The regioselectivity of the amination is a critical aspect of this synthesis, with the C6 position being more susceptible to nucleophilic attack than the C2 position in this specific substrate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, self-validating system for the synthesis of this compound, based on the approach outlined in the patent literature and established principles of organic synthesis.

Materials and Reagents:

  • Methyl 2,6-dichloropyrimidine-4-carboxylate

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. A reported synthesis yielded the product as a light yellow solid[1].

Expected Yield: A 44% yield has been reported for this transformation[1].

Reactant Product Yield Reference
Methyl 2,6-dichloropyrimidine-4-carboxylateThis compound44%[1]

Table 1: Reported yield for the synthesis of this compound.

Structural Elucidation and Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the target compound.

  • Expected [M+H]⁺: 188.0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (Predicted):

    • δ 7.5-8.0 (br s, 2H, -NH₂)

    • δ 7.0-7.2 (s, 1H, pyrimidine C5-H)

    • δ 3.9 (s, 3H, -OCH₃)

  • ¹³C NMR (Predicted):

    • δ 165 (C=O)

    • δ 162 (C6-NH₂)

    • δ 160 (C2-Cl)

    • δ 158 (C4-COOCH₃)

    • δ 105 (C5)

    • δ 53 (-OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Expected IR Bands (cm⁻¹):

    • 3450-3300 (N-H stretching of the primary amine)

    • 1720-1700 (C=O stretching of the ester)

    • 1640-1600 (N-H bending and C=N stretching of the pyrimidine ring)

    • 1250-1200 (C-O stretching of the ester)

    • 800-750 (C-Cl stretching)

Applications in Drug Discovery and Beyond: A Versatile Synthetic Intermediate

The utility of this compound lies in its capacity to serve as a versatile precursor for more complex molecules. The distinct reactivity of its functional groups allows for a wide range of chemical transformations, making it a valuable asset in the synthesis of pharmaceutical and agrochemical compounds.

For instance, the chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The amino group at the 6-position can be acylated or alkylated, and the methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

A Russian patent (RU2556000C2) describes the use of this compound in the synthesis of 6-amino-2-substituted-5-vinylsilylpyrimidine-4-carboxylic acids and their esters, which are investigated as herbicides[2]. This highlights the compound's relevance in the agrochemical sector.

Applications Core This compound Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Core->Pharma Further Elaboration Agro Agrochemicals (e.g., Herbicides) Core->Agro Further Elaboration

Figure 2: Applications of this compound.

Conclusion: A Foundation for Future Innovation

This compound, while not a household name in the annals of chemical history, represents a quintessential example of a modern synthetic building block. Its value is not in its own biological activity, but in the potential it unlocks for the creation of novel molecules with profound impacts on human health and agriculture. This guide has sought to provide a comprehensive overview of this important intermediate, from its likely synthetic origins to its practical application. As the quest for new and improved drugs and crop protection agents continues, the demand for versatile and strategically functionalized scaffolds like this compound will undoubtedly grow, solidifying its place as a cornerstone of contemporary chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol details the nucleophilic aromatic substitution (SNAr) reaction starting from Methyl 2,6-dichloropyrimidine-4-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and critical safety information.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. Specifically, aminopyrimidines serve as crucial building blocks for targeted therapies. The title compound, this compound, is a valuable intermediate for synthesizing complex molecules. Its preparation involves a regioselective amination of a dichlorinated pyrimidine precursor. The chlorine atoms at the C2 and C6 positions of the pyrimidine ring exhibit different reactivities, allowing for selective substitution.

This application note outlines a robust and reproducible protocol for the synthesis of this compound, focusing on the selective amination at the C6 position of Methyl 2,6-dichloropyrimidine-4-carboxylate.

Reaction Principle and Mechanism

The synthesis is based on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (ammonia) attacks the electron-deficient pyrimidine ring, leading to the displacement of a chloride ion. The pyrimidine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing nitrogen atoms and the ester group.

The regioselectivity of the amination, favoring the C6 position over the C2 position, is influenced by the electronic effects of the substituents on the pyrimidine ring. The specific reaction conditions, such as solvent and temperature, are optimized to enhance this selectivity.

Reaction_Mechanism Start Methyl 2,6-dichloropyrimidine-4-carboxylate Product This compound Start->Product + NH3 (Nucleophilic Aromatic Substitution) Ammonia NH3 (Ammonia) HCl HCl

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
Methyl 2,6-dichloropyrimidine-4-carboxylate6299-85-0207.011.0 eq>95%Sigma-Aldrich
Ammonia solution (28-30% in water)1336-21-635.052-5 eq-Fisher Scientific
Dioxane (anhydrous)123-91-188.1110 vol>99.8%Sigma-Aldrich
Ethyl acetate141-78-688.11As neededHPLC gradeFisher Scientific
Hexanes110-54-386.18As neededHPLC gradeFisher Scientific
Sodium sulfate (anhydrous)7757-82-6142.04As needed-VWR
Equipment
  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Reaction Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in anhydrous dioxane (10 volumes).

  • Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 2-5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Dissolve dichloropyrimidine in dioxane add_nh3 2. Add aqueous ammonia setup->add_nh3 reflux 3. Heat to reflux (2-4h) & Monitor by TLC add_nh3->reflux cool 4. Cool to RT reflux->cool extract 5. Extract with Ethyl Acetate cool->extract dry 6. Dry organic layers & Concentrate extract->dry chromatography 7. Flash Column Chromatography dry->chromatography isolate 8. Isolate pure product chromatography->isolate

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Methyl 2,6-dichloropyrimidine-4-carboxylate is an irritant.[1] Avoid inhalation and contact with skin and eyes.

    • Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

    • Dioxane is a flammable liquid and a potential carcinogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reaction time or increase the reaction temperature. Ensure the ammonia solution is of good quality.
Formation of di-substituted productExcess ammonia or prolonged reaction timeUse a controlled amount of ammonia and monitor the reaction closely by TLC.
Difficulty in purificationCo-elution of starting material and productOptimize the solvent system for flash chromatography. A shallower gradient may be required.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective synthesis of this compound. By following the outlined procedures and safety precautions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The principles of nucleophilic aromatic substitution are key to the success of this synthesis.[2]

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyrimidine Core

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents. The pyrimidine core, an electron-deficient heteroaromatic system, is rendered even more susceptible to nucleophilic attack by the presence of two ring nitrogens and the electron-withdrawing methyl carboxylate group at the C4 position. The chlorine atom at the C2 position serves as a versatile leaving group, making this site a prime target for nucleophilic aromatic substitution (SNAr). This allows for the facile and predictable introduction of a wide array of functionalities, including amino, alkoxy, and thioether groups, which are pivotal for tuning the pharmacological and material properties of the resulting molecules. The presence of the amino group at C6 and the ester at C4 provides additional handles for subsequent chemical modifications, enabling the rapid generation of diverse molecular libraries from a single, advanced intermediate.

Mechanistic Principles: Understanding Reactivity

The SNAr reaction on this compound proceeds via a well-established addition-elimination mechanism. The key to this transformation is the ability of the electron-deficient pyrimidine ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyrimidine ring, particularly onto the electronegative nitrogen atoms at positions 1 and 3, and is further stabilized by the electron-withdrawing ester group at C4. This stabilization lowers the activation energy of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The inherent electronic properties of the pyrimidine ring make it significantly more reactive towards nucleophilic substitution than corresponding benzene derivatives, often allowing these reactions to proceed under milder conditions without the need for transition metal catalysts[1].

Diagram: The SNAr Mechanism

SNAr_Mechanism sub { This compound |...N=C(Cl)-N=C(NH2)-CH=C(CO2Me)...} mc Meisenheimer Complex (Anionic σ-complex) ...[N-C(Cl)(Nu)-N=C(NH2)-CH=C(CO2Me)]⁻... sub:c->mc:c + Nu⁻ (Attack) nu Nu⁻ prod { Substituted Product |...N=C(Nu)-N=C(NH2)-CH=C(CO2Me)...} mc:c->prod:c - Cl⁻ (Elimination) cl Cl⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application Protocols

The following protocols provide detailed methodologies for performing SNAr reactions on this compound with various classes of nucleophiles.

Protocol 1: Synthesis of 2-Alkoxy-6-aminopyrimidine Derivatives

This protocol describes the substitution of the 2-chloro group with an alkoxide nucleophile, a common transformation in the synthesis of biologically active molecules. The procedure is adapted from established methods for the regioselective alkoxylation of similar 2-amino-4,6-dichloropyrimidines[2][3].

Workflow Diagram

Protocol_1 start Start: Reagents reagents 1. This compound 2. Alcohol (e.g., Methanol) 3. Base (e.g., Sodium Methoxide) 4. Solvent (e.g., Methanol or Acetone) start->reagents reaction Reaction Setup: - Charge reactants into flask under N₂. - Cool to 15-20°C. - Add base dropwise. reagents->reaction reflux Reaction Progression: - Stir at controlled temperature. - Heat to reflux to drive to completion (1-2h). - Monitor by TLC/LC-MS. reaction->reflux workup Work-up: - Cool reaction mixture. - Distill off >30% of solvent. - Precipitate product with water. reflux->workup isolation Isolation: - Filter the solid product. - Wash with water. - Dry under vacuum. workup->isolation end End: Purified Product isolation->end

Caption: Workflow for the synthesis of 2-alkoxy-6-aminopyrimidines.

Materials

  • This compound

  • Anhydrous Methanol (or other desired alcohol)

  • Sodium Methoxide (30% solution in Methanol) or Sodium Hydroxide

  • Anhydrous Acetone (optional solvent)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and nitrogen inlet

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Temperature Control: Cool the suspension to 15-20°C using a water bath.

  • Base Addition: Add sodium methoxide solution (1.05-1.1 eq.) dropwise to the stirred suspension over 30-60 minutes, ensuring the temperature remains below 25°C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 1 hour. Then, heat the reaction to reflux (approx. 65°C for methanol) for 1-2 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Precipitation: After cooling to room temperature, distill off approximately 50-70% of the methanol under reduced pressure.

  • Isolation: To the remaining residue, add deionized water (equal to the volume of methanol removed) to precipitate the product. Stir the resulting slurry at room temperature for 1 hour.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the methyl 6-amino-2-methoxypyrimidine-4-carboxylate.

Expected Outcome & Causality Using a slight excess of the sodium alkoxide ensures complete consumption of the starting material. The reaction is performed in the corresponding alcohol as the solvent to prevent transesterification of the methyl carboxylate. The precipitation by water is an effective purification method as the inorganic salts (e.g., NaCl) remain dissolved in the aqueous phase while the organic product crashes out.

Protocol 2: General Procedure for Synthesis of 2-(Substituted-amino)-6-aminopyrimidine Derivatives

This protocol outlines a general method for the reaction with primary and secondary amines. Conditions are based on successful substitutions reported for the structurally similar 2-amino-4,6-dichloropyrimidine, which readily undergoes amination under mild, solvent-free conditions or in a polar aprotic solvent.

Materials

  • This compound

  • Desired primary or secondary amine (1.1-1.5 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Solvent (optional, e.g., DMF, NMP, or solvent-free)

  • Reaction vial (microwave or conventional)

Step-by-Step Procedure

  • Reagent Charging: To a reaction vial, add this compound (1.0 eq.), the desired amine (1.1 eq.), and triethylamine (1.5 eq.).

  • Reaction Conditions (Solvent-Free): Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Reaction Conditions (Solvent-based): Alternatively, dissolve the starting material in a polar aprotic solvent like DMF or NMP (5-10 mL per gram). Add the amine and base, and heat to 80-120°C. Microwave irradiation can significantly shorten reaction times.

  • Work-up: After completion, cool the reaction mixture to room temperature. If performed solvent-free, dilute the residue with ethyl acetate. If in a solvent, dilute with a larger volume of ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution with water and brine to remove the amine hydrochloride salt and any remaining base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Trustworthiness and Experimental Choices The use of a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. Solvent-free conditions can be advantageous for higher concentrations and faster reaction rates, while using a high-boiling polar aprotic solvent can aid in the dissolution of reactants and allow for higher reaction temperatures if required.

Protocol 3: Palladium-Catalyzed Suzuki Coupling

While not an SNAr reaction, the 2-chloro position is also amenable to cross-coupling reactions, demonstrating the versatility of this building block. This protocol for a Suzuki coupling is adapted from a patented procedure.

Materials

  • This compound

  • Substituted boronic acid (e.g., 2,3-dichlorophenylboronic acid, 1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.04 eq.)

  • 3,3',3''-Phosphanetriyltribenzenesulfonic acid trisodium salt (TPPTS) (0.08 eq.)

  • Cesium Fluoride (CsF) (2.0 eq.)

  • Solvent: 3:1 mixture of Water:Acetonitrile

  • Microwave reaction vessel

Step-by-Step Procedure

  • Reagent Charging: To a 20 mL microwave vessel, add this compound (800 mg, 4.3 mmol, 1.0 eq.), the boronic acid (1.2 eq.), Cesium Fluoride (1.3 g, 8.5 mmol, 2.0 eq.), Palladium(II) Acetate (38 mg, 0.17 mmol, 0.04 eq.), and TPPTS (190 mg, 0.34 mmol, 0.08 eq.).

  • Solvent Addition: Add the 3:1 Water:Acetonitrile solvent mixture (volume sufficient to ensure stirring).

  • Degassing: Purge the reaction mixture with nitrogen for 5-10 minutes to remove dissolved oxygen.

  • Microwave Reaction: Seal the vessel and heat the reaction under microwave irradiation at 90°C for 120 minutes.

  • Work-up: After cooling, concentrate the reaction mixture to remove the acetonitrile.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-aryl-6-aminopyrimidine derivative.

Data Summary Table

ProtocolNucleophile ClassTypical ReagentsSolventTemp. (°C)Time (h)Key Advantages
1 O-Nucleophile (Alkoxide)NaOMe, MeOHMethanol651-2High yield, simple precipitation work-up.
2 N-Nucleophile (Amine)R₁R₂NH, TEADMF or Solvent-free80-1204-12Broad substrate scope, catalyst-free.
3 C-Nucleophile (Organoboron)Ar-B(OH)₂, Pd(OAc)₂, CsFH₂O/ACN90 (µW)2Forms C-C bonds, access to biaryl structures.

References

Suzuki-Miyaura coupling with "Methyl 6-amino-2-chloropyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling with Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Introduction: Synthesizing High-Value Pyrimidine Scaffolds

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their versatile biological activities make them a focal point in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, enabling the construction of complex molecular architectures from readily available building blocks.[1][2] This guide provides a detailed examination of the Suzuki-Miyaura coupling utilizing this compound, a key intermediate for creating novel pharmaceutical candidates.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, optimization strategies, and troubleshooting. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of functionalized aminopyrimidines.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[1][3] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1] The electron-deficient nature of the pyrimidine ring helps to activate the C-Cl bond for this step.[4][5]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex, which facilitates the transfer.[3][6]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (R-B(OR)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Product Coupled Product (Ar-R) RedElim->Product ArX Methyl 6-amino-2-chloropyrimidine- 4-carboxylate (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (R-B(OR)₂) Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for a Successful Coupling

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key components. The substrate's electronic properties—an electron-donating amino group and an electron-withdrawing carboxylate on an already electron-deficient pyrimidine ring—necessitate a well-optimized system.

  • Palladium Catalyst and Ligand : While aryl chlorides are traditionally less reactive than bromides or iodides, the electron-deficient pyrimidine ring enhances reactivity.[7] Still, a robust catalytic system is required.

    • Rationale : Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective.[8][9] For more challenging couplings or to improve efficiency, a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand is used. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are known to promote the oxidative addition and reductive elimination steps, which is particularly beneficial for aryl chlorides.[6] The amino group on the substrate can potentially coordinate to the palladium center, so the choice of ligand is crucial to prevent catalyst inhibition.[10]

  • Base : The base is not merely a spectator; it is essential for activating the boronic acid.

    • Rationale : Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a widely used and cost-effective option.[8] For less reactive systems, stronger bases like Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) can significantly increase the reaction rate by facilitating the formation of the highly reactive boronate species.[11][12] The choice of base must be compatible with the functional groups on both coupling partners.

  • Solvent System : The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Rationale : Aprotic polar solvents are typically employed. A mixture of 1,4-dioxane and water is a classic combination that works well for a broad range of substrates.[4][13] Other solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can also be effective.[11] The water in the system aids in dissolving the inorganic base and facilitates the transmetalation step.

Optimized Experimental Protocol

This protocol provides a generalized, robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator, column chromatography system

Step-by-Step Procedure:

  • Reaction Setup : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[11]

  • Solvent Addition : Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration).

  • Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Higher temperatures may be required for less reactive boronic acids.[4]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired product.

  • Characterization : Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) catalyst 2. Add Pd Catalyst reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir (80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up monitor->workup extract 8. Extraction (Ethyl Acetate) workup->extract purify 9. Column Chromatography extract->purify char 10. Characterization (NMR, MS) purify->char

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Data Summary and Troubleshooting

The following table summarizes general conditions that have proven effective for the Suzuki coupling of various chloropyrimidines, providing a valuable reference for optimization.

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield Range Reference
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Dioxane/H₂O80-10070-95%[5][8]
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Dioxane8080-85%[12][13]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF10065-90%[11]
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene/H₂O11085-98%[10]

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[11] 2. Insufficient temperature. 3. Ineffective base.1. Use fresh catalyst; consider a more active ligand system (e.g., Buchwald). 2. Increase temperature in 10 °C increments. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is sufficiently strong. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.[11] 2. Catalyst decomposition.1. Ensure thorough degassing of solvents and a robust inert atmosphere. 2. Use a more stable catalyst/ligand combination.
Formation of Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Side reactions involving functional groups.1. Lower the reaction temperature. 2. Ensure functional groups are compatible or protected if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing diverse, functionalized pyrimidine derivatives. Success relies on a rational approach to selecting the catalyst, ligand, base, and solvent system to overcome the inherent reactivity challenges of the substrate. The protocol and troubleshooting guide provided here offer a solid foundation for researchers to optimize this reaction, paving the way for the discovery of novel molecules in pharmaceuticals and materials science.

References

Application Note: Strategic Derivatization of Methyl 6-amino-2-chloropyrimidine-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the strategic derivatization of Methyl 6-amino-2-chloropyrimidine-4-carboxylate, a versatile scaffold for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their ability to mimic biological purines and pyrimidines.[1][2][3] This guide outlines protocols for selective modification at three key positions: the C2-chloro substituent, the C6-amino group, and the C4-methyl carboxylate. By systematically exploring the chemical space around this privileged core, researchers can effectively probe the structural requirements for desired biological activity, leading to the identification of potent and selective lead compounds. The protocols described herein are grounded in established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and classical nucleophilic substitutions, providing a robust framework for library synthesis.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1][3][4] Its prevalence in approved drugs for indications ranging from oncology to infectious diseases underscores its importance as a "privileged scaffold" in medicinal chemistry.[5][6] The derivatization of pyrimidine cores allows for the fine-tuning of physicochemical properties and target interactions, which is the central goal of SAR studies.[7][8][9]

This compound presents three distinct and chemically addressable handles for diversification:

  • C2-Chloro Position: An electrophilic site amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

  • C6-Amino Group: A nucleophilic site that can be acylated, alkylated, or used in reductive amination.

  • C4-Methyl Carboxylate: Can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for amide bond formation.

A systematic exploration of these positions allows for the generation of a focused library of analogs, enabling a thorough investigation of the SAR for a given biological target.

Strategic Derivatization Pathways

The following sections detail experimentally validated protocols for the derivatization of the core scaffold. The choice of reaction conditions and reagents is critical for achieving desired regioselectivity and yield.

Derivatization at the C2-Position: Exploring Aryl, Heteroaryl, and Amino Substituents

The C2-chloro group is an excellent leaving group for both cross-coupling and SNAr reactions. The electron-deficient nature of the pyrimidine ring activates this position for nucleophilic attack.[10][11]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing the introduction of a wide variety of aryl and heteroaryl moieties.[10][12][13] The choice of catalyst, ligand, and base is crucial for achieving high yields.[10]

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 mmol)

    • Aryl/heteroaryl boronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[10]

    • Base (e.g., K₂CO₃, 2.0 mmol)[10]

    • Anhydrous solvent (e.g., 1,4-dioxane/H₂O mixture)[12][13]

  • Procedure:

    • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent, followed by the palladium catalyst.

    • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.[10]

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[10]

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[10]

The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines at the C2-position.[14][15][16] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 2: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)[17]

    • Base (e.g., NaOt-Bu, 1.4 mmol)[15][17]

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried flask, combine the palladium catalyst and the ligand.

    • Add anhydrous toluene and stir for 10 minutes under an inert atmosphere.

    • Add this compound, the amine, and the base.

    • Heat the mixture to reflux (or as optimized) and monitor by TLC or LC-MS.[17]

    • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify by chromatography.

Direct SNAr with various nucleophiles (e.g., amines, thiols) offers a metal-free alternative for C2-functionalization.[18][19][20] The reaction is often facilitated by the electron-withdrawing nature of the pyrimidine ring.

Protocol 3: Nucleophilic Aromatic Substitution with Amines

  • Materials:

    • This compound (1.0 mmol)

    • Amine (2.0-3.0 mmol)

    • Solvent (e.g., EtOH, NMP, or neat)

    • Optional: Base (e.g., K₂CO₃ or Et₃N)

  • Procedure:

    • Combine this compound and the amine in the chosen solvent.

    • If the amine salt is used, add a base to liberate the free amine.

    • Heat the reaction mixture (conventional heating or microwave irradiation can be employed to accelerate the reaction).[21]

    • Monitor the reaction progress.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent, and purify the product from the organic phase.

Diagram 1: Derivatization Strategies at the C2-Position

C2_Derivatization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Core This compound Suzuki_Reagents Ar-B(OH)₂ Pd Catalyst, Base Core->Suzuki_Reagents Buchwald_Reagents R¹R²NH Pd Catalyst, Ligand, Base Core->Buchwald_Reagents SNAr_Reagents Nu-H (e.g., R¹R²NH, RSH) Base (optional), Heat Core->SNAr_Reagents Suzuki_Product C2-Aryl/Heteroaryl Derivative Suzuki_Reagents->Suzuki_Product C-C Bond Formation Buchwald_Product C2-Amino Derivative Buchwald_Reagents->Buchwald_Product C-N Bond Formation SNAr_Product C2-Substituted Derivative SNAr_Reagents->SNAr_Product Nucleophilic Substitution

A schematic overview of key derivatization reactions at the C2-chloro position.

Modification of the C4-Methyl Carboxylate

The ester at the C4-position can be readily hydrolyzed to a carboxylic acid, which is a key intermediate for creating a diverse array of amides via coupling reactions.

Basic hydrolysis is a standard method for converting the methyl ester to the corresponding carboxylic acid.[22][23]

Protocol 4: Hydrolysis of the Methyl Ester

  • Materials:

    • Methyl 6-amino-2-substituted-pyrimidine-4-carboxylate (1.0 mmol)

    • Base (e.g., LiOH or NaOH, 2.0-3.0 mmol)

    • Solvent (e.g., THF/H₂O or MeOH/H₂O)

  • Procedure:

    • Dissolve the pyrimidine ester in the solvent mixture.

    • Add the aqueous solution of the base and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully acidify the reaction mixture with an acid (e.g., 1N HCl) to pH ~3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.[24][25][26]

Protocol 5: Amide Bond Formation

  • Materials:

    • 6-amino-2-substituted-pyrimidine-4-carboxylic acid (1.0 mmol)

    • Amine (1.1 mmol)

    • Coupling reagent (e.g., HATU, HOBt/EDC)[24][27]

    • Base (e.g., DIPEA or Et₃N, 2.0-3.0 mmol)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent.

    • Add the coupling reagent, base, and the amine.

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and wash with aqueous solutions (e.g., NaHCO₃, brine).

    • Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

Diagram 2: Workflow for C4-Carboxylate Modification

C4_Modification Start C4-Methyl Ester Derivative Acid C4-Carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH, H₂O/THF) Amide C4-Amide Library Acid->Amide Amide Coupling (Amine, Coupling Reagent)

Sequential modification of the C4-ester to generate a library of amides.

Derivatization of the C6-Amino Group

The C6-amino group provides another point for diversification, although its reactivity might be modulated by the electronic nature of the substituents at C2 and C4. Standard N-acylation or N-alkylation protocols can be employed.

Protocol 6: N-Acylation of the C6-Amino Group

  • Materials:

    • Methyl 6-amino-2-substituted-pyrimidine-4-carboxylate (1.0 mmol)

    • Acyl chloride or anhydride (1.1 mmol)

    • Base (e.g., Pyridine or Et₃N, 1.5 mmol)

    • Anhydrous solvent (e.g., DCM or THF)

  • Procedure:

    • Dissolve the pyrimidine in the anhydrous solvent and cool to 0 °C.

    • Add the base, followed by the dropwise addition of the acyl chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify as needed.

Data Interpretation for SAR Studies

A systematic derivatization strategy allows for the construction of a data matrix to facilitate SAR analysis. By keeping two of the three modification points constant while varying the third, researchers can deduce the contribution of each substituent to the overall biological activity.

Table 1: Example SAR Data Matrix for a Hypothetical Kinase Target

Compound IDC2-Substituent (R¹)C4-Substituent (R²)C6-Substituent (R³)Kinase IC₅₀ (nM)
Core -Cl-COOCH₃-NH₂>10,000
A-1 4-Fluorophenyl-COOCH₃-NH₂5,200
A-2 3-Pyridyl-COOCH₃-NH₂1,500
A-3 Cyclopropylamino-COOCH₃-NH₂850
B-1 3-Pyridyl-COOH-NH₂1,200
B-2 3-Pyridyl-CONH(CH₂CH₂OH)-NH₂350
B-3 3-Pyridyl-CONH(Cyclopropyl)-NH₂95
C-1 3-Pyridyl-CONH(Cyclopropyl)-NH(COCH₃)450

From this hypothetical data, one could infer that a 3-pyridyl group at C2 is favorable (A-2 vs. A-1). Further modification of the C4-ester to a cyclopropyl amide significantly enhances potency (B-3 vs. B-1 and B-2). However, acylation of the C6-amino group is detrimental to activity (C-1 vs. B-3).

Conclusion

This compound is a highly valuable starting material for generating diverse libraries of compounds for SAR studies. The distinct reactivity of its three functional groups allows for a controlled and systematic exploration of the chemical space. The protocols outlined in this application note provide a solid foundation for medicinal chemists to synthesize novel pyrimidine derivatives and advance their drug discovery programs.

References

Application Notes & Protocols: Methyl 6-amino-2-chloropyrimidine-4-carboxylate as a Versatile Precursor for the Development of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of infections and deaths annually.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render many first- and second-line therapies ineffective.[1] This urgent situation necessitates the discovery and development of novel antitubercular agents that operate via new mechanisms of action and lack cross-resistance with existing drugs.[1][2][3][4]

In this context, nitrogen-containing heterocyclic compounds, particularly those with a pyrimidine core, have garnered significant attention as a promising class of antimycobacterial agents.[1][2][5] Several pyrimidine-based compounds have demonstrated potent activity, with some even advancing into clinical trials.[5] The pyrimidine scaffold is a privileged structure in medicinal chemistry, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a detailed guide for researchers on utilizing Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 944129-00-4) as a strategic and versatile precursor for the synthesis of libraries of potential antitubercular drug candidates. We will explore its chemical reactivity, provide detailed synthetic protocols, and discuss the rationale behind the experimental design in the context of structure-activity relationship (SAR) studies.

Physicochemical Profile of the Precursor

This compound is a key starting material whose structure is primed for diversification. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the ester at C4 and the amino group at C6 provide additional handles for modification.

PropertyValueSource
CAS Number 944129-00-4[6]
Molecular Formula C₆H₆ClN₃O₂[7][8]
Molecular Weight 187.59 g/mol [7]
SMILES COC(=O)C1=CC(=NC(=N1)Cl)N[8]
InChIKey DZPNGOOGJKXYRF-UHFFFAOYSA-N[8]

Rationale for Use in Antitubercular Drug Discovery

The Pyrimidine Core: A Validated Antitubercular Pharmacophore

The central pyrimidine ring is crucial for the antitubercular activity observed in multiple compound series.[9][10] SAR studies have consistently shown that modifications to the substituents at the C2 and C4 positions of the pyrimidine nucleus drastically affect antimycobacterial potency.[3][4][9] For instance, the introduction of bulky, hydrophobic groups can enhance activity, suggesting engagement with specific hydrophobic pockets in the target protein(s).[9][10]

Potential Mechanisms of Action

Pyrimidine derivatives have been shown to inhibit Mtb through various mechanisms of action. A key advantage of developing novel scaffolds is the potential to identify compounds that act on new biological targets, which is critical for overcoming existing resistance.[2]

  • Thymidine Monophosphate Kinase (TMPKmt) Inhibition : TMPKmt is a vital enzyme for DNA synthesis in Mtb and has low homology with its human counterpart, making it an attractive drug target.[11] Certain pyrimidine-based molecules have been designed as inhibitors of this enzyme.[5][11]

  • Dihydrofolate Reductase (DHFR) Inhibition : As in other pathogens, the folate biosynthesis pathway is a validated target in Mtb. Some pyrimidine derivatives are suggested to act as DHFR inhibitors.[3]

  • Novel Targets : Importantly, whole-cell phenotypic screening has identified pyrimidine series with potent activity but without cross-resistance to known drugs, suggesting novel mechanisms of action.[12] For some series, the specific molecular target remains unknown and is a subject of ongoing research.[12][13]

A Strategy for Library Synthesis

The precursor enables a divergent synthetic approach where a common core is used to generate a large library of analogues. This strategy is fundamental to modern medicinal chemistry for exploring the SAR and identifying lead compounds.

G precursor This compound (Core Precursor) synthesis Parallel Synthesis (e.g., S N Ar, Amide Coupling) precursor->synthesis r_groups Diverse Building Blocks (Amines, Anilines, etc.) r_groups->synthesis library Diverse Compound Library synthesis->library screening Biological Screening (MIC, Cytotoxicity) library->screening sar SAR & Lead Optimization screening->sar

Caption: Workflow for antitubercular drug discovery.

Synthetic Protocols for Analogue Generation

The following protocols describe a robust, two-dimensional approach to diversifying the this compound core. The primary diversification occurs via SNAr at the C2 position, followed by secondary diversification through modification of the C4-ester.

Workflow Overview

G start Precursor (I) int1 Intermediate Esters (II) start->int1 Step 1: S N Ar R¹-NH₂ int2 Intermediate Acids (III) int1->int2 Step 2: Hydrolysis LiOH or NaOH final Final Amide Library (IV) int2->final Step 3: Amide Coupling R²-NH₂, HATU

Caption: Key synthetic steps for library generation.
Protocol 1: Diversification at C2 via Nucleophilic Aromatic Substitution (SNAr)

Objective: To replace the C2-chloro substituent with a variety of primary or secondary amines, generating a library of substituted pyrimidine esters (Intermediates II).

Rationale: The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the C4-carboxylate group activates the C2 position for nucleophilic attack. This reaction is typically robust and high-yielding, making it ideal for library synthesis. Using a mild organic base like Diisopropylethylamine (DIPEA) scavenges the HCl byproduct without promoting unwanted side reactions. Isopropanol is an effective solvent that facilitates the reaction at elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • Desired amine (R¹-NH₂) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Isopropanol (or DMF, NMP)

  • Round-bottom flask or sealed reaction vials (for parallel synthesis)

  • Magnetic stirrer, heating mantle/oil bath, condenser

Procedure:

  • To a solution of this compound in isopropanol, add the desired amine (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate ester (II).

Protocol 2: C4-Ester Hydrolysis

Objective: To convert the C4-methyl ester of Intermediates II into the corresponding carboxylic acids (Intermediates III), preparing them for amide coupling.

Rationale: Saponification using a strong base like Lithium Hydroxide (LiOH) is a standard and efficient method for hydrolyzing methyl esters. The use of a mixed solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • Substituted pyrimidine ester (Intermediate II) (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 - 5.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the pyrimidine ester (II) in a mixture of THF and water.

  • Add LiOH·H₂O (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13]

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the carboxylic acid (III). If a precipitate does not form, extract the aqueous layer with ethyl acetate.

Protocol 3: C4-Carboxamide Formation via Amide Coupling

Objective: To couple the C4-carboxylic acids (Intermediates III) with a diverse set of amines (R²-NH₂) to generate the final library of pyrimidine carboxamides (IV).

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes racemization (if applicable) and leads to high yields of amides. It is particularly well-suited for library synthesis due to its reliability.[13][15] DIPEA is again used as a non-nucleophilic base to maintain alkaline conditions.

Materials:

  • Pyrimidine carboxylic acid (Intermediate III) (1.0 eq)

  • Desired amine (R²-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials, magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (III) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.[15]

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration or extract the aqueous solution with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the final compound by flash chromatography or preparative HPLC.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: Screening for Antitubercular Activity

Once synthesized and characterized, the compound library must be evaluated for biological activity.

  • Primary Screening (MIC Determination): The primary assay is to determine the Minimum Inhibitory Concentration (MIC) against a replicating strain of M. tuberculosis, typically H37Rv. This is a whole-cell phenotypic screen that measures the lowest concentration of a compound required to inhibit visible bacterial growth.[2]

  • Cytotoxicity Assessment: To assess the selectivity of active compounds, their cytotoxicity is measured against a mammalian cell line (e.g., Vero, HepG2, or MRC-5).[2] This determines the concentration at which the compound is toxic to host cells (CC₅₀).

  • Selectivity Index (SI): The SI is a critical parameter calculated as the ratio of cytotoxicity to activity (SI = CC₅₀ / MIC). A high SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.

Example Structure-Activity Relationship (SAR) Data Table

The goal of the screening cascade is to generate data that informs an SAR, as shown in the hypothetical table below. This data guides the next round of synthesis to optimize potency and reduce toxicity.

Cmpd.R¹ (at C2)R² (at C4)MIC (µM)CC₅₀ (µM)SI
IV-a 4-fluorobenzylaminoPhenyl5.2>100>19
IV-b 4-chlorobenzylaminoPhenyl2.8>100>35
IV-c 3-chlorobenzylaminoPhenyl10.5>100>9.5
IV-d 4-chlorobenzylamino4-methoxyphenyl1.58557
IV-e 4-chlorobenzylaminoCyclohexyl>50>100-

From this hypothetical data, a researcher could conclude that a 4-chloro substitution on the benzylamine at R¹ is beneficial (IV-b vs IV-a, IV-c) and that an aromatic amine at R² is required for activity (IV-d vs IV-e).

Conclusion and Future Directions

This compound is an exceptionally valuable and commercially available precursor for the discovery of new antitubercular agents. Its inherent reactivity at multiple positions allows for the straightforward creation of large, diverse chemical libraries. The protocols outlined in this document provide a reliable foundation for synthesizing novel pyrimidine derivatives.

Future work should focus on exploring less common substitutions, conducting in vivo efficacy studies in murine TB models for the most promising leads, and performing target identification and validation studies to elucidate the mechanism of action for novel compound series.[3][12] Such efforts are essential to advance new pyrimidine-based candidates into the drug development pipeline and combat the global threat of tuberculosis.

References

Application Note: Analytical Methods for the Characterization of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the comprehensive characterization of Methyl 6-amino-2-chloropyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this substituted pyrimidine demand robust and validated analytical techniques to ensure identity, purity, and quality. We present two orthogonal analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis of purity and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural identification and detection of volatile impurities. This guide explains the scientific rationale behind the chosen methodologies, provides step-by-step protocols, and outlines expected results, offering a complete framework for researchers and drug development professionals.

Introduction and Compound Overview

This compound is a heterocyclic compound whose structural integrity and purity are critical for its intended use in multi-step pharmaceutical manufacturing. The presence of a pyrimidine core, an amino group, a chloro substituent, and a methyl ester functional group gives it specific chemical characteristics that must be considered during analytical method development.

Robust analytical characterization is a cornerstone of quality control in pharmaceutical development, providing essential data on identity, purity, and stability.[1] This application note details validated methods for both quantitative assessment and unambiguous identification, adhering to principles outlined in International Conference on Harmonization (ICH) guidelines.[2]

Compound Properties:

Property Value Source
Molecular Formula C₆H₆ClN₃O₂ [3]
Molecular Weight 187.59 g/mol [3]

| CAS Number | 944129-00-4 |[4] |

Part I: High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

A. Scientific Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing the purity of non-volatile, polar organic compounds like this compound. The analysis of pyrimidine derivatives is frequently performed using this technique.[5] We utilize a C18 stationary phase, which provides excellent hydrophobic retention for the pyrimidine ring. The mobile phase consists of a mixture of an aqueous component and an organic solvent (acetonitrile), allowing for the precise modulation of analyte retention.

The inclusion of a weak acid, such as formic acid, in the mobile phase serves a dual purpose: it protonates the basic amino group and suppresses the ionization of residual silanols on the stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification. UV detection is employed, leveraging the strong chromophoric nature of the pyrimidine ring system for sensitive detection.

B. Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (≥98%).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column damage and improve data reproducibility.[6]

3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for pyrimidine derivatives.[5]
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNFormic acid ensures good peak shape by controlling ionization.[7]
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% BGradient elution ensures that impurities with a wide range of polarities are eluted and separated from the main peak.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CEnhances reproducibility of retention times.
Injection Volume 10 µL
UV Detection 254 nmThe pyrimidine ring system exhibits strong absorbance in this region.

4. Method Validation Framework The analytical method must be validated to demonstrate its suitability for the intended purpose.[8] Key validation parameters, based on ICH guidelines, include:[2][9]

  • Specificity: Assessed by analyzing a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the main analyte. Forced degradation studies are used to demonstrate that the method can separate the analyte from its degradation products.[8]

  • Linearity: Determined by analyzing a series of solutions over a concentration range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥0.999.[8]

  • Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.[2]

  • Precision:

    • Repeatability (Intra-day): Assessed by performing at least six replicate injections of the sample solution. The Relative Standard Deviation (RSD) should be ≤2%.[2]

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The RSD should be ≤2%.[2]

C. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter (0.45 µm) C->D E HPLC System (C18 Column) D->E F Inject Sample E->F G UV Detection (254 nm) F->G H Data Acquisition (Chromatogram) G->H I Peak Integration H->I J Calculate Purity (% Area) I->J K Generate Report J->K

Caption: HPLC-UV analysis workflow for quantitative purity determination.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

A. Scientific Principle

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. However, molecules containing polar functional groups like amines (-NH₂) are often non-volatile and exhibit poor chromatographic behavior.[10] Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

We propose a silylation reaction using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with the active hydrogen of the amino group to form a non-polar tert-butyldimethylsilyl (TBDMS) derivative. This process increases the volatility and thermal stability of the analyte, allowing it to traverse the GC column without degradation.

Following separation in the GC, the derivatized analyte enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The high energy of EI (typically 70 eV) causes the molecular ion to fragment in a predictable and reproducible manner.[11] This fragmentation pattern serves as a unique "fingerprint" for the molecule, enabling unambiguous structural confirmation.

B. Experimental Protocol: GC-MS Method

1. Instrumentation and Materials

  • GC-MS System equipped with an autosampler and an EI source.

  • Capillary GC Column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity Helium (carrier gas).

  • Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS.

  • Anhydrous Acetonitrile or Pyridine (reaction solvent).

  • Heating block or oven.

  • GC vials with inserts.

2. Derivatization Protocol

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial.

  • Solvent Addition: Add 200 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and heat at 70 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

3. GC-MS Operating Conditions

ParameterRecommended SettingRationale
GC Column HP-5MS (or equivalent), 30m x 0.25mm, 0.25µmA non-polar column providing good separation for a wide range of derivatized compounds.[12]
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Initial 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)The temperature program is designed to separate the derivatized analyte from the solvent and reagent peaks.
Transfer Line Temp 290 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp 230 °CStandard temperature for EI.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.[12]
Mass Scan Range 50 - 550 amuCovers the expected mass of the derivatized molecular ion and its key fragments.

4. Data Interpretation and Expected Fragmentation The mass spectrum of the TBDMS derivative of this compound is expected to show a molecular ion (M⁺). Key fragmentation pathways for chloropyrimidines and silyl derivatives can be predicted:

  • Loss of a methyl group (-CH₃): A characteristic [M-15]⁺ fragment from the TBDMS group or the methyl ester.

  • Loss of a tert-butyl group (-C₄H₉): A prominent [M-57]⁺ fragment is a hallmark of TBDMS derivatives.

  • Loss of the methoxy group (-OCH₃): A [M-31]⁺ fragment from the ester.

  • Loss of the entire ester group (-COOCH₃): A [M-59]⁺ fragment.

  • Loss of Chlorine (-Cl): A [M-35]⁺ fragment. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be visible in chlorine-containing fragments, providing further confirmation.[13]

C. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Weigh ~1 mg Sample into Vial B Add Acetonitrile & MTBSTFA A->B C Heat at 70°C for 60 min B->C D Cool to RT C->D E GC-MS System (HP-5MS Column) D->E F Inject Sample E->F G EI Ionization & Mass Analysis F->G H Data Acquisition (TIC & Mass Spectra) G->H I Identify Peak in TIC H->I J Analyze Mass Spectrum I->J K Confirm Structure (Fragmentation Pattern) J->K

Caption: GC-MS analysis workflow including the critical derivatization step.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust, orthogonal framework for the comprehensive characterization of this compound. The HPLC method is ideally suited for routine quality control, offering precise and accurate quantification of purity. The GC-MS method, incorporating a necessary derivatization step, provides an unparalleled level of confidence in structural identity through its characteristic mass spectral fingerprint. Together, these protocols equip researchers and quality control scientists with the necessary tools to ensure the quality and integrity of this vital pharmaceutical intermediate.

References

Advanced Purification Strategies for Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The purity of this building block is paramount, as impurities can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This application note provides a comprehensive guide to the most effective purification techniques for this compound, including recrystallization and flash column chromatography. We will delve into the mechanistic basis for methodological choices, present detailed, step-by-step protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development scientists seeking to achieve high purity for this critical synthetic intermediate.

Introduction: The Critical Need for Purity

In multi-step organic synthesis, the integrity of the final product is contingent upon the quality of each preceding intermediate. This compound, with its multiple reactive sites—an amino group, a chloro leaving group, and a methyl ester—is susceptible to forming various side products during its synthesis. These impurities, often structurally similar to the target molecule, can interfere with subsequent reactions. Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of synthetic success. This guide provides the foundational principles and actionable protocols to consistently achieve high-purity material.

Safety First: Handling Halogenated Pyrimidines

Chlorinated pyrimidine derivatives require careful handling due to their potential toxicity and irritant properties. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[1][2][3]

  • Ventilation : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Waste Disposal : Dispose of all chemical waste, including solvents and contaminated materials, in accordance with local and institutional regulations for halogenated organic compounds.

  • First Aid : In case of skin contact, wash the affected area immediately with plenty of soap and water.[2][4] For eye contact, rinse cautiously with water for several minutes.[1][2] Seek immediate medical attention if irritation persists or if ingested/inhaled.

Purification Strategy I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing the product to crystallize out upon cooling while impurities remain in the solution (the mother liquor).

The Principle of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point that is low enough for easy removal from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

Based on thermodynamic studies of structurally similar aminopyrimidines, a range of organic solvents can be considered.[5] A publication detailing the crystal structure of a closely related isomer, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, successfully used dichloromethane for slow evaporation crystallization, indicating it is a good starting point for solubility tests.[6]

Table 1: Example Solvent Screening for Recrystallization

Solvent Polarity Boiling Point (°C) Expected Solubility Behavior Suitability
Dichloromethane Intermediate 40 Good solubility, may require slow evaporation.[6] Good for slow crystallization
Ethyl Acetate Intermediate 77 Moderate to high solubility when hot. Promising single solvent
Ethanol Polar 78 Likely soluble, especially when hot. Potential single solvent
Toluene Non-polar 111 Low solubility expected.[5] Potential anti-solvent

| Hexane | Non-polar | 69 | Very low to insoluble. | Excellent anti-solvent |

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Heating : Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent.

  • Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystal Formation : If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Ice Bath : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals under a vacuum to remove all residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent is ideal. It employs a "good" solvent in which the compound is soluble and a "poor" (or anti-solvent) in which it is insoluble.[7]

  • Dissolution : Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate or acetone).

  • Addition of Anti-Solvent : While the solution is still hot, add a "poor" anti-solvent (e.g., hexane or toluene) dropwise until the solution becomes faintly turbid (cloudy).[7]

  • Clarification : Add a few drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated.[7]

  • Cooling & Crystallization : Allow the solution to cool slowly to room temperature and then in an ice bath, as described in Protocol 1.

  • Filtration & Drying : Collect, wash, and dry the crystals as outlined previously.

Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Cool Slowly to Room Temperature Dissolve->Cool Saturated Solution Ice Chill in Ice Bath Cool->Ice Filter Vacuum Filter Crystals Ice->Filter Crystal Slurry Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Purification Strategy II: Flash Column Chromatography

When recrystallization is ineffective, particularly with oily impurities or products with similar solubility profiles to contaminants, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7]

Selecting the Right Eluent System

The key to good separation is choosing an appropriate eluent system. This is determined empirically using Thin-Layer Chromatography (TLC).

  • Principle : The ideal eluent should move the target compound to a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[7]

  • Common Systems : For pyrimidine derivatives, mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common.[7][8]

  • Procedure :

    • Dissolve a tiny amount of the crude material in a volatile solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a prepared solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired Rf is achieved. More polar eluent will increase the Rf.

Protocol 3: Silica Gel Flash Chromatography
  • Column Packing : Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a level, compact bed.

  • Sample Loading : Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) or the eluent itself. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed (dry loading). This technique often results in better separation than direct liquid injection.

  • Elution : Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection : Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis : Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

Chromatography_Workflow cluster_prep Preparation cluster_run Separation cluster_iso Isolation TLC 1. Develop Eluent System via TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for flash column chromatography.

Purity Assessment: The Validation Loop

Purification is incomplete without validation. It is essential to confirm the purity of the final product. A multi-pronged approach ensures trustworthiness in the result.

  • Thin-Layer Chromatography (TLC) : A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point : A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods :

    • ¹H NMR (Proton Nuclear Magnetic Resonance) : Provides structural confirmation and can reveal the presence of impurities through unexpected signals.

    • LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms the molecular weight and provides a highly sensitive measure of purity.

  • Orthogonal Validation : For rigorous applications, purity should be assessed by a method that is mechanistically different from the purification technique.[9] For instance, a product purified by chromatography should be analyzed by a spectroscopic method like quantitative NMR (qNMR), which can provide an absolute purity value.[9]

Validation_Loop Purified Purified Sample Analysis Purity Analysis (TLC, NMR, LC-MS) Purified->Analysis Decision Purity Acceptable? Analysis->Decision Final Final Product Decision->Final Yes Repurify Re-Purify Decision->Repurify No Repurify->Purified

Caption: The iterative cycle of purification and validation.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of recrystallization or flash column chromatography. The optimal technique and specific conditions depend on the nature and quantity of the impurities present. By understanding the principles behind each method, carefully selecting solvents, and validating the final product's purity, researchers can ensure the high quality of this essential building block for their synthetic endeavors.

References

Application Notes and Protocols for "Methyl 6-amino-2-chloropyrimidine-4-carboxylate": A Guide to its Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Privileged Scaffold

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a key building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic chloro substituent, and a modifiable ester, makes it a highly versatile scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine core is a well-established "privileged structure," frequently found in biologically active compounds, including approved therapeutics. Understanding the distinct reactivity of each functional group is paramount to harnessing the full synthetic potential of this molecule.

This guide provides an in-depth exploration of the primary reaction mechanisms of this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

I. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: Gateway to Diverse Amine Analogs

The most prominent reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a variety of nucleophiles, most commonly primary and secondary amines. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack, and this effect is further enhanced by the presence of the electron-withdrawing carboxylate group.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

The presence of a base is often crucial to deprotonate the attacking amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

A simplified representation of the SNAr mechanism.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Add the primary amine (1.1-1.2 mmol) to the suspension.

  • Add the base (TEA or DIPEA, 1.5-2.0 mmol).

  • Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and stir for 3-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and MS.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF can accelerate the reaction by solvating the cationic species, but protic solvents like ethanol are also effective and can be more environmentally friendly.[1]

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl produced without competing with the amine nucleophile.[1]

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. Microwave irradiation can also be employed to reduce reaction times.

  • Excess Amine: A slight excess of the amine is used to ensure the complete consumption of the starting material.

II. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The chloro group at the C2 position can also be substituted with carbon-based nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds and allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[2]

Suzuki_Mechanism A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G

The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR and MS.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the reaction. For chloro-heterocycles, more electron-rich and bulky phosphine ligands can be beneficial.[4]

  • Base: The base plays a key role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic solvents are generally used, and the choice can influence the solubility of the reagents and the reaction temperature.

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

III. Reactions of the Ester and Amino Functionalities

While the C2-chloro group is the most reactive site for substitution, the methyl ester and amino groups also offer opportunities for further functionalization.

A. Hydrolysis of the Methyl Ester to a Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Experimental Protocol: Ester Hydrolysis

Materials:

  • Methyl 6-amino-2-(substituted)-pyrimidine-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water or Methanol/Water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the pyrimidine ester (1.0 mmol) in a mixture of THF and water (e.g., 1:1, 10 mL).[5]

  • Add LiOH (2.0-3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • The carboxylic acid product may precipitate out of the solution and can be collected by filtration.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

B. Amide Formation from the Carboxylic Acid

The resulting carboxylic acid can be coupled with a variety of amines to form amides using standard peptide coupling reagents.

Experimental Protocol: Amide Formation

Materials:

  • 6-amino-2-(substituted)-pyrimidine-4-carboxylic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).[5]

  • Add the amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Add the coupling agent (e.g., HATU, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Pathways

Summary_Workflow Start This compound SNAr_Product Methyl 6-amino-2-(amino)-pyrimidine-4-carboxylate Start->SNAr_Product SNAr (R¹R²NH) Suzuki_Product Methyl 6-amino-2-(aryl)-pyrimidine-4-carboxylate Start->Suzuki_Product Suzuki (ArB(OH)₂) Hydrolysis_SNAr 6-Amino-2-(amino)-pyrimidine-4-carboxylic acid SNAr_Product->Hydrolysis_SNAr Hydrolysis (LiOH) Hydrolysis_Suzuki 6-Amino-2-(aryl)-pyrimidine-4-carboxylic acid Suzuki_Product->Hydrolysis_Suzuki Hydrolysis (LiOH) Amide_SNAr 6-Amino-2-(amino)-pyrimidine-4-carboxamide Hydrolysis_SNAr->Amide_SNAr Amide Coupling (R³R⁴NH, HATU) Amide_Suzuki 6-Amino-2-(aryl)-pyrimidine-4-carboxamide Hydrolysis_Suzuki->Amide_Suzuki Amide Coupling (R³R⁴NH, HATU)

A workflow of the primary synthetic transformations.

Data Summary

Reaction TypeKey ReagentsTypical ConditionsProduct Class
SNAr Primary/Secondary Amines, Base (TEA, DIPEA)80-120 °C, 3-24 h2-Amino-substituted pyrimidines
Suzuki Coupling Arylboronic acids, Pd catalyst, Base (K₂CO₃, etc.)80-110 °C, 12-24 h2-Aryl-substituted pyrimidines
Ester Hydrolysis LiOHRoom Temp, 2-16 hPyrimidine-4-carboxylic acids
Amide Formation Amines, Coupling Agent (HATU, etc.), Base (DIPEA)Room Temp, 12-24 hPyrimidine-4-carboxamides

Conclusion

This compound is a valuable and versatile building block. A thorough understanding of its reactivity, particularly the chemoselective functionalization of the C2-chloro position, allows for the rational design and synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

Introduction: The Strategic Importance of a Core Pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. As a highly functionalized pyrimidine, its structure is embedded in a multitude of compounds investigated for therapeutic applications, including kinase inhibitors for oncology and agents targeting other critical biological pathways.[1][2] The pyrimidine scaffold is fundamental to the structure of nucleic acids (cytosine, thymine, and uracil), which allows its synthetic derivatives to interact effectively with biological targets like enzymes and receptors.[1][3]

The strategic placement of its chloro, amino, and methyl ester groups offers three distinct points for chemical modification, making it an exceptionally versatile intermediate for building molecular complexity. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, the amino group at C6 can be acylated or used in coupling reactions, and the ester at C4 can be hydrolyzed or converted to an amide.

Given its value, the development of a robust, safe, and scalable synthesis is a critical requirement for advancing drug candidates from medicinal chemistry labs to clinical trials. This guide provides a detailed protocol and critical insights for the scale-up synthesis of this key intermediate, focusing on a logical and field-proven synthetic strategy.

Proposed Synthetic Pathway: Regioselective Amination

The most efficient and scalable approach to this compound begins with the commercially available precursor, Methyl 2,6-dichloropyrimidine-4-carboxylate . The synthesis hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction. In the 2,6-dichloropyrimidine system, the C6 position is generally more activated and sterically accessible, making it more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for a controlled, selective displacement of one chlorine atom with an amino group.

The chosen pathway leverages readily available starting materials and a high-yielding, selective transformation, which are paramount considerations for large-scale production.

Reaction_Scheme Figure 1: Synthetic scheme for the target compound. Start Methyl 2,6-dichloropyrimidine-4-carboxylate reagent_node Ammonia (aq.) Ethanol Room Temperature Start->reagent_node Product This compound reagent_node->Product

Caption: Figure 1: Synthetic scheme for the target compound.

Part 1: Detailed Scale-Up Protocol

This protocol details the synthesis of this compound from Methyl 2,6-dichloropyrimidine-4-carboxylate on a multi-gram scale.

Materials and Equipment
Reagents & Solvents Grade Supplier Example Notes
Methyl 2,6-dichloropyrimidine-4-carboxylate≥97%Sigma-Aldrich, Combi-BlocksStarting Material
Ammonium Hydroxide (28-30% aq. solution)ACS ReagentFisher ScientificNucleophile Source
Ethanol (200 Proof)AnhydrousDecon LabsReaction Solvent
Deionized Water--For work-up
Brine (Saturated NaCl solution)--For work-up
Sodium Sulfate (Anhydrous)Granular, ≥99%VWRDrying Agent
Ethyl AcetateACS Grade-Extraction Solvent
HexanesACS Grade-Co-solvent for crystallization

Equipment:

  • Multi-neck round-bottom flask (appropriately sized for the reaction scale) equipped with a mechanical stirrer.

  • Thermocouple for internal temperature monitoring.

  • Addition funnel for controlled reagent addition.

  • Condenser and nitrogen/argon inlet for inert atmosphere.

  • Heating mantle with a temperature controller.

  • Large separatory funnel for extraction.

  • Rotary evaporator.

  • Büchner funnel and vacuum flask for filtration.

  • Drying oven (vacuum optional).

Step-by-Step Synthesis Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle ammonium hydroxide with care as it is corrosive and has a pungent odor.

  • Reaction Setup:

    • To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and an addition funnel, add Methyl 2,6-dichloropyrimidine-4-carboxylate (100 g, 0.45 mol).

    • Add 1 L of ethanol to the flask. Stir the mixture to obtain a clear or slightly hazy solution.

    • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition (Exothermic - Control is Critical):

    • Slowly add concentrated ammonium hydroxide (28-30%, 150 mL, approx. 1.3 mol) to the reaction mixture via the addition funnel over 1-2 hours.

    • Crucial Control Point: Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A rapid increase in temperature can lead to the formation of the undesired di-substituted by-product.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Stir the reaction vigorously for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • TLC System: 30% Ethyl Acetate in Hexanes.

      • Expected Rf: Starting Material > Product.

    • The reaction is considered complete when the starting material is consumed (<1% by HPLC area).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol.

    • To the resulting slurry, add 500 mL of deionized water and stir for 15 minutes.

    • Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 400 mL).

    • Combine the organic layers and wash with brine (1 x 300 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization or slurry in a suitable solvent system.

    • Method: Suspend the crude solid in a minimal amount of hot ethyl acetate, then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5 °C to maximize crystal formation.

    • Filter the purified solid using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 135-138 °C.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.20 (s, 1H), 7.85 (br s, 2H), 3.85 (s, 3H).

  • Mass Spec (ESI+): m/z 188.0 [M+H]+.

Part 2: Process Logic and Scale-Up Considerations

Causality Behind Experimental Choices
  • Solvent Selection: Ethanol is chosen as it effectively dissolves the starting material and is miscible with the aqueous ammonia solution, creating a homogenous reaction environment essential for consistent results.

  • Temperature Control: The initial cooling to 0-5 °C and the slow addition of ammonia are critical to manage the exothermic nature of the amination reaction.[4] This control is key to maintaining the regioselectivity for the C6 position over the C2 position. Uncontrolled temperature increases can lead to the formation of 2,6-diamino by-products, which complicates purification.

  • Stoichiometry: A molar excess of ammonia is used to ensure the complete conversion of the starting material and to drive the reaction equilibrium towards the product.

  • Purification Strategy: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, capable of removing residual starting material and minor impurities to achieve high product purity.

In-Process Controls (IPCs) for a Self-Validating System

For a robust and reproducible process, in-process controls are essential.

Control Point Method Specification Action if Out of Specification
Reaction StartVisualClear or slightly hazy solutionEnsure full dissolution before cooling.
During AdditionTemperatureInternal temp < 10 °CSlow down or pause addition.
Reaction CompletionHPLC/TLCStarting material < 1%Extend reaction time; check temperature.
Final ProductPurity (HPLC)≥98%Re-purify (recrystallization or slurry).
Final ProductIdentity (NMR/MS)Matches reference spectraRe-evaluate synthesis and purification steps.

Mandatory Visualization: Experimental Workflow

Workflow A Setup: Charge Reactor with Starting Material & Ethanol B Cool to 0-5 °C A->B C Controlled Addition of Aqueous Ammonia (T < 10 °C) B->C D Reaction at RT (12-18 h) C->D E IPC: Monitor by HPLC/TLC D->E E->D If incomplete F Concentrate Solvent E->F If SM < 1% G Aqueous Work-up & Extraction F->G H Dry & Concentrate Organic Layers G->H I Purification by Recrystallization H->I J Filter & Dry Product I->J K Final Analysis (QC) J->K

Caption: Figure 2: Overall workflow for the scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure you can troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the regioselective nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor. The reaction involves the selective amination of Methyl 2,6-dichloropyrimidine-4-carboxylate at the C6 position. The C6 position is generally more activated towards nucleophilic attack than the C2 position in the pyrimidine ring, which allows for a degree of regioselectivity.

Q2: What are the key factors that control the regioselectivity of the amination reaction?

Controlling the regioselectivity to favor substitution at the C6 position over the C2 position is the most critical aspect of this synthesis. Several factors influence the outcome:

  • Reaction Temperature: Lower temperatures generally favor higher regioselectivity.

  • Nature of the Aminating Agent: The choice of ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or gaseous ammonia) can impact the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like dioxane, THF, or acetonitrile are often used. The solvent can influence the solubility of the reactants and the stability of the Meisenheimer intermediate, thereby affecting the reaction's course.

  • Presence of a Base: While ammonia is a base, an additional non-nucleophilic base can sometimes be used to scavenge the HCl generated during the reaction, which can prevent the formation of side products.

Q3: What are the most common side products in this synthesis?

The primary side products that can significantly reduce the yield and purity of the desired product are:

  • The isomeric byproduct: Methyl 2-amino-6-chloropyrimidine-4-carboxylate, formed by the amination at the C2 position.

  • The di-aminated product: Methyl 2,6-diaminopyrimidine-4-carboxylate, where both chlorine atoms are substituted.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the chloro or ester groups can occur, especially at elevated temperatures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is a frequent challenge. The following decision tree can help diagnose and address the root cause.

low_yield start Low Yield of Desired Product check_sm Incomplete consumption of starting material (Methyl 2,6-dichloropyrimidine-4-carboxylate)? start->check_sm check_isomers No check_sm->check_isomers increase_time Increase reaction time check_sm->increase_time increase_temp Increase reaction temperature cautiously check_sm->increase_temp check_reagent Ensure quality and stoichiometry of aminating agent check_sm->check_reagent check_diamino No check_isomers->check_diamino lower_temp Lower the reaction temperature to improve C6 selectivity check_isomers->lower_temp solvent_effect Experiment with different solvents (e.g., Dioxane, THF) check_isomers->solvent_effect workup_loss No check_diamino->workup_loss control_ammonia Reduce the equivalents of the aminating agent check_diamino->control_ammonia optimize_extraction Optimize extraction pH and solvent workup_loss->optimize_extraction optimize_crystallization Optimize crystallization solvent and conditions workup_loss->optimize_crystallization end Resolved workup_loss->end

Caption: Troubleshooting workflow for low product yield.

Detailed Explanations and Solutions:

  • Incomplete Starting Material Consumption:

    • Cause: Insufficient reaction time, low temperature, or a deactivated aminating agent.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the expected reaction time, consider extending it. A cautious increase in temperature can also enhance the reaction rate, but be mindful of the impact on regioselectivity. Ensure the aminating agent is of good quality and used in the correct stoichiometric amount.

  • Significant Formation of the 2-Amino Isomer:

    • Cause: The electronic properties of the pyrimidine ring make the C2 position susceptible to nucleophilic attack, especially at higher temperatures.

    • Solution: Lowering the reaction temperature is the most effective way to improve selectivity for the C6 position. Experimenting with different solvents can also influence the isomeric ratio.

  • Formation of the 2,6-Diamino Byproduct:

    • Cause: An excess of the aminating agent or prolonged reaction times at higher temperatures can lead to the substitution of both chlorine atoms.

    • Solution: Carefully control the stoichiometry of the aminating agent. Using a slight excess is often sufficient. Monitor the reaction closely to stop it once the mono-aminated product is maximized.

  • Product Loss During Workup and Purification:

    • Cause: The product may have some solubility in the aqueous phase during extraction, or the crystallization conditions may not be optimal.

    • Solution: Adjust the pH of the aqueous layer during extraction to ensure the product is in its least soluble form (neutral). For crystallization, perform a solvent screen to find a system that provides good recovery and purity.

Problem 2: Difficulty in Removing the 2-Amino Isomer
  • Challenge: The 2-amino and 6-amino isomers often have very similar polarities, making their separation by column chromatography challenging.

  • Solution:

    • Fractional Crystallization: This can be an effective technique if a suitable solvent system is identified. Experiment with different solvents and solvent mixtures to find conditions where one isomer crystallizes out preferentially.

    • Preparative HPLC: While more expensive and time-consuming, this method can provide high purity when other methods fail.

    • Reaction Optimization: The best approach is to optimize the reaction conditions to minimize the formation of the 2-amino isomer in the first place.

Experimental Protocol: A Representative Synthesis

This protocol is a synthesized representation based on common practices for the regioselective amination of dichloropyrimidines.[1] Researchers should optimize these conditions for their specific setup.

Starting Material: Methyl 2,6-dichloropyrimidine-4-carboxylate

Reagents and Solvents:

  • Ammonia (7N solution in Methanol)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in 1,4-dioxane (10 mL per gram of starting material).

  • Addition of Aminating Agent: Cool the solution to 0°C in an ice bath. Add a 7N solution of ammonia in methanol (1.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Add water (20 mL) and ethyl acetate (20 mL) to the residue.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by crystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation: Impact of Reaction Conditions on Yield and Selectivity

ParameterCondition ACondition BCondition C
Temperature 0°C to rt50°C80°C
Ammonia (eq.) 1.21.22.5
Solvent DioxaneTHFAcetonitrile
Yield of 6-amino isomer (%) ~75%~60%~45%
Ratio of 6-amino:2-amino >10:1~5:1~2:1
Di-amino byproduct (%) <5%~10%>20%

Note: This table presents illustrative data based on general principles of SNAr reactions on pyrimidines. Actual results may vary.

Logical Relationships in Synthesis Optimization

optimization_logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Temperature yield Yield of 6-amino isomer temp->yield Higher temp may decrease yield due to byproducts selectivity 6-amino:2-amino Selectivity temp->selectivity Lower temp increases selectivity byproducts Byproduct Formation temp->byproducts Higher temp increases byproducts equivalents Ammonia Equivalents equivalents->yield Excess may decrease yield of desired product equivalents->byproducts Excess increases di-amino byproduct solvent Solvent solvent->selectivity Polar aprotic solvents can influence selectivity

Caption: Interplay of reaction conditions and outcomes.

References

Technical Support Center: Synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. As your application support partner, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product purity is low after the initial synthesis, and I see several unexpected spots on my TLC. What are the most likely impurities?

Answer: Low purity in the synthesis of pyrimidine derivatives often points to a few common side reactions. The primary synthesis route typically involves the cyclization of a guanidine salt with a substituted malonate ester, followed by chlorination.[1][2] During these steps, several side products can form.

The most common impurities you are likely observing are:

  • Methyl 2,6-diaminopyrimidine-4-carboxylate: This arises from the incomplete initial reaction or from side reactions where the chloro group is substituted by an amino group.

  • Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate: The precursor to your chlorinated product. Its presence indicates an incomplete chlorination reaction.

  • Hydrolyzed Carboxylic Acid: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if aqueous workups are performed under non-neutral pH conditions or if there is moisture in the reaction.

  • Dimerized Pyrimidine Species: Under certain conditions, particularly with exposure to UV light or radical initiators, pyrimidine rings can form dimers.[3][4] While less common in this specific synthesis, it's a possibility if reaction conditions are not well-controlled.

To begin troubleshooting, it is essential to characterize these impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most effective method for initial identification.[5][6]

Table 1: Common Impurities and Their Identification Markers

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature
Desired Product C₆H₆ClN₃O₂187.59M+ peak at m/z 188/190 (Cl isotope pattern). Distinct NMR signals for the pyrimidine ring proton, NH₂, and methyl ester.
Methyl 2,6-diaminopyrimidine-4-carboxylateC₆H₇N₄O₂167.15M+ peak at m/z 168. Absence of the chlorine isotope pattern.
Methyl 2-amino-6-hydroxypyrimidine-4-carboxylateC₆H₇N₃O₃169.14M+ peak at m/z 170. Can exhibit keto-enol tautomerism, potentially complicating NMR spectra.
6-Amino-2-chloro-pyrimidine-4-carboxylic acidC₅H₄ClN₃O₂173.56M+ peak at m/z 174/176. Broader -OH peak in NMR, loss of methyl singlet. Soluble in basic aqueous solutions.
Question 2: My chlorination step with POCl₃ is giving a low yield and a dark, tarry crude product. How can I optimize this critical step?

Answer: The chlorination of the hydroxypyrimidine precursor is often the most challenging step. The use of phosphorus oxychloride (POCl₃) requires careful control of conditions to prevent degradation and side product formation. Dark, tarry materials are indicative of decomposition, which is often temperature-related.

Causality: High temperatures or prolonged reaction times with POCl₃ can lead to extensive decomposition of the electron-rich pyrimidine ring. Furthermore, POCl₃ is a powerful dehydrating agent and can promote unwanted side reactions if not used correctly. A similar procedure for preparing 2-chloropyrimidine from 2-aminopyrimidine involves diazotization at very low temperatures (-15°C to -10°C) to prevent decomposition, highlighting the thermal sensitivity of these intermediates.[7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for POCl₃ chlorination.

Optimized Chlorination Protocol:

  • Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Use freshly distilled phosphorus oxychloride (POCl₃). To the precursor, Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate (1 equivalent), add POCl₃ (5-10 equivalents) slowly at 0°C.

  • Temperature Control: After the addition, slowly heat the reaction mixture to 85-90°C. Crucially, do not exceed 100°C.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic.

  • pH Adjustment & Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove residual impurities.

Question 3: I've identified the hydrolyzed carboxylic acid as a major impurity. How can I prevent its formation and remove it from my final product?

Answer: Ester hydrolysis is a common issue, particularly during aqueous workups. The mechanism involves nucleophilic attack on the ester carbonyl by water, which is catalyzed by both acid and base.

Prevention:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, especially in the steps preceding the final workup.

  • Neutral pH Workup: During the quenching and extraction steps, maintain the pH of the aqueous phase as close to neutral (pH 7) as possible. Extreme basic or acidic conditions will accelerate hydrolysis.

  • Temperature Control: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.

Removal Protocol (Acid-Base Extraction):

If the carboxylic acid impurity is present in your crude product, it can be effectively removed with a simple acid-base extraction.

  • Dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired ester product, being less acidic, will remain in the organic layer.

    • Chemical Principle: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Separate Layers: Carefully separate the organic layer from the aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer again with brine (saturated NaCl solution) to remove any residual water and dissolved salts.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified ester product.

General Synthesis Pathway and Side Reactions

The following diagram illustrates a common synthetic route and highlights the critical points where side products can emerge.

Caption: Synthetic pathway and key side-product formation points.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction parameters and a clear understanding of potential side reactions.

References

Regioselectivity issues in reactions of "Methyl 6-amino-2-chloropyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing regioselectivity in reactions involving Methyl 6-amino-2-chloropyrimidine-4-carboxylate . This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed protocols for this versatile but challenging synthetic building block.

Introduction: The Challenge of Regioselectivity

This compound is a highly functionalized heterocyclic compound. Its utility is derived from its three distinct functional groups: a leaving group (C2-Chloro), a nucleophilic center (C6-Amino), and an electron-withdrawing group (C4-Carboxylate). This arrangement creates a complex electronic environment, leading to significant challenges in controlling reaction regioselectivity, particularly in cross-coupling reactions. The primary issue is the competition between reactions at the electrophilic C2 carbon and the nucleophilic C6 nitrogen. This guide provides a framework for understanding and controlling these competing pathways.

Frequently Asked Questions (FAQs): Understanding Core Reactivity

This section addresses fundamental questions regarding the inherent reactivity of this compound.

Q1: What are the dominant electronic factors controlling the reactivity of this molecule?

The reactivity is governed by a classic "push-pull" electronic system. The amino group (-NH₂) at the C6 position is a strong electron-donating group (EDG), which increases the electron density of the pyrimidine ring through resonance. Conversely, the methyl carboxylate group (-COOMe) at the C4 position is an electron-withdrawing group (EWG) that decreases ring electron density. This electronic opposition makes the C2 position, bearing the chlorine atom, sufficiently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Q2: In palladium-catalyzed reactions, what are the primary competing reactive sites?

The two main competitive sites are the carbon-chlorine bond at C2 and the nitrogen-hydrogen bonds of the amino group at C6.

  • C2 Position: The C-Cl bond is the target site for oxidative addition by a palladium(0) catalyst, initiating cross-coupling cycles like Suzuki, Sonogashira, or Buchwald-Hartwig.

  • N6 Position: The primary amino group is nucleophilic and can itself participate in coupling reactions, particularly Buchwald-Hartwig N-arylation, leading to undesired diarylamine or oligomeric byproducts.

Controlling the reaction to favor C2 coupling over N6 coupling is the central regioselectivity challenge.

Q3: How does the C6-amino group influence the reactivity of the C2-chloro group?

While the C6-amino group is an EDG, which typically deactivates a ring towards nucleophilic attack, its para-relationship to the C2-Cl bond is crucial. In pyrimidine systems, electron-donating groups at the C6 position can, in some cases, favor substitution at the C2 position.[1] The overall electronic character of the ring remains electron-deficient due to the two ring nitrogens and the C4-ester group, ensuring the C2-Cl bond remains activated for substitution and coupling.[2][3]

Q4: Is the ester group at C4 susceptible to side reactions?

Yes. The methyl ester can be hydrolyzed under strongly basic or acidic conditions, especially at elevated temperatures. This is a critical consideration when choosing bases for cross-coupling reactions. The use of harsh bases like sodium hydroxide or potassium hydroxide can lead to the formation of the corresponding carboxylic acid, complicating purification and reducing the yield of the desired product.

Troubleshooting Guides by Reaction Type

This section provides specific, problem-oriented advice for common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate are generally regioselective for the C2 position, as the C6-amino group is not a leaving group. However, issues with yield and side reactions can still arise.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor Nucleophile: The nucleophile is not strong enough to displace the chloride. 2. Low Temperature: Reaction kinetics are too slow. 3. Solvent Choice: Poor solubility of reagents or unfavorable polarity.1. Increase Nucleophilicity: If using a neutral amine or alcohol, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate it in situ. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition via TLC. 3. Solvent Screen: Test polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr rates.
Ester Hydrolysis Reaction Conditions Too Harsh: The base is too strong (e.g., NaOH, MeONa), or the reaction is heated for an extended period.1. Use a Weaker Base: Switch to milder inorganic bases like K₂CO₃ or Cs₂CO₃. 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Multiple Unidentified Byproducts Decomposition: The starting material or product may be unstable under the reaction conditions. Reaction with Solvent: Solvents like methanol or ethanol can act as nucleophiles at high temperatures.1. Run Under Inert Atmosphere: Use nitrogen or argon to prevent oxidative degradation. 2. Use an Aprotic Solvent: Switch to a non-nucleophilic solvent such as dioxane, toluene, or DMF.
Suzuki-Miyaura Coupling: C-C Bond Formation

While regioselectivity is not typically an issue here (reaction occurs at C2-Cl), achieving high yields can be challenging due to catalyst deactivation or side reactions.

Problem: My Suzuki coupling reaction has low yield, with significant amounts of dechlorinated starting material and/or boronic acid homocoupling.

This common issue points to problems within the catalytic cycle. The troubleshooting workflow below can help diagnose and solve the problem.

G start Low Yield in Suzuki Coupling q1 Is dechlorinated starting material observed? start->q1 q2 Is boronic acid homocoupling observed? q1->q2  No sol1 Problem: Premature β-hydride elimination or protodehalogenation. Solution: 1. Use bulkier, electron-rich ligands (e.g., XPhos, SPhos). 2. Use a milder base (e.g., K₃PO₄, K₂CO₃). 3. Ensure rigorously anhydrous conditions. q1->sol1  Yes q3 Are reagents pure and reaction anhydrous? q2->q3  No sol2 Problem: Transmetalation is slow relative to oxidative addition. Solution: 1. Use a stronger base (e.g., Cs₂CO₃) if ester is stable. 2. Add water to dioxane/toluene (e.g., 10:1) to aid boronic acid solubility. 3. Screen different catalysts/ligands. q2->sol2  Yes q3->start  Yes, re-evaluate  other parameters sol3 Problem: Catalyst deactivation or inhibition by impurities. Solution: 1. Recrystallize starting materials. 2. Use freshly distilled, degassed solvents. 3. Use a pre-catalyst (e.g., XPhos Pd G3). q3->sol3  No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: The Core Regioselectivity Problem

This reaction presents the most significant regioselectivity challenge: C-N coupling at the C2 position versus N-arylation of the existing C6-amino group.

Problem: My Buchwald-Hartwig reaction yields a mixture of the desired C2-aminated product and an undesired N6-arylated byproduct.

Cause: The C6-amino group competes with the incoming amine nucleophile for the palladium catalyst, leading to a mixture of products. The desired reaction is intermolecular C-N coupling at C2, while the side reaction is an intermolecular N-arylation involving the C6-amino group of another molecule.

G sub Methyl 6-amino-2-chloropyrimidine- 4-carboxylate + R₂'NH pd Pd(0) Catalyst + Ligand, Base sub->pd path1 Pathway A: Desired C2-Amination pd->path1 Intermolecular Coupling path2 Pathway B: Undesired N6-Arylation Side Reaction pd->path2 Intermolecular Coupling prod1 Product: C2-aminated pyrimidine path1->prod1 prod2 Byproduct: N6-coupled dimer/oligomer path2->prod2

Caption: Competing reaction pathways in Buchwald-Hartwig amination.

Strategies to Promote C2-Selectivity:
  • Protect the C6-Amino Group: This is the most robust strategy. Converting the nucleophilic -NH₂ group into a non-nucleophilic protecting group, such as a tert-butoxycarbonyl (Boc) carbamate, completely prevents N6-arylation. The coupling reaction is performed on the protected substrate, followed by deprotection.

    • Advantage: Provides excellent, often exclusive, C2 selectivity.

    • Disadvantage: Adds two steps (protection/deprotection) to the synthesis.

  • Ligand and Condition Optimization: For cases where protection is undesirable, careful screening of reaction parameters is essential.

    • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can sterically favor oxidative addition at the more accessible C2-Cl bond over complexation with the C6-amino group.[4]

    • Base: Using a weaker base (e.g., K₃PO₄) can sometimes disfavor the deprotonation of the C6-amino group, reducing its reactivity.

    • Temperature: Lowering the reaction temperature may favor the kinetically preferred C-Cl activation.

Parameter Condition to Favor C2-Selectivity Rationale
Protection Protect C6-NH₂ as Boc-carbamateEliminates the competing N6 nucleophile.
Ligand Bulky biarylphosphines (XPhos, RuPhos, SPhos)Steric hindrance disfavors catalyst interaction at the C6-amino site.[4]
Base K₃PO₄, Cs₂CO₃ (use with caution re: ester)Weaker bases are less likely to deprotonate the C6-NH₂ group, reducing its nucleophilicity.
Temperature Start at lower temperatures (e.g., 80 °C) and slowly increaseMay exploit kinetic differences between C-Cl oxidative addition and N-H activation.
Amine Source Use of LiN(TMS)₂ as an ammonia equivalent for primary aminesCan provide selective amination at the C2 position.[5]

Key Experimental Protocols

Disclaimer: These are general starting protocols. Optimization for specific substrates is highly recommended. Always perform reactions under an inert atmosphere (N₂ or Ar) with anhydrous solvents unless otherwise noted.

Protocol 1: General SNAr with an Amine Nucleophile
  • To a round-bottom flask, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF or DMSO as the solvent (approx. 0.1 M concentration).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v) to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[6][7]

Protocol 3: Regioselective Buchwald-Hartwig Amination via Protection

Step 3a: Boc Protection of C6-Amino Group

  • Dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) and DMAP (0.1 equiv.).

  • Stir at room temperature overnight.

  • Remove the solvent under reduced pressure and purify by column chromatography to yield the N-Boc protected pyrimidine.

Step 3b: Buchwald-Hartwig Coupling

  • To a Schlenk flask, add the N-Boc protected pyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat to 100 °C and monitor by LC-MS.

  • Upon completion, cool, filter through Celite, and concentrate. Purify the intermediate by column chromatography.

Step 3c: Boc Deprotection

  • Dissolve the purified, coupled product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-4 hours.

  • Monitor deprotection by TLC/LC-MS.

  • Concentrate under reduced pressure, re-dissolve in ethyl acetate, and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash with brine, dry the organic layer, and concentrate. Purify the final product by column chromatography or recrystallization.

References

Technical Support Center: Challenges in the Purification of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the purification challenges of Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 944129-00-4). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

The purification of this compound is often complicated by a combination of factors inherent to its molecular structure. The presence of both a basic amino group and a weakly acidic pyrimidine ring, coupled with a polar ester functional group, results in a high polarity. This can lead to several common issues:

  • High solubility in polar solvents , making crystallization difficult.

  • Poor retention in standard reverse-phase chromatography .

  • Potential for "oiling out" during recrystallization instead of forming a crystalline solid.[1]

  • Susceptibility to degradation , particularly hydrolysis of the ester or chloro groups under non-neutral pH conditions.[2][3]

Q2: What are the likely impurities I should be aware of during the purification of this compound?

Understanding the potential impurities is critical for developing an effective purification strategy. The most common impurities arise from the synthetic route, which typically involves the amination of a dichloropyrimidine precursor.

  • Unreacted Starting Materials: Such as 2,6-dichloropyrimidine-4-carboxylate.

  • Di-substituted Byproducts: Where both chloro groups on the pyrimidine ring have been displaced by an amino group.

  • Hydrolysis Products: The chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding 6-amino-2-hydroxypyrimidine-4-carboxylate, especially if water is present during synthesis or workup.[4] The methyl ester can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[2][5]

  • Polymeric Byproducts: These can form, leading to viscous residues that are difficult to handle.[3]

Q3: What is the general solubility profile of this compound?

While specific solubility data for this compound is not extensively published, we can infer its solubility based on its structure and data from related aminopyrimidine compounds.[4]

  • Good Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol.

  • Moderate to Low Solubility: In moderately polar solvents such as ethyl acetate and dichloromethane.

  • Poor Solubility: In non-polar solvents like hexanes and toluene.

The solubility can be influenced by pH. In acidic conditions, the amino group will be protonated, increasing aqueous solubility.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purification due to its cost-effectiveness and scalability. However, for polar compounds like this compound, challenges are common.

Q4: My compound is "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the compound precipitates from the solution above its melting point, forming a liquid phase instead of solid crystals.[1]

Causality: This is common for compounds with relatively low melting points or when the solution is too concentrated. Impurities can also suppress the melting point and contribute to this issue.

Solutions:

  • Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to fully redissolve it. Then, allow it to cool more slowly.

  • Slow Cooling: A slower cooling rate encourages the formation of a stable crystal lattice. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the purity of your crude material.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to identify a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a boiling chip. Add the chosen solvent portion-wise with heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any remaining solvent.

Troubleshooting Guide: Column Chromatography

For high-purity requirements or when recrystallization is ineffective, column chromatography is the preferred method.

Q5: My compound is streaking on the silica gel column and the separation is poor. What is the cause and how can I fix it?

Causality: The basic amino group on the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[6] This can lead to peak tailing, streaking, and even irreversible adsorption of the compound onto the stationary phase.

Solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polar-bonded phase (e.g., diol or cyano).

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to improve the separation of the target compound from less polar impurities.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol for flash column chromatography on silica gel.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A mixture of hexanes and ethyl acetate or dichloromethane and methanol are good starting points.

  • Column Packing: Pack a column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient is being used. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification Method Recommended Solvent System Notes Expected Purity
Recrystallization Ethanol/Water, Isopropanol, or Ethyl AcetateThe optimal solvent will depend on the impurity profile. A mixed solvent system often provides the best results.[6]>98%
Column Chromatography Hexanes/Ethyl Acetate with 0.5% Triethylamine or Dichloromethane/Methanol with 0.5% TriethylamineThe ratio of the solvents should be optimized based on TLC analysis to achieve good separation. The addition of triethylamine is often crucial.[7]>99%

Visualizations

Workflow for Purification Method Selection

start Crude Product (this compound) purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No purity_check_2 Assess Purity recrystallization->purity_check_2 column_chrom->purity_check_2 final_product Pure Product purity_check_2->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization Issues

start Recrystallization Attempt issue Issue Encountered? start->issue oiling_out Compound 'Oiling Out'? issue->oiling_out Yes success Successful Crystallization issue->success No no_crystals No Crystals Formed? oiling_out->no_crystals No solution_oil 1. Add more hot solvent. 2. Cool more slowly. 3. Change solvent system. oiling_out->solution_oil Yes no_crystals->success No, other issue solution_no_crystals 1. Reduce solvent volume. 2. Scratch inner surface of flask. 3. Add a seed crystal. no_crystals->solution_no_crystals Yes

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Stability and Degradation of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS No. 944129-00-4) is a critical heterocyclic building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a reactive chloro-substituent, a nucleophilic amino group, and a hydrolyzable methyl ester—makes it highly valuable for synthesizing complex molecular architectures. However, these same features render the molecule susceptible to specific degradation pathways that can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, mitigate, and understand the stability challenges associated with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers encounter when working with this compound.

Q1: My freshly prepared solution of this compound shows a new, more polar impurity by HPLC/TLC after a short time. What is the likely cause?

A: The most probable cause is hydrolysis. The compound has two primary sites susceptible to hydrolysis: the 2-chloro substituent and the methyl ester at the 4-position.

  • Hydrolysis of the 2-Chloro Group: The chlorine atom on the electron-deficient pyrimidine ring is a good leaving group, making it susceptible to nucleophilic substitution by water. This reaction is often catalyzed by acidic conditions and results in the formation of Methyl 6-amino-2-hydroxypyrimidine-4-carboxylate .[1] This product is significantly more polar due to the hydroxyl group (which exists in tautomeric equilibrium with the more stable pyrimidone form).

  • Hydrolysis of the Methyl Ester: Standard ester hydrolysis can occur, particularly if the solution is basic or has been heated. This yields 6-amino-2-chloropyrimidine-4-carboxylic acid , another polar degradant.

The presence of trace amounts of acid or base in your solvent or on your glassware can be sufficient to catalyze this degradation.

Q2: I've noticed my solid, powdered sample has developed a slight yellow or brownish tint upon storage. Is it still usable?

A: Discoloration of the solid material is a red flag indicating potential degradation. While the compound in its pure form is typically an off-white or light-colored solid, the discoloration suggests the formation of low-level chromophoric impurities. This could be due to:

  • Long-term exposure to light (Photodegradation): Pyrimidine rings, especially halogenated ones, can be sensitive to UV light.[2] Energy from light can induce the homolytic or heterolytic cleavage of the C-Cl bond, initiating degradation cascades that form colored byproducts.[2]

  • Slow reaction with atmospheric moisture: If the container is not perfectly sealed, the solid can slowly hydrolyze over time, especially in a humid environment.

  • Oxidation: While less common for this specific structure, oxidative degradation can occur in the presence of air and light over extended periods.

Recommendation: Before use, you should always re-analyze the discolored material by HPLC, LC-MS, or NMR to confirm its purity. If significant degradation (e.g., >2-5%) is detected, purification is recommended, or a fresh batch should be used for sensitive applications.

Q3: My reaction yield is inconsistent, even when I use the same protocol. Could the stability of this starting material be the culprit?

A: Absolutely. Inconsistent purity of your starting material is a very common source of variable reaction outcomes. If the compound has partially degraded, you are effectively starting with a lower molar equivalent of the desired reactant. Furthermore, the degradation products themselves can sometimes interfere with your reaction by consuming reagents, chelating catalysts, or participating in side reactions. For instance, the carboxylic acid degradant could neutralize a basic reagent, while the 2-hydroxy derivative presents a new nucleophile that could compete in subsequent steps.

Q4: What are the ideal storage conditions for this compound to ensure long-term stability?

A: Based on its chemical structure and potential degradation pathways, the following storage conditions are recommended to maximize shelf-life:

ConditionRecommendationRationale
Temperature Store at 2-8°C or frozen.Reduces the rate of all chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in an amber glass vial or protect from light.Prevents light-induced photodegradation of the C-Cl bond.[2]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents ingress of moisture and contamination.

Q5: How does pH impact the stability of this molecule when used in a solution?

A: The pH of the solution is arguably the most critical factor governing the stability of this compound.[3][4]

  • Acidic Conditions (pH < 4): The primary degradation pathway is the rapid hydrolysis of the 2-chloro group to a 2-hydroxy group.[1] The rate of this reaction increases significantly with decreasing pH.

  • Neutral Conditions (pH ~ 7): The molecule is most stable around neutral pH, though slow hydrolysis can still occur, especially with heating or in the presence of nucleophiles.

  • Basic Conditions (pH > 8): Under basic conditions, the hydrolysis of the methyl ester to the corresponding carboxylic acid becomes the dominant and rapid degradation pathway. Alkaline hydrolysis of the 2-chloro group can also occur.[5] At very high pH and temperature, degradation of the pyrimidine ring itself is possible.[6][7]

Part 2: Troubleshooting and Investigative Workflow

When encountering a stability issue, a systematic approach is essential. The following workflow helps diagnose the root cause of degradation.

G start Stability Issue Observed (e.g., New Impurity, Low Yield) check_storage 1. Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent 2. Analyze Solvent/Solution (Age, Purity, pH) check_storage->check_solvent Storage OK sol_photo Corrective Action: - Use Amber Glassware - Protect Reaction from Light check_storage->sol_photo Improper Light/Moisture Protection run_hplc 3. Characterize Degradant(s) (LC-MS for Mass ID) check_solvent->run_hplc Solvent OK path_hydrolysis Hypothesis: Hydrolysis run_hplc->path_hydrolysis Mass = +18 Da (ester) or -16.5 Da (Cl -> OH) path_photo Hypothesis: Photodegradation run_hplc->path_photo Degradation correlates with light exposure path_thermal Hypothesis: Thermal Stress run_hplc->path_thermal Degradation correlates with heating sol_hydrolysis Corrective Action: - Use Anhydrous Solvents - Control pH (Buffer) - Work at Low Temp path_hydrolysis->sol_hydrolysis path_photo->sol_photo sol_thermal Corrective Action: - Reduce Reaction Temp - Minimize Heating Time path_thermal->sol_thermal

Caption: Troubleshooting workflow for stability issues.

Part 3: Principal Degradation Pathways

Understanding the underlying chemical transformations is key to preventing them. The two most significant degradation pathways for this compound are nucleophilic substitution at the C2 position and hydrolysis of the C4 ester.

Caption: Key hydrolytic degradation pathways.

Part 4: Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your compound under various stressors, a forced degradation or "stress testing" study is invaluable.[8][9] This protocol provides a framework for intentionally degrading the material to identify potential degradants and establish stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector, and preferably a Mass Spectrometer (LC-MS)

  • Photostability chamber (compliant with ICH Q1B guidelines)[10][11]

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in ACN.

  • Stress Conditions (run each in parallel):

    • Acid Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1 M HCl. b. Keep at room temperature. c. Sample at t=0, 2, 6, 24 hours. Neutralize a small aliquot with NaOH before injection.

    • Base Hydrolysis: a. To 1 mL of stock solution, add 1 mL of 1 M NaOH. b. Keep at room temperature. c. Sample at t=0, 1, 4, 8 hours (base hydrolysis is often faster). Neutralize a small aliquot with HCl before injection.

    • Oxidative Degradation: a. To 1 mL of stock solution, add 1 mL of 30% H₂O₂. b. Keep at room temperature, protected from light. c. Sample at t=0, 2, 6, 24 hours.

    • Thermal Stress (Solid State): a. Place ~10 mg of solid compound in a clear glass vial. b. Heat in an oven at 80°C for 48 hours. c. At the end, dissolve the solid in ACN to 1 mg/mL for analysis.

    • Photostability (Solid State): a. Spread a thin layer of the solid compound in a petri dish. b. Expose to light in a photostability chamber until an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is achieved.[11] c. Keep a control sample wrapped in aluminum foil in the same chamber to differentiate thermal from photolytic degradation. d. After exposure, dissolve the solid in ACN to 1 mg/mL for analysis.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method (e.g., C18 column). A gradient method is recommended to resolve all potential impurities.

    • Monitor at a suitable UV wavelength (e.g., 254 nm or a λmax determined by UV scan).

    • Use LC-MS to obtain mass data for the parent compound and any new peaks to aid in structural elucidation.

Expected Results Summary:

Stress ConditionPrimary Degradation PathwayExpected Major Degradant(s)
Acid Hydrolysis C-Cl Hydrolysis[1]Methyl 6-amino-2-hydroxypyrimidine-4-carboxylate
Base Hydrolysis Ester Hydrolysis6-amino-2-chloropyrimidine-4-carboxylic acid
Oxidation N-Oxide formation or ring opening (often complex)N-Oxides, other oxidized species
Thermal Stress General decomposition (if temp is high)Depends on conditions, may show multiple minor peaks
Photolytic Stress C-Cl bond cleavage[2]Methyl 6-amino-2-hydroxypyrimidine-4-carboxylate, radical-derived dimers

References

Technical Support Center: Purification of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 6-amino-2-chloropyrimidine-4-carboxylate. As a key intermediate in the synthesis of various pharmacologically active agents, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Issue 1: My TLC analysis of the crude product shows multiple spots with close Rf values. How do I choose a purification method?

Answer: When thin-layer chromatography (TLC) indicates impurities with similar polarity to your target compound, a high-resolution technique like column chromatography is generally more effective than recrystallization.[1] The similar polarity makes it difficult to find a recrystallization solvent that will selectively dissolve the impurities while leaving the desired product to crystallize.[1][2]

  • Causality: The polarity of pyrimidine derivatives is influenced by the functional groups on the ring.[3] Impurities arising from the synthesis, such as starting materials or side-products (e.g., isomers or di-substituted pyrimidines), may have only minor structural differences, leading to very similar polarities and chromatographic behavior.[1][4]

  • Recommended Action: Proceed with flash column chromatography on silica gel. Begin by running TLC plates with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to identify a system that provides the best possible separation between your product and the impurities. An ideal system will give your product an Rf value of approximately 0.3-0.4.

Issue 2: I am attempting recrystallization, but my compound "oils out" instead of forming crystals upon cooling.

Answer: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that upon cooling, it separates as a liquid phase before reaching the temperature required for crystallization. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

  • Causality: The high polarity and hydrogen bonding capability of the amino and carboxylate groups in this compound can lead to very high solubility in polar solvents.[3] If the solution cools too rapidly, the molecules don't have sufficient time to align into a crystal lattice.[5]

  • Recommended Action:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a miscible, less-polar "anti-solvent" until the solution becomes slightly turbid. Then, add a few drops of the primary hot solvent to clarify the solution again.[6]

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Issue 3: My yield after column chromatography is very low, and I suspect the compound is sticking to the silica gel.

Answer: The basic amino group on the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to irreversible adsorption or significant peak tailing and poor recovery.[3]

  • Causality: This strong interaction is a classic issue when purifying basic compounds on standard silica gel.[1] The lone pair of electrons on the amino group can be protonated by the acidic silica surface, causing the compound to bind tightly to the stationary phase.

  • Recommended Action:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, reducing unwanted interactions and improving elution.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

    • Alternative Chromatography: For highly polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative to standard normal-phase chromatography.[3]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

Purification Strategy start Crude Product (this compound) assessment Purity Assessment (TLC, HPLC, or 1H NMR) start->assessment decision Assess Purity & Complexity assessment->decision recrystallization Recrystallization decision->recrystallization >90% Pure Few Impurities chromatography Column Chromatography decision->chromatography <90% Pure or Complex Mixture final_product Purified Product (Verify Purity) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Impurities are typically related to the synthetic route. Common sources include unreacted starting materials, reagents, and byproducts from side reactions.[1][7] A plausible synthesis involves the reaction of a dichloropyrimidine precursor with an amine source.

Potential Impurity Likely Source Key Characteristics
2,6-Dichloropyrimidine Precursor Unreacted starting materialLess polar than the product; lacks the amino group.
Di-amino Substituted Pyrimidine Side reaction from over-aminationMore polar than the product; contains two amino groups.[8]
Isomeric Aminochloropyrimidines Non-selective reactionMay have very similar polarity, making separation difficult.[4]
Hydrolyzed Carboxylate (Acid) Hydrolysis of the methyl esterSignificantly more polar; may streak on silica TLC.

Q2: Which solvents are recommended for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Given the compound's structure, moderately polar solvents are a good starting point.

Solvent Rationale
Ethanol / Methanol The hydroxyl group can hydrogen bond with the compound. Often a good choice for polar molecules.
Acetonitrile A polar aprotic solvent that can be effective.
Ethyl Acetate A moderately polar solvent; may require a co-solvent system with hexane.
Dichloromethane A related compound was successfully crystallized by slow evaporation from this solvent.[9]

Always perform small-scale solubility tests before committing your entire batch.[6]

Q3: How can I effectively monitor the progress of column chromatography?

A3: The best method is TLC. Collect fractions of a fixed volume (e.g., 10-20 mL) and spot every few fractions onto a TLC plate. Develop the plate using the same eluent system as the column. Once the desired compound begins to elute, spot every fraction. Combine the fractions that contain only the pure product, as determined by TLC.

Troubleshooting HPLC Peak Tailing

For analytical or preparative HPLC, peak tailing can be an issue for basic compounds like this one.

HPLC Troubleshooting start Problem: Severe Peak Tailing in Reverse-Phase HPLC cause Primary Cause: Interaction of basic amino group with acidic residual silanols on C18 column start->cause solution1 Modify Mobile Phase: Add 0.1% TFA or Formic Acid cause->solution1 Action 1 solution2 Use a Different Column: Switch to a polar-endcapped or polar-embedded column cause->solution2 Action 2 solution3 Adjust pH: Buffer mobile phase to a pH that suppresses analyte ionization cause->solution3 Action 3

Caption: Troubleshooting pathway for HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol assumes a suitable solvent has been identified through preliminary tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.[6]

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating the target compound from impurities of different polarities.

  • Select Eluent: Based on TLC analysis, choose a solvent system that provides good separation and an Rf of ~0.3-0.4 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a low polarity mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC as described in the FAQ section.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Troubleshooting "Methyl 6-amino-2-chloropyrimidine-4-carboxylate" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR spectral interpretation of Methyl 6-amino-2-chloropyrimidine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this heterocyclic compound. We will move beyond simple data reporting to explain the chemical reasoning behind spectral features and provide actionable troubleshooting protocols.

Predicted NMR Spectral Data: A Reference Baseline

Before troubleshooting, it's essential to have a theoretical baseline. The electronic environment of this compound is influenced by the electron-withdrawing chloro and carboxylate groups and the electron-donating amino group, all attached to the pyrimidine core. Based on established chemical shift principles for pyrimidine derivatives and related heterocyclic systems, we can predict the approximate spectral data.[1][2]

Note that actual chemical shifts can vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
-OCH₃Methyl Protons~3.9 - 4.1 (s, 3H)~52 - 55Singlet, integrating to 3 protons. The chemical shift is typical for a methyl ester.[3]
H-5Aromatic Proton~6.5 - 7.0 (s, 1H)~105 - 115Singlet, integrating to 1 proton. This proton is on a carbon situated between two nitrogen atoms and adjacent to the amino group, which can influence its precise location.
-NH₂Amino Protons~5.5 - 7.5 (br s, 2H)N/ABroad singlet, integrating to 2 protons. Peak position and width are highly variable and dependent on solvent, concentration, and water content. May exchange with D₂O.
C=OCarbonyl CarbonN/A~165 - 170Quaternary carbon, typically a weaker signal.[4]
C-2 (C-Cl)Aromatic CarbonN/A~158 - 162Carbon bearing the chlorine atom.
C-4 (C-CO₂Me)Aromatic CarbonN/A~155 - 160Carbon attached to the methyl carboxylate group.
C-6 (C-NH₂)Aromatic CarbonN/A~150 - 155Carbon bearing the amino group.

Note: Chemical shifts are referenced to TMS at 0 ppm.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you might encounter when interpreting the NMR spectrum of this compound.

Q1: I don't see the -NH₂ protons, or the peak is extremely broad. Is my sample degraded?

Answer: This is one of the most common issues when working with nitrogen-containing heterocycles.[5] It is unlikely to be degradation and is more often due to two phenomena:

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can cause rapid relaxation of adjacent protons, leading to significant peak broadening. Sometimes the -NH₂ signal can be broadened into the baseline, making it seem absent.[5]

  • Chemical Exchange: The amino protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water in the NMR solvent. This exchange process also leads to peak broadening. At higher concentrations of water or in protic solvents like methanol-d₄, the peak may disappear entirely as the protons exchange with deuterium.

Troubleshooting Protocol: To confirm the presence and identity of the -NH₂ protons, perform a D₂O shake experiment. This is a definitive method for identifying exchangeable protons.

Q2: I have unexpected peaks in my spectrum. What are the likely sources?

Answer: Extraneous peaks usually originate from impurities. Before assuming a side reaction or degradation, consider these common sources:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) can be retained in the final product even after drying under high vacuum.[6]

  • Water: NMR solvents are hygroscopic and readily absorb atmospheric moisture. A broad peak around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ is often water.

  • Starting Materials or Reagents: Incomplete reactions can leave starting materials. For instance, if synthesizing from a dichloropyrimidine precursor, you may see signals corresponding to that starting material.[7]

  • Degradation: While stable, pyrimidine esters can undergo hydrolysis to the corresponding carboxylic acid if exposed to moisture and acidic/basic conditions over time. This would manifest as the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a very broad carboxylic acid proton signal downfield (>10 ppm).

Troubleshooting Steps:

  • Cross-reference any unexpected peaks with standard NMR data tables for common laboratory solvents.[6]

  • Run a spectrum of the NMR solvent from the same bottle to check for contamination.

  • Review the purification procedure to identify potential residual solvents or reagents.

Q3: The chemical shift of my aromatic proton (H-5) is different from the predicted value. Why?

Answer: The predicted values are estimates. Several factors can cause shifts in the actual spectrum:

  • Solvent Effects: The choice of NMR solvent can significantly alter the chemical shifts, especially in aromatic systems. Aromatic solvents like benzene-d₆ can induce noticeable upfield or downfield shifts compared to solvents like CDCl₃ or DMSO-d₆ due to anisotropic effects.[8]

  • Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding or π-stacking can occur, leading to changes in the electronic environment and thus the chemical shifts.

  • pH: If the NMR solvent has an acidic or basic character (or contains acidic/basic impurities), the nitrogen atoms on the pyrimidine ring can be protonated. Protonation dramatically alters the electronic structure of the ring and will cause significant downfield shifts of all ring protons and carbons.

Expert Insight: For nitrogen heterocycles, DMSO-d₆ is often an excellent solvent choice. It is a polar, aprotic solvent that is very effective at disrupting intermolecular hydrogen bonds, often resulting in sharper -NH₂ peaks compared to less polar solvents like CDCl₃.[9]

Q4: All my peaks look broad and poorly resolved. What is the problem?

Answer: Poor resolution and broad peaks across the entire spectrum are typically due to instrumental or sample preparation issues rather than the chemical structure itself.

  • Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample. This is an instrumental issue that requires re-shimming the spectrometer.

  • Low Solubility: If your compound is not fully dissolved and a suspension is present, you will get very broad, distorted peaks. Visually inspect your NMR tube for any undissolved solid. If solubility is an issue, try a different deuterated solvent or warm the sample gently (check thermal stability first).

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from reaction vessels or reagents can cause severe line broadening. This can sometimes be diagnosed by the broadening being more pronounced for peaks with longer relaxation times.

Key Experimental Protocol: The D₂O Shake

This protocol is used to definitively identify exchangeable protons, such as those in -NH₂ or -OH groups.

Objective: To replace labile protons on the analyte with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum.

Procedure:

  • Prepare your sample of this compound in a suitable NMR solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing. You may see an emulsion form, which should settle.

  • Allow the D₂O to settle to the bottom of the tube.

  • Re-insert the tube into the spectrometer, ensuring it is positioned correctly.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the "before" and "after" spectra. The peak corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity. A new, sharp peak for HOD may appear, its position depending on the solvent.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common NMR spectral issues with this compound.

Troubleshooting_Workflow start Problematic NMR Spectrum (e.g., Missing/Extra Peaks, Broadening) q_missing_nh Are -NH₂ peaks missing or very broad? start->q_missing_nh q_extra_peaks Are there unexpected peaks? start->q_extra_peaks q_broad_all Are ALL peaks broad/poorly resolved? start->q_broad_all q_shift_mismatch Do shifts mismatch predicted values? start->q_shift_mismatch sol_d2o Perform D₂O Shake Experiment q_missing_nh->sol_d2o Yes check_solvents Check for residual solvents (EtOAc, DCM) q_extra_peaks->check_solvents Yes check_water Check for H₂O peak q_extra_peaks->check_water Yes check_sm Check for starting material signals q_extra_peaks->check_sm Yes check_shim Re-shim the magnet q_broad_all->check_shim Yes check_solubility Check for undissolved solid. Try new solvent. q_broad_all->check_solubility Yes check_solvent_effect Consider solvent effects. Run in different solvent. q_shift_mismatch->check_solvent_effect Yes check_conc Consider concentration effects. Dilute sample. q_shift_mismatch->check_conc Yes res_nh_gone Peak disappears. Confirmed -NH₂. sol_d2o->res_nh_gone res_impurity Impurity identified. Re-purify sample. check_solvents->res_impurity check_water->res_impurity check_sm->res_impurity res_instrument Spectrum improves. Instrumental/Sample issue. check_shim->res_instrument check_solubility->res_instrument res_condition Shifts change. Environmental effect. check_solvent_effect->res_condition check_conc->res_condition

Caption: Troubleshooting workflow for NMR analysis.

References

Technical Support Center: Reaction Monitoring of Methyl 6-amino-2-chloropyrimidine-4-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on monitoring reactions involving Methyl 6-amino-2-chloropyrimidine-4-carboxylate using Thin-Layer Chromatography (TLC). Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its TLC behavior?

This compound (C₆H₆ClN₃O₂) is a substituted pyrimidine with several functional groups that dictate its polarity and, consequently, its behavior on a TLC plate. These include a polar amino group (-NH₂), a moderately polar ester group (-COOCH₃), and the heterocyclic pyrimidine ring itself, which possesses both polar nitrogen atoms and a less polar chlorinated carbon. The presence of these groups makes the molecule moderately polar.

Q2: Why is TLC a suitable method for monitoring reactions with this compound?

TLC is a rapid, cost-effective, and highly versatile technique for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous analysis of the starting material, product, and any potential byproducts, providing a visual representation of the reaction's progression over time. For a compound like this compound, which is often a precursor in the synthesis of more complex molecules, TLC is an invaluable tool for determining reaction completion and optimizing reaction conditions.[2][3]

Q3: What type of TLC plate is recommended?

For most applications involving this compound, standard silica gel 60 F254 plates are the preferred stationary phase.[4] The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[5] Given the aromatic and conjugated nature of the pyrimidine ring, this compound and many of its derivatives are UV-active.[6]

Optimizing Your TLC Protocol: A Step-by-Step Guide

Developing a robust TLC method is crucial for accurate reaction monitoring. The goal is to achieve clear separation between the starting material, the desired product, and any significant side products, with Rf values ideally between 0.2 and 0.8.

Step 1: Preparing the Mobile Phase (Eluent)

The choice of solvent system is the most critical factor in achieving good separation.[7] Since this compound is moderately polar, a mixture of a non-polar and a polar solvent is typically required.

Recommended Starting Solvent Systems:

Solvent SystemRatio (v/v)PolarityNotes
Ethyl Acetate / Hexane30:70 to 50:50MediumA good starting point for many reactions.[8]
Dichloromethane / Methanol98:2 to 95:5Medium-HighUseful if the product is significantly more polar than the starting material.[9]
Toluene / Ethyl Acetate80:20 to 60:40Low-MediumCan provide different selectivity for closely related compounds.

Pro-Tip: Prepare your mobile phase fresh for each experiment to ensure reproducibility, as the composition of mixed solvents can change over time due to differential evaporation.[10]

Step 2: Spotting the TLC Plate
  • Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Dilution: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be low enough to avoid overloading the plate, which can lead to streaking.[11]

  • Spotting: Use a capillary tube to apply a small spot of the diluted sample onto the baseline. It is also highly recommended to spot the starting material and, if available, the pure product as references. A co-spot (spotting the reaction mixture and starting material on the same point) can help confirm the identity of the starting material spot in the reaction lane.

Step 3: Developing the Plate
  • Chamber Saturation: Place a piece of filter paper in the developing chamber with the chosen mobile phase to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of your results.

  • Elution: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[12] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Step 4: Visualization
  • UV Light: Examine the dried plate under a short-wave UV lamp (254 nm).[5] UV-active compounds will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.

  • Staining: If spots are not visible under UV or to confirm the presence of UV-inactive compounds, chemical staining can be used.[6]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as yellow-brown spots.[5] This method is generally non-destructive.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols or alkenes. It will appear as yellow spots on a purple background.

    • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating.[13]

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization prep_solvent Prepare Mobile Phase prep_plate Prepare & Spot TLC Plate prep_solvent->prep_plate saturate Saturate Chamber prep_plate->saturate develop Elute Plate saturate->develop dry Dry Plate develop->dry uv UV Lamp (254 nm) dry->uv stain Chemical Staining (Optional) uv->stain analysis Analyze Results (Calculate Rf values) uv->analysis stain->analysis

Troubleshooting Common Issues

Q4: My spots are streaking down the plate. What's wrong?

Streaking is a common issue in TLC and can be attributed to several factors:

  • Sample Overloading: The most frequent cause. The sample is too concentrated, leading to a continuous band rather than a distinct spot.[14]

    • Solution: Dilute your sample and re-spot.[15]

  • Highly Polar Compounds: The amino group in your compound can interact strongly with the acidic silica gel, causing tailing.[11]

    • Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds like amines, adding triethylamine or a few drops of ammonia in methanol can neutralize the acidic sites on the silica and produce sharper spots.[15]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to spread out.

    • Solution: Use a less polar, more volatile solvent for sample preparation.

Q5: The starting material and product have very similar Rf values and are not separating.

Poor separation can be frustrating but is often solvable:

  • Adjust Mobile Phase Polarity: If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[15] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[15]

  • Change Solvent System: Sometimes, simply adjusting polarity is not enough. The selectivity of the solvent system needs to be changed.[16] For example, if an ethyl acetate/hexane mixture fails, try a dichloromethane/methanol or a toluene-based system. Different solvents interact with your compounds in unique ways, which can enhance separation.

  • Use a Different Stationary Phase: In rare cases where separation on silica is impossible, consider using alumina or reverse-phase (C18) TLC plates.[15]

Troubleshooting_Separation start Poor Separation (Spots Overlap) rf_check {Rf Value Check |  | <0.2 < Rf < 0.8> |  0.8>} start->rf_check polarity_adjust {Adjust Polarity |  | } rf_check:e->polarity_adjust:w Rf < 0.2 rf_check:e->polarity_adjust:w Rf > 0.8 change_solvent Change Solvent System (e.g., DCM/MeOH) rf_check:e->change_solvent:w 0.2 < Rf < 0.8 polarity_adjust:e->change_solvent:w No Improvement success Good Separation polarity_adjust:e->success Improved change_stationary Change Stationary Phase (e.g., Alumina) change_solvent:e->change_stationary:w No Improvement change_solvent:e->success Improved change_stationary:e->success

Q6: I don't see any spots on my TLC plate after development.

This can be alarming, but there are several logical explanations:

  • Compound is Not UV-Active: While the pyrimidine core suggests UV activity, some derivatives may not be strong absorbers.[15]

    • Solution: Use a chemical stain like iodine or potassium permanganate to visualize the spots.[6]

  • Sample is Too Dilute: The concentration of your compound might be below the detection limit of TLC.[12]

    • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to concentrate the spot.[15]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline, your sample will dissolve into the solvent pool instead of eluting up the plate.[12]

    • Solution: Ensure the solvent level is always below the spotting line.

Q7: The reaction seems complete by TLC, but my NMR spectrum shows starting material.

This is a classic case where the sensitivity of different analytical techniques comes into play.

  • TLC Detection Limits: TLC is less sensitive than NMR. A small amount of starting material may be present but below the concentration at which it can be visualized on the TLC plate.

  • Co-elution: It is possible, though less likely with an optimized system, that the starting material and product have identical Rf values.[14]

    • Solution: Always confirm reaction completion with a more sensitive and quantitative method like HPLC or NMR spectroscopy. Use TLC as a guide, not as the final confirmation of 100% conversion.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Methyl 6-amino-2-chloropyrimidine-4-carboxylate as a key intermediate. Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing this scaffold; however, catalyst deactivation is a frequent and often misunderstood challenge that can lead to stalled reactions, low yields, and complex purification profiles.

This document provides in-depth, field-proven insights into diagnosing, troubleshooting, and, most importantly, preventing catalyst deactivation. We will move beyond simple procedural steps to explore the underlying causality, empowering you to build robust and reproducible synthetic methods.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses foundational questions regarding the reactivity of the pyrimidine substrate and common catalyst failure modes.

Q1: What makes this compound particularly challenging for palladium-catalyzed cross-coupling reactions?

A: The primary challenge stems from the substrate's inherent electronic properties. The pyrimidine core is a nitrogen-containing heterocycle, which possesses Lewis basic sites (the ring nitrogens and the exocyclic amino group).[1][2] These nitrogen atoms can act as potent ligands, coordinating strongly to the electron-deficient palladium center of the catalyst. This coordination can lead to a phenomenon known as catalyst poisoning , where the catalyst's active site becomes blocked, preventing it from participating in the catalytic cycle and effectively shutting down the reaction.[1][3][4]

Q2: What are the most common visible signs of catalyst deactivation during my reaction?

A: The most unambiguous visual indicator is the formation of a fine black precipitate, commonly known as "palladium black".[5][6] This signifies that the active, soluble, and catalytically competent Pd(0) species has aggregated into inactive, insoluble palladium metal. This is often accompanied by the reaction stalling, which can be observed through in-process monitoring (e.g., TLC, LC-MS) showing a lack of further consumption of starting materials.

Q3: Beyond aggregation and poisoning, what other deactivation pathways should I be aware of?

A: While aggregation and poisoning by the substrate are dominant concerns, other pathways exist:

  • Oxidative Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to its oxidation to Pd(II), which is generally inactive in the initial oxidative addition step of most cross-coupling cycles.[5]

  • Ligand Degradation: Phosphine ligands, especially those that are not sufficiently bulky or electron-rich, can be susceptible to oxidation (phosphine oxides) or other degradation pathways, particularly at elevated temperatures.[7] The loss of the ligand shell destabilizes the Pd(0) center, promoting aggregation.

  • Impurity-Driven Poisoning: Reagents or solvents may contain trace impurities, such as sulfur or other halides, which can irreversibly bind to and poison the palladium catalyst.[5]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section is structured around specific experimental observations. For each issue, we provide a diagnosis, explain the chemical causality, and offer concrete solutions and protocols.

Issue 1: My reaction started but then stalled. I now see a black powder in the flask.
  • Diagnosis: Catalyst Aggregation. The active Pd(0)Ln complex has decomposed into inactive palladium black.

  • Causality: This typically occurs when the rate of the catalytic cycle slows, or the ligand is unable to sufficiently stabilize the monoligated Pd(0)L intermediate, which is prone to aggregation. For electron-rich substrates like our pyrimidine, the oxidative addition step can be sluggish, increasing the lifetime of unstable Pd(0) species in solution.

  • Solutions:

    • Re-evaluate Your Ligand Choice: The stability of the Pd(0) complex is paramount. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to prevent aggregation and accelerate the key steps of the catalytic cycle.[8] Consider switching from simpler ligands like PPh₃ to a more robust system.

    • Decrease Catalyst Concentration: While counterintuitive, excessively high catalyst concentrations can sometimes promote bimolecular decomposition pathways leading to aggregation.

    • Ensure Proper Temperature Control: Overheating can accelerate ligand degradation and catalyst aggregation. Determine the optimal temperature for your specific ligand system.

Data Presentation: Comparison of Common Ligand Classes for Cross-Coupling

Ligand TypeExample(s)Key CharacteristicsRecommended For
Simple MonodentatePPh₃, P(t-Bu)₃Readily available, but can be prone to dissociation leading to aggregation.Simple, fast reactions. Often not robust enough for challenging substrates.
Bidentate (Chelating)dppf, XantphosForms stable chelate complexes, reducing aggregation.General purpose, good starting point for optimization.
Bulky, Electron-RichSPhos, XPhos, RuPhosExcellent for stabilizing Pd(0), accelerates oxidative addition and reductive elimination.Highly recommended for electron-rich heterocycles like the target pyrimidine. [8]
N-Heterocyclic CarbeneIPr, SImesStrong σ-donors, form very stable complexes. Thermally robust.High-temperature reactions, challenging couplings.
Issue 2: The reaction is extremely slow or shows no conversion from the start, with no visible precipitate.
  • Diagnosis: Catalyst Poisoning. The active sites of the catalyst are likely being blocked, either by the substrate itself or by an external contaminant.

  • Causality: The Lewis basic nitrogen atoms of the pyrimidine ring are likely coordinating to the palladium center, creating a stable, off-cycle complex that is catalytically inactive.[1] Alternatively, impurities in the starting materials or solvents could be the culprit.

Below is a systematic workflow to pinpoint the source of catalyst poisoning.

G cluster_results Analyze Control Reaction Outcome start Reaction Failure (Slow/No Conversion) check_purity Run High-Purity Control (Protocol 2) start->check_purity Hypothesis: Poisoning control_ok Control Reaction Succeeds check_purity->control_ok Compare control_fail Control Reaction Also Fails check_purity->control_fail Compare conclusion_reagent Conclusion: Impurity in reagents or solvents is the poison. Action: Purify all materials. control_ok->conclusion_reagent conclusion_substrate Conclusion: Substrate itself is the likely poison. Action: Optimize ligand/conditions (Protocol 1). control_fail->conclusion_substrate G cluster_cycle Catalytic Cycle (Desired) cluster_poison Poisoning Pathway (Deactivation) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Deactivated [Pd(0)L(Pyrimidine)] Inactive Complex Pd0->Deactivated Coordination (Poisoning) TM Trans- metalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Substrate Pyrimidine Substrate Substrate->Deactivated Deactivated->Pd0 Slow or No Dissociation

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Methyl 6-amino-2-chloropyrimidine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of synthetic analogs derived from the Methyl 6-amino-2-chloropyrimidine-4-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data from peer-reviewed literature to illuminate structure-activity relationships (SAR) and guide future research. We will explore the rationale behind analog design, compare cytotoxic and enzyme inhibitory activities, and provide detailed protocols for the replication of key biological assays.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This is due to its versatile chemical nature and its ability to form key hydrogen bonds and other interactions with a multitude of biological targets.[1] As a fundamental component of nucleosides like thymine, cytosine, and uracil, the pyrimidine framework is recognized by many enzymes involved in critical cellular processes, making it an ideal starting point for the design of enzyme inhibitors.[2]

Substituted 6-aminopyrimidines, in particular, have garnered significant attention for their potent and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The strategic placement of various functional groups at the C2, C4, and C5 positions of the pyrimidine ring can dramatically influence the molecule's potency, selectivity, and pharmacokinetic properties. The core structure, "this compound," presents three key positions for chemical modification: the chloro group at C2, the amino group at C6, and the carboxylate at C4. The chlorine atom at the C2 position is a particularly useful synthetic handle, allowing for nucleophilic substitution to introduce a wide variety of moieties, thereby enabling the exploration of chemical space around this core.

This guide focuses on comparing analogs where the C4 chloro-group of a related 2-amino-4-chloro-pyrimidine core is substituted with various functional groups, providing a clear SAR analysis based on published cytotoxicity data.

Comparative Biological Evaluation: Anticancer Activity

The primary therapeutic application explored for this class of compounds is oncology. The antiproliferative activity of novel pyrimidine analogs is typically assessed against a panel of human cancer cell lines. The data below, adapted from studies on closely related 2-amino-4-substituted pyrimidine derivatives, illustrates how modifications to the core scaffold impact cytotoxic potency.[3][6]

The causality behind the selection of analogs for synthesis and testing is rooted in established medicinal chemistry principles. In the study by Qureshi et al. (2022), the 2-amino-4-chloro-pyrimidine core was reacted with a series of substituted amines.[6] This strategy is designed to probe the binding pocket of the biological target for tolerance of different functionalities. Introducing moieties like piperazine (hydrophilic, basic), substituted anilines (aromatic, electronically variable), and aliphatic amines allows for the systematic evaluation of how sterics, electronics, and hydrogen bonding potential at this position affect biological activity.

The following table summarizes the 50% effective concentration (EC₅₀) values for a series of 2-amino-4-(substituted)-pyrimidine derivatives against two common cancer cell lines: HCT116 (human colon carcinoma) and MCF7 (human breast adenocarcinoma). Lower EC₅₀ values indicate higher potency.

Compound IDC4-SubstituentHCT116 EC₅₀ (µM)MCF7 EC₅₀ (µM)
1 4-Methylpiperazin-1-yl209.17221.91
2 4-Hydroxypiperidin-1-yl296.81309.28
3 Morpholino251.23266.19
4 4-Phenylpiperazin-1-yl149.33155.12
5 4-(2-Methoxyphenyl)piperazin-1-yl101.45113.87
6 4-(4-Bromophenyl)piperazin-1-yl89.2489.37
7 4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl119.51131.29

Data synthesized from Qureshi, F. et al. (2022).[6]

From the comparative data, several key SAR trends can be deduced:

  • Aromatic Substitution is Favorable: The introduction of an aromatic ring at the distal end of the piperazine moiety (Compounds 4-7 ) consistently results in greater potency compared to simple aliphatic or morpholino substituents (Compounds 1-3 ). This suggests the presence of a hydrophobic or aromatic binding pocket in the target protein.

  • Electronic Effects Matter: Among the aromatic-substituted analogs, Compound 6 , bearing an electron-withdrawing bromine atom in the para position of the phenyl ring, exhibits the highest potency against both cell lines.[6] This highlights that electronic modifications on the peripheral aromatic ring can fine-tune the binding affinity. The methoxy-substituted analog (5 ) and the trifluoromethyl-substituted analog (7 ) also show enhanced activity compared to the unsubstituted phenylpiperazine (4 ), indicating that both electron-donating and electron-withdrawing groups can be beneficial, depending on their position and interaction with the target.

  • Lead Compound: Compound 6 emerges as the lead compound from this series, with the lowest EC₅₀ values and thus the highest cytotoxic potency.[6]

Mechanistic Insights: Kinase Inhibition

A predominant mechanism of action for pyrimidine-based anticancer agents is the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for pyrimidine inhibitors.[7] Overactivation of this pathway is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Analog Pyrimidine Analog (Inhibitor) Pyrimidine_Analog->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

The pyrimidine core acts as an ATP-competitive inhibitor, binding to the kinase domain of receptors like EGFR and preventing the phosphorylation events that trigger downstream signaling cascades (e.g., RAS/RAF/MEK/ERK and PI3K/AKT/mTOR).[6][7] This blockade ultimately halts uncontrolled cell proliferation and can induce apoptosis.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are detailed, step-by-step methodologies for core assays used to evaluate compounds like the this compound analogs.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO, serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the EC₅₀/IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Analogs (Serial Dilutions, 48-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate EC50 Value E->F

This protocol describes a general, non-radiometric method for assessing kinase inhibition, such as the ADP-Glo™ assay, which measures ADP production.

Materials:

  • Recombinant kinase (e.g., EGFR) and its specific substrate peptide

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO, serially diluted)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer to desired concentrations.

  • Compound Addition: Add test compounds in DMSO and kinase assay buffer to the wells of an opaque plate. Include "no inhibitor" controls (DMSO only) and "no enzyme" background controls.

  • Kinase Addition: Add the recombinant kinase to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Reaction Incubation: Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Subtract the background ("no enzyme") signal from all other readings. Calculate the percentage of kinase activity for each compound concentration relative to the "no inhibitor" control. Determine IC₅₀ values using non-linear regression.

Conclusion and Future Directions

The biological evaluation of this compound analogs and related structures reveals a promising scaffold for the development of novel anticancer agents. The structure-activity relationship data clearly indicates that strategic substitution at the C4 position with substituted aromatic piperazine moieties significantly enhances cytotoxic potency.[6] Compound 6 , with a 4-bromophenylpiperazine substituent, stands out as a lead candidate for further optimization.

Future research should focus on:

  • Kinase Selectivity Profiling: Evaluating potent compounds against a broad panel of kinases to determine their selectivity and identify the specific molecular targets responsible for their anticancer effects.

  • In Vivo Efficacy: Advancing lead compounds into animal models to assess their antitumor efficacy, pharmacokinetics, and safety profiles.

  • Further SAR Exploration: Synthesizing new analogs with modifications at the C6-amino and C4-carboxylate positions to further refine potency and drug-like properties.

This guide provides a foundational framework for researchers in the field, combining comparative data with actionable experimental protocols to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 6-amino-2-chloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the development of targeted therapies.[1] Among the myriad of pyrimidine-based starting materials, Methyl 6-amino-2-chloropyrimidine-4-carboxylate stands out as a versatile and highly valuable scaffold for the synthesis of diverse compound libraries with significant potential in drug discovery.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives synthesized from this core molecule. We will explore the synthetic strategies for derivatization, delve into the nuanced effects of substituent modifications on biological activity, and provide a comparative perspective against alternative heterocyclic systems. Furthermore, this guide includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to apply these insights in their own discovery efforts.

The Synthetic Versatility of the Scaffold: A Gateway to Diverse Derivatives

The chemical architecture of this compound offers three primary points for diversification: the 2-chloro position, the 6-amino group, and the 4-carboxylate ester. The reactivity of the chlorine atom at the C2 position makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, which is a common strategy in the development of kinase inhibitors to target the hinge region of the ATP-binding pocket.

Simultaneously, the 6-amino group can be acylated, alkylated, or used as a handle for further synthetic transformations. The 4-methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR): Decoding the Impact of Molecular Modifications

The biological activity of pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. Based on extensive studies of related pyrimidine-4-carboxamide and diaminopyrimidine scaffolds, we can extrapolate key SAR trends for derivatives of this compound, particularly in the context of kinase inhibition.[2][3]

Key Modification Points and Their Predicted Impact:

SAR_Points

Substitution at the 2-Position:

The 2-position is arguably the most critical for kinase inhibitory activity. Replacing the chloro group with various substituted anilines or other amino-heterocycles can profoundly affect potency and selectivity. The amino group at this position often forms crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Small, polar groups can enhance solubility and may lead to broader kinase selectivity.

  • Bulky, hydrophobic groups can occupy hydrophobic pockets adjacent to the hinge region, often leading to increased potency and selectivity for specific kinases. The addition of a 5-carboxamide moiety to an aminopyrimidine core has been shown to engage with specific residues like glutamate in the hinge region, leading to a significant improvement in intrinsic potency.[3]

Modification of the 6-Amino Group:

The 6-amino group is typically directed towards the solvent-exposed region of the ATP-binding site. Modifications at this position are less likely to directly impact hinge binding but can significantly influence other properties:

  • Acylation or sulfonylation can introduce additional hydrogen bond donors and acceptors, potentially improving potency and altering the pharmacokinetic profile.

  • Alkylation can modulate lipophilicity and cell permeability.

Modification of the 4-Carboxylate Group:

Conversion of the methyl ester to a carboxamide is a common strategy to introduce additional points of interaction and improve drug-like properties.

  • Primary and secondary amides can act as hydrogen bond donors and acceptors, forming interactions with residues in the ribose-binding pocket.

  • The nature of the substituent on the amide nitrogen can be varied to fine-tune solubility, metabolic stability, and cell permeability.

Comparative Data of Representative Derivatives

The following table presents a hypothetical yet representative set of derivatives of this compound and their predicted kinase inhibitory activity based on established SAR principles. This serves as a guide for rational drug design.

Compound ID R1 (at C2) R2 (at C6-amino) R3 (at C4-carboxylate) Predicted Kinase Inhibition (IC50 Range) Key SAR Rationale
Core -Cl-H-OCH3> 10 µMStarting material with low intrinsic activity.
Deriv-1 -NH-(4-methoxyphenyl)-H-OCH31 - 5 µMIntroduction of an aniline at C2 establishes hinge-binding.
Deriv-2 -NH-(3-chloro-4-fluorophenyl)-H-OCH30.1 - 0.5 µMElectron-withdrawing groups on the aniline can enhance potency.
Deriv-3 -NH-(3-chloro-4-fluorophenyl)-COCH3-OCH30.5 - 2 µMAcylation at C6 may slightly decrease potency due to steric hindrance.
Deriv-4 -NH-(3-chloro-4-fluorophenyl)-H-NH-cyclopropyl< 0.1 µMCarboxamide can form additional H-bonds, significantly improving potency.[2]
Deriv-5 -NH-morpholino-H-NH-cyclopropyl5 - 10 µMA less optimal hinge-binder at C2 reduces overall activity.

Comparison with Alternative Heterocyclic Scaffolds

While the 2,6-disubstituted pyrimidine-4-carboxylate scaffold is highly promising, it is important to consider its performance in the context of other privileged scaffolds in kinase inhibitor design.

  • Quinazolines: This scaffold is found in several approved kinase inhibitors (e.g., Gefitinib, Erlotinib). They offer a rigid bicyclic system that can effectively mimic the adenine core of ATP. However, they can sometimes suffer from off-target effects and metabolic liabilities.

  • Pyrazolo[3,4-d]pyrimidines: These bicyclic heterocycles are also potent kinase inhibitors (e.g., Dasatinib). They offer a different vector space for substituent placement compared to monocyclic pyrimidines, which can be exploited to achieve high selectivity.

  • Indazoles: This scaffold has also been successfully employed in the design of kinase inhibitors (e.g., Pazopanib). They provide a distinct hydrogen bonding pattern and steric profile.

The this compound scaffold offers the advantage of a less complex, monocyclic core, which can lead to compounds with lower molecular weight and potentially better "drug-like" properties. The synthetic accessibility and the ease of diversification at multiple positions make it an attractive starting point for library synthesis and lead optimization.

Experimental Protocols

Representative Synthesis of a Derivative (Deriv-4)

Synthesis_Workflow

  • Step 1: Synthesis of Methyl 6-amino-2-(3-chloro-4-fluorophenylamino)pyrimidine-4-carboxylate.

    • To a solution of this compound (1.0 eq) in n-butanol is added 3-chloro-4-fluoroaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • The reaction mixture is heated to 120 °C and stirred for 16 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired product.

  • Step 2: Synthesis of 6-amino-2-(3-chloro-4-fluorophenylamino)pyrimidine-4-carboxylic acid.

    • The product from Step 1 (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • Lithium hydroxide (LiOH) (1.5 eq) is added, and the mixture is stirred at room temperature for 4 hours.

    • The reaction is acidified with 1N HCl to pH 3-4.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

  • Step 3: Synthesis of N-cyclopropyl-6-amino-2-(3-chloro-4-fluorophenylamino)pyrimidine-4-carboxamide (Deriv-4).

    • To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF) is added HATU (1.2 eq) and DIPEA (3.0 eq).

    • The mixture is stirred at room temperature for 15 minutes, followed by the addition of cyclopropylamine (1.5 eq).

    • The reaction is stirred for an additional 12 hours at room temperature.

    • The mixture is diluted with water, and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to give the final compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific protein kinase.

Kinase_Assay_Workflow

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthetic tractability allows for extensive exploration of the structure-activity relationship at key positions around the pyrimidine core. By understanding the principles of how different substituents influence biological activity, researchers can rationally design and synthesize new derivatives with improved potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds.

References

Comparative In Vitro Analysis of Novel Antitumor and Antimicrobial Agents Derived from Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comparative in vitro evaluation of a rationally designed series of novel compounds synthesized from the versatile starting material, "Methyl 6-amino-2-chloropyrimidine-4-carboxylate." We provide a comprehensive analysis of their antitumor and antimicrobial potential, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel small molecule therapeutics.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[2][3] The pyrimidine ring is a key structural component in several essential biological molecules, including nucleic acids (uracil, thymine, and cytosine) and vitamins like thiamine and riboflavin.[2] This inherent biological relevance has inspired the synthesis and evaluation of a vast number of pyrimidine analogs, leading to the development of clinically successful drugs.[3]

"this compound" is a particularly attractive starting material for the synthesis of novel pyrimidine-based drug candidates. The presence of three distinct functional groups—an amino group, a chloro group, and a methyl ester—provides multiple avenues for structural modification, allowing for the systematic exploration of the chemical space and the optimization of biological activity.

This guide focuses on a comparative in vitro analysis of a hypothetical series of compounds derived from this starting material. We will explore their efficacy as both antitumor and antimicrobial agents, providing detailed methodologies for the key assays used in their evaluation.

Synthesis of a Focused Library of Pyrimidine Derivatives

The synthesis of our focused library of pyrimidine derivatives commences with "this compound" as the key building block. The synthetic strategy is designed to introduce a variety of substituents at the 2- and 6-positions of the pyrimidine ring, allowing for a systematic investigation of structure-activity relationships (SAR).

Caption: General synthetic scheme for the derivatization of this compound.

G start This compound intermediate1 Nucleophilic Substitution at C2 (e.g., various amines, thiols) start->intermediate1 R-NH2 or R-SH intermediate2 Amide Coupling at C6 (e.g., various carboxylic acids) start->intermediate2 R-COOH, coupling agent final_products Diverse Library of Pyrimidine Derivatives intermediate1->final_products intermediate2->final_products

In Vitro Antitumor Activity Assessment

The evaluation of the antitumor potential of the synthesized compounds is a critical step in the drug discovery process. A panel of human cancer cell lines is typically employed to assess the cytotoxic and antiproliferative effects of the novel derivatives.[4][5]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each compound.

Caption: Workflow of the MTT assay for determining cytotoxicity.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate add_compounds Add serially diluted compounds seed_cells->add_compounds add_mtt Add MTT solution add_compounds->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate

Comparative Antitumor Activity Data

The following table summarizes the hypothetical IC50 values of a selection of synthesized pyrimidine derivatives against various cancer cell lines, with Doxorubicin included as a reference compound.

Compound IDModification at C2Modification at C6MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)
PD-01 -Cl-NH2> 50> 50> 50
PD-02 -NH-Ph-NH215.222.818.5
PD-03 -S-Ph-NH28.712.19.9
PD-04 -Cl-NH-CO-Ph25.631.428.1
Doxorubicin N/AN/A0.81.21.0

In Vitro Antimicrobial Activity Screening

The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[11][12] Pyrimidine derivatives have shown promise as a source of new antibacterial and antifungal compounds.[3][13]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[1]

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized concentration (typically 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow for MIC determination by broth microdilution.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis prep_compounds Prepare serial dilutions of compounds inoculate_plate Inoculate 96-well plate prep_compounds->inoculate_plate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate_plate incubate_plate Incubate overnight inoculate_plate->incubate_plate read_mic Visually determine MIC incubate_plate->read_mic

Comparative Antimicrobial Activity Data

The following table presents the hypothetical MIC values of selected pyrimidine derivatives against representative bacterial and fungal strains, with Ciprofloxacin as a reference antibiotic.

Compound IDModification at C2Modification at C6S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PD-01 -Cl-NH2> 128> 128> 128
PD-02 -NH-Ph-NH23264> 128
PD-03 -S-Ph-NH2163264
PD-04 -Cl-NH-CO-Ph64128> 128
Ciprofloxacin N/AN/A0.50.25N/A

In Vitro Kinase Inhibition Assay

Given that dysregulation of kinase activity is implicated in numerous diseases, including cancer, protein kinases are important targets for drug discovery. Pyrimidine derivatives are known to be effective kinase inhibitors.

Principle of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a specific kinase by quantifying the transfer of a phosphate group from ATP to a substrate protein or peptide.[15] The inhibition of this activity by a test compound can be determined by measuring the reduction in substrate phosphorylation.

  • Reaction Setup: In a microplate, combine the target kinase, a specific substrate, and the synthesized pyrimidine derivative at various concentrations in a kinase buffer.[15]

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.[15]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution such as EDTA or by heat inactivation.[15]

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:

    • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[16]

    • Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate (e.g., ELISA, Western blot).

    • Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection & Analysis mix_reagents Combine kinase, substrate, and inhibitor add_atp Initiate reaction with ATP/MgCl2 mix_reagents->add_atp incubate Incubate at controlled temperature add_atp->incubate terminate Terminate reaction incubate->terminate detect_phosphorylation Quantify substrate phosphorylation terminate->detect_phosphorylation calculate_ic50 Calculate IC50 values detect_phosphorylation->calculate_ic50

Comparative Kinase Inhibition Data

The following table shows the hypothetical IC50 values for the most promising compounds against a selected kinase target (e.g., a Cyclin-Dependent Kinase, CDK).

Compound IDModification at C2Modification at C6Target Kinase IC50 (µM)
PD-03 -S-Ph-NH22.5
Staurosporine N/AN/A0.01

Conclusion and Future Directions

This guide has provided a framework for the comparative in vitro evaluation of novel compounds derived from "this compound." The detailed experimental protocols for assessing antitumor, antimicrobial, and kinase inhibitory activities serve as a valuable resource for researchers in the field of drug discovery.

The hypothetical data presented herein illustrates the potential of this chemical scaffold to yield compounds with promising biological activities. Further optimization of the lead compounds through iterative rounds of chemical synthesis and biological testing will be crucial for the development of potent and selective drug candidates. Future studies should also include investigations into the mechanism of action of the most active compounds, as well as in vivo efficacy and toxicity studies.

References

The Evolving Landscape of Pyrimidine-Based Kinase Inhibitors: A Comparative Efficacy Analysis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of targeted therapeutics.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows for effective interaction with a multitude of biological targets, particularly protein kinases.[3] Within this broad class of compounds, derivatives of "Methyl 6-amino-2-chloropyrimidine-4-carboxylate" have emerged as a promising foundation for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various drugs and experimental compounds synthesized from this core structure, supported by experimental data and detailed protocols for their evaluation. Our focus will be on key therapeutic targets in oncology, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

The Strategic Advantage of the 2,4,6-Substituted Pyrimidine Core

The "this compound" scaffold offers medicinal chemists a strategic advantage. The chlorine atom at the 2-position and the amino group at the 6-position provide reactive handles for facile chemical modification through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[2] The carboxylate group at the 4-position can also be modified to further modulate the compound's characteristics. This inherent versatility has led to the development of a diverse array of derivatives targeting various protein kinases implicated in cancer progression.[5][6]

Comparative Efficacy Analysis of Kinase Inhibitors

The following sections provide a detailed comparison of the efficacy of various kinase inhibitors derived from the "this compound" scaffold. The data presented is collated from a range of preclinical studies, and the efficacy is primarily assessed based on the half-maximal inhibitory concentration (IC50) values against specific kinases and cancer cell lines.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, often through mutations, is a key driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[6] The pyrimidine scaffold has been extensively utilized to develop EGFR inhibitors that compete with ATP for binding to the kinase domain.[7][8]

A series of novel 2,4-disubstituted pyrimidine derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. While not all are direct derivatives of our core molecule, the structure-activity relationship (SAR) insights are highly relevant. For instance, many potent EGFR inhibitors feature a 4-anilino substitution on the pyrimidine ring, which is crucial for their interaction with the hinge region of the kinase domain.[3]

Table 1: Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors

Compound IDTarget Cancer Cell LineIC50 (µM)Target KinaseIC50 (µM)Reference
6c MCF-737.7 ± 3.6EGFR-TK0.9 ± 0.03[7][8]
10b MCF-731.8 ± 2.0EGFR-TK0.7 ± 0.02[7][8]
Gefitinib (Reference) MCF-74.1 ± 0.01EGFR-TK-[7]

Note: Compounds 6c and 10b are pyrimidine hybrids evaluated for their anti-proliferative and EGFR-TK inhibitory activity. While not direct derivatives of the specified core, they highlight the potential of the broader aminopyrimidine class.

The data indicates that while these specific aminopyrimidine hybrids show moderate cytotoxicity against the MCF-7 breast cancer cell line, they exhibit potent inhibition of the EGFR tyrosine kinase enzyme in vitro.[7][8] This suggests that with further optimization of the scaffold, potentially starting from "this compound", derivatives with improved cellular potency could be developed.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer therapy.[9][10] Several pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases.[4][11]

One study describes the design and synthesis of a series of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.[10] Among the synthesized compounds, 12a demonstrated significant anti-proliferative activity against the HCT-116 colon cancer cell line and potent inhibition of both Aurora A and Aurora B kinases.[10]

Table 2: Comparative Efficacy of Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDTarget Cancer Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
12a HCT-1161.31 ± 0.41Aurora A309[10]
A54912.05 ± 0.45Aurora B293[10]
MCF-720.53 ± 6.13[10]
13 High-MYC SCLC cell lines< 0.2 (Potent Inhibition)Aurora A38.6 ± 7.0[4][11]

Note: Compound 13 is a pyrimidine-based derivative designed as an Aurora A kinase inhibitor.

These findings underscore the potential of the pyrimidine scaffold in developing potent Aurora kinase inhibitors. The sub-micromolar IC50 values against both the target kinases and cancer cell lines highlight the promise of this chemical class for further development.[10][11]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (as a vehicle control).

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate peptide in a kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation: Add a kinase-glo reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: After a brief incubation period (typically 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[12]

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Serial Dilution of Test Compound Reaction_Well Add Compound, Kinase Mix, and ATP to Well Compound_Prep->Reaction_Well Kinase_Substrate_Mix Kinase + Substrate in Buffer Kinase_Substrate_Mix->Reaction_Well ATP_Solution ATP in Buffer ATP_Solution->Reaction_Well Incubation Incubate at Room Temperature Reaction_Well->Incubation Add_Kinase_Glo Add Kinase-Glo Reagent Incubation->Add_Kinase_Glo Luminescence_Reading Measure Luminescence Add_Kinase_Glo->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Luminescence_Reading->Data_Analysis

Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[12]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours, under the same conditions as in step 1.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[5][12]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Add_Compound Add Compound to Cells Overnight_Incubation->Add_Compound Compound_Dilution Prepare Serial Dilutions Compound_Dilution->Add_Compound Treatment_Incubation Incubate for 48-72 hours Add_Compound->Treatment_Incubation Add_MTT Add MTT Reagent Treatment_Incubation->Add_MTT MTT_Incubation Incubate for 2-4 hours Add_MTT->MTT_Incubation Solubilize_Formazan Add DMSO to Dissolve Crystals MTT_Incubation->Solubilize_Formazan Read_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

The "this compound" scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The comparative analysis of derivatives targeting EGFR and Aurora kinases demonstrates the potential to generate potent and selective drug candidates. The ease of chemical modification of this core structure allows for extensive structure-activity relationship studies to optimize efficacy and pharmacokinetic profiles.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the chemical space around the "this compound" core is warranted to identify novel derivatives with improved potency and selectivity against a wider range of kinases. Secondly, comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling, is crucial to translate promising in vitro findings into clinical candidates. Finally, the investigation of these compounds in combination with other anticancer agents could reveal synergistic effects and provide new therapeutic strategies for overcoming drug resistance. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.

References

A Comparative Guide to the Validation of Antitubercular Activity in Methyl 6-amino-2-chloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths and infections annually.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first-line therapies, creating an urgent need for new chemotherapeutic agents that operate via novel mechanisms of action and lack cross-resistance with existing drugs.[1][2]

In the landscape of drug discovery, pyrimidine-containing scaffolds have garnered significant attention for their broad spectrum of biological activities.[3][4] Several pyrimidine derivatives have even advanced into clinical trials as potential antitubercular drugs, highlighting the promise of this chemical class.[3][5] This guide focuses on a specific starting scaffold, Methyl 6-amino-2-chloropyrimidine-4-carboxylate , a versatile building block for creating a library of novel derivatives.[6][7] We will provide an in-depth, objective framework for the synthesis, validation, and comparative analysis of these derivatives, equipping researchers with the rationale and methodologies to identify promising lead compounds.

The Strategic Rationale: Structure-Activity Relationship (SAR) and Scaffold Diversification

The core principle of this work is the exploration of the Structure-Activity Relationship (SAR). SAR studies are fundamental to medicinal chemistry, aiming to understand how specific chemical modifications to a core scaffold influence its biological activity.[3][8] For the this compound core, several positions are ripe for chemical modification to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The central pyrimidine ring is often crucial for the antitubercular activity of its derivatives.[9]

The goal is not merely to create new molecules but to systematically probe the chemical space around the core scaffold to answer key questions:

  • Can we increase potency against Mtb?

  • Can we reduce toxicity to mammalian cells?

  • Which functional groups are essential for activity?

Below is a conceptual diagram illustrating the potential points of diversification on the parent scaffold.

cluster_0 Scaffold Diversification Strategy Core This compound (Core Scaffold) R1 Position 2 (Cl) Substitution with various amines, aryl/heteroaryl groups Core->R1 R1 R2 Position 6 (NH2) Acylation, alkylation, or formation of Schiff bases Core->R2 R2 R3 Position 4 (Ester) Conversion to amides, hydrazides, or other esters Core->R3 R3

Caption: Potential modification points on the core scaffold for SAR studies.

Experimental Validation Workflow: A Step-by-Step Guide

A robust and logical workflow is critical for efficiently screening a library of new chemical entities (NCEs) and identifying true lead candidates. The process should act as a funnel, starting with broad primary screening and progressing to more complex, biologically relevant assays for a smaller number of "hit" compounds.

Start Derivative Synthesis Screen Primary Screening (Microplate Alamar Blue Assay) Start->Screen Compound Library MIC Hit Confirmation (MIC Determination) Screen->MIC Active 'Hits' Cytotox Cytotoxicity Assay (e.g., MTT on Vero cells) MIC->Cytotox Potent Compounds SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC->SI Cytotox->SI Intra Intracellular Activity Assay (Infected Macrophage Model) SI->Intra Selective Compounds Lead Promising Lead Candidate Intra->Lead

Caption: A hierarchical workflow for validating antitubercular compounds.

Protocol 1: Primary Screening via Microplate Alamar Blue Assay (MABA)

Causality: The MABA is a widely used method for assessing the viability of Mtb.[10] Its principle relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, highly fluorescent resorufin by metabolically active cells.[11] A lack of color change indicates metabolic inhibition and, therefore, antibacterial activity. This assay is ideal for high-throughput primary screening due to its simplicity, low cost, and reliability.[10]

Step-by-Step Methodology:

  • Bacterial Culture: Culture Mycobacterium tuberculosis H37Ra (a common BSL-2 screening strain) or H37Rv (BSL-3) in Middlebrook 7H9 broth supplemented with OADC to the mid-log phase.[10]

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in 96-well microplates.

  • Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10⁴ CFU/well and add it to the plates containing the test compounds.[10]

  • Controls: Include a negative control (DMSO only) and a positive control (a known antitubercular drug like Rifampicin or Isoniazid).[12]

  • Incubation: Seal the plates and incubate at 37°C for 6-7 days.[10]

  • Dye Addition & Reading: Add a 10% (v/v) solution of Alamar Blue to each well and incubate for another 24 hours.[10] Visually inspect for color change (Blue = Inhibition, Pink = Growth) or measure fluorescence with a plate reader.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: While MABA identifies active compounds, the MIC assay quantifies their potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This quantitative value is essential for comparing the efficacy of different derivatives and benchmarking them against standard drugs.

Step-by-Step Methodology:

  • Plate Setup: This assay follows the same initial setup as the MABA, using serial two-fold dilutions of the "hit" compounds identified in the primary screen.

  • Incubation: Incubate the plates for 7 days at 37°C.

  • Reading: After incubation and addition of Alamar Blue, the MIC is determined as the lowest drug concentration that remains blue (or shows a significant reduction in fluorescence compared to the DMSO control).

Protocol 3: Cytotoxicity Assessment and Selectivity Index (SI)

Causality: A potent antitubercular compound is therapeutically useless if it is equally toxic to human cells.[13][14][15] Therefore, assessing cytotoxicity against a mammalian cell line (e.g., Vero, J774, or RAW 264.7) is a critical step.[11][16] The MTT assay, which measures mitochondrial metabolic activity, is a common method for this purpose.[17] The ratio of cytotoxicity (CC₅₀) to antimicrobial activity (MIC) gives the Selectivity Index (SI), a crucial parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the pathogen.

cluster_0 The Principle of Selectivity CC50 CC50 (50% Cytotoxic Concentration) Measures toxicity to host cells (Higher is better) SI Selectivity Index (SI) = CC50 / MIC CC50->SI MIC MIC (Minimum Inhibitory Concentration) Measures activity against Mtb (Lower is better) MIC->SI Goal Therapeutic Goal: Maximize SI SI->Goal

Caption: Relationship between cytotoxicity, efficacy, and the Selectivity Index.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero) into a 96-well plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Reading: Measure the absorbance at the appropriate wavelength using a plate reader. The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Protocol 4: Intracellular Activity Assay

Causality: M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[11] An effective antitubercular drug must be able to penetrate the host cell and exert its activity in the intracellular environment. Therefore, an in vitro infection model using a macrophage cell line (like J774 or RAW 264.7) provides a more biologically relevant assessment of a compound's potential.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) into 12- or 24-well plates and allow them to adhere overnight.[12]

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a defined multiplicity of infection (MOI) for several hours.[12]

  • Wash: Wash the cells thoroughly to remove any extracellular bacteria.

  • Compound Treatment: Add fresh media containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 3-5 days.

  • Lysis & Plating: Lyse the macrophages to release the intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of surviving colony-forming units (CFU). The reduction in CFU compared to the untreated control indicates intracellular activity.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel derivatives, the parent compound, and standard antitubercular drugs.

Table 1: Hypothetical Comparative Activity Data

Compound IDModification SiteMIC vs. Mtb H37Rv (µg/mL)CC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)Intracellular Activity (% Reduction in CFU)
Parent Scaffold -32>128>415%
Derivative A-1 C2: Phenylamine8>128>1645%
Derivative A-2 C2: Cyclohexylamine16>128>830%
Derivative B-1 C4: Phenylamide4641685%
Derivative B-2 C4: Hydrazide2321692%
Isoniazid Standard Drug0.1>256>256099%
Rifampicin Standard Drug0.2>256>128099%

Interpretation of Hypothetical Data:

  • Parent Scaffold: Shows weak activity and serves as a baseline.

  • Derivative A-1 vs. A-2: Substitution at the C2 position with an aromatic amine (A-1) appears more favorable than an aliphatic amine (A-2), resulting in a lower MIC. Both show excellent safety profiles (CC₅₀ >128 µg/mL).

  • Derivative B-1 vs. B-2: Modification of the ester at C4 to an amide or hydrazide significantly improves potency. Derivative B-2, with a hydrazide moiety, shows the lowest MIC among the derivatives and excellent intracellular activity, making it a promising candidate despite a slightly higher cytotoxicity compared to the A-series.

  • Comparison to Standards: While the derivatives do not yet match the potency of first-line drugs like Isoniazid, Derivative B-2 shows a respectable Selectivity Index and strong intracellular activity, warranting further optimization.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the validation of antitubercular activity in novel derivatives of this compound. By following a hierarchical workflow from primary screening to intracellular assays, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. The key to success lies not only in potent antimicrobial activity (a low MIC) but, more importantly, in a high Selectivity Index and proven efficacy within a host-cell environment.

Promising lead compounds, such as the hypothetical Derivative B-2, would become candidates for the next stages of drug discovery, which include:

  • Mechanism of Action Studies: Identifying the molecular target of the compound within Mtb.[2]

  • In Vivo Efficacy: Testing the compound in animal models of tuberculosis.[2]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[16]

The journey of drug discovery is long, but with a rigorous and logically structured validation process, the potential of the pyrimidine scaffold can be systematically explored to develop the next generation of antitubercular therapies.

References

A Comparative Guide to Methyl 6-amino-2-chloropyrimidine-4-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2][3] Its inherent ability to mimic the purine bases of DNA and RNA allows for interactions with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[2] This guide provides an in-depth technical comparison of a particularly versatile, yet underexplored, pyrimidine derivative: Methyl 6-amino-2-chloropyrimidine-4-carboxylate .

We will objectively evaluate its performance as a drug discovery scaffold against established alternatives, supported by experimental data and detailed protocols. This analysis is designed to equip researchers with the critical insights needed to leverage this scaffold's full potential in their drug development programs.

The Strategic Advantage of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine unit is a key pharmacophore in a significant number of kinase inhibitors.[2] Its defining feature is the ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a structural motif that is highly conserved across the kinome. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor and a reliable starting point for affinity and selectivity optimization.

This compound offers a unique combination of features that make it an attractive starting point for library synthesis:

  • Three Points of Diversification: The scaffold possesses three distinct functional handles for chemical modification: the 2-chloro group, the 6-amino group, and the 4-carboxylate ester. This allows for a comprehensive exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Reactive Handles for Proven Chemistries: The 2-chloro substituent is readily displaced via nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. The 6-amino group can be acylated, alkylated, or used as a handle for further heterocycle formation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides or other carboxylic acid bioisosteres.

  • Favorable Physicochemical Properties: The pyrimidine core generally imparts favorable physicochemical properties, including aqueous solubility and metabolic stability, which are critical for developing orally bioavailable drugs.

Comparative Analysis: Performance Against Alternative Scaffolds

The utility of a scaffold is best understood in the context of its alternatives. Here, we compare the 2-aminopyrimidine scaffold, exemplified by our topic compound, against other well-established kinase inhibitor scaffolds.

ScaffoldKey Features & AdvantagesRepresentative Kinase TargetsExample IC50 Values (nM)
2-Aminopyrimidine Excellent hinge-binding capabilities; multiple points for diversification; favorable physicochemical properties.[2]Aurora Kinases, VEGFR, EGFR, CDKs[2][4][5]Alisertib (Aurora A): 1.2; Barasertib (Aurora B): 0.37[2]
Quinazoline Another privileged scaffold for kinase inhibitors; often exhibits high potency; extensive SAR literature.EGFR, VEGFRGefitinib (EGFR): 2-37
Indole Core of many natural products and approved drugs; can participate in various non-covalent interactions.Various, including protein kinasesSunitinib (VEGFR-2): 9
Pyrazolo[3,4-d]pyrimidine Isostere of adenine; strong hinge-binding motif; often used to develop highly selective inhibitors.[1]Src family kinases, VEGFR-2[1]Compound II-1 (VEGFR-2): 5900[1]

Note: IC50 values are highly dependent on the specific compound and assay conditions and are provided here for illustrative purposes only.

The data suggests that while other scaffolds can yield highly potent inhibitors, the 2-aminopyrimidine scaffold consistently produces compounds with nanomolar to sub-nanomolar potency against a range of important oncology targets. Its versatility and well-understood binding mode make it a highly reliable starting point for kinase inhibitor discovery programs.

Experimental Protocols

Synthesis of this compound

Step 1: Esterification of 6-Chloropyrimidine-4-carboxylic acid

  • To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Amination of the corresponding 2,6-dichloropyrimidine-4-carboxylate

A more direct, albeit less described route would involve the selective amination of a 2,6-dichloropyrimidine-4-carboxylate precursor. This would require careful control of reaction conditions to achieve regioselectivity.

Derivatization via Suzuki-Miyaura Coupling

The 2-chloro position of the scaffold is an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for exploring SAR at this position.

General Protocol:

  • To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G scaffold Methyl 6-amino-2- chloropyrimidine-4-carboxylate suzuki_product Methyl 6-amino-2-aryl- pyrimidine-4-carboxylate scaffold->suzuki_product Pd Catalyst, Base, Microwave boronic_acid Ar-B(OH)₂ boronic_acid->suzuki_product

Caption: Suzuki-Miyaura coupling workflow.

Derivatization via Buchwald-Hartwig Amination

The 2-chloro position can also be functionalized with a variety of amines using the Buchwald-Hartwig amination, providing access to a diverse range of 2-aminopyrimidine derivatives.

General Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and this compound (1.0 eq).

  • Add the desired amine (1.2 eq) and a strong base such as LiHMDS (2.5 eq).

  • Add anhydrous THF as the solvent.

  • Seal the tube and heat the reaction mixture at 65-80 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

G scaffold Methyl 6-amino-2- chloropyrimidine-4-carboxylate buchwald_product Methyl 6-amino-2-(N,N-disubstituted)- aminopyrimidine-4-carboxylate scaffold->buchwald_product Pd Catalyst, Ligand, Base amine R¹R²NH amine->buchwald_product

Caption: Buchwald-Hartwig amination workflow.

Structure-Activity Relationship (SAR) Insights

The SAR of 2-aminopyrimidine derivatives has been extensively studied, particularly in the context of kinase inhibition. Key insights include:

  • The 2-Amino Group: This group is often crucial for hinge binding. Substitution on this nitrogen with small alkyl or aryl groups can modulate potency and selectivity.

  • The 6-Position: The amino group at the 6-position provides another vector for exploring SAR. Acylation or alkylation of this group can lead to interactions with solvent-exposed regions of the binding pocket.

  • The 4-Position: The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. This position often points towards the solvent-exposed region of the ATP-binding pocket and can be used to improve physicochemical properties and introduce additional interactions. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or sulfonamides is a common strategy to improve cell permeability and oral bioavailability.[6]

Case Study: Targeting the Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[2][3][4] Their overexpression is common in many cancers, making them attractive targets for anticancer drug discovery.[2][3][4] Numerous 2-aminopyrimidine-based inhibitors of Aurora kinases have been developed, with some advancing to clinical trials.[2]

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2 Phase Cell Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase Anaphase->Telophase Chromosome Segregation Telophase->G2 Cytokinesis AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation, Spindle Assembly AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora Kinase signaling in mitosis.

As illustrated, Aurora A and B are key for proper progression through mitosis. Inhibition of these kinases by a 2-aminopyrimidine-based drug leads to mitotic arrest and ultimately, apoptosis of the cancer cell.

Conclusion

This compound represents a highly versatile and strategically valuable scaffold for drug discovery. Its three points of diversification, amenability to robust and reliable chemical transformations, and the proven track record of the 2-aminopyrimidine core in generating potent kinase inhibitors make it an attractive starting point for medicinal chemistry campaigns. While direct experimental data for this specific scaffold is emerging, the wealth of information on related pyrimidine derivatives provides a strong foundation for rational drug design. By leveraging the insights and protocols presented in this guide, researchers can effectively unlock the potential of this promising scaffold in the pursuit of novel therapeutics.

References

A Comparative Analysis of Synthetic Routes to Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Pyrimidine Scaffold

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a prevalent motif in a multitude of biologically active compounds, serving as a versatile scaffold for the synthesis of targeted therapeutics. The strategic placement of amino, chloro, and carboxylate functionalities allows for diverse downstream modifications, making it an invaluable intermediate in the development of novel pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for research and development teams. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid in the selection of the most appropriate method for a given application.

Route 1: Regioselective Ammonolysis of a Dichloropyrimidine Precursor

This is a widely utilized and direct approach for the synthesis of this compound. The strategy hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Chemical Principles and Rationale

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The two chlorine atoms at the 2- and 6-positions are activated towards substitution. However, the 6-position is generally more reactive towards nucleophiles than the 2-position. This regioselectivity can be attributed to the electronic effects of the ring nitrogen atoms and the carboxylate group. The reaction proceeds via the addition of ammonia as a nucleophile to the C6 position, forming a Meisenheimer complex intermediate, which then expels a chloride ion to yield the final product. The choice of solvent and reaction temperature is crucial to ensure high regioselectivity and minimize the formation of the isomeric product and the diamino-substituted byproduct.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate

This starting material can be prepared from commercially available precursors. One common method involves the reaction of a substituted malonate with urea or a related compound, followed by chlorination.

Step 2: Ammonolysis of Methyl 2,6-dichloropyrimidine-4-carboxylate

  • To a solution of Methyl 2,6-dichloropyrimidine-4-carboxylate (1.0 eq) in a suitable organic solvent such as isopropanol or THF, add a solution of ammonia (excess, e.g., 5-10 eq) in the same solvent at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the excess ammonia is removed under reduced pressure.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Data Summary
ParameterValue/Observation
Starting Material Methyl 2,6-dichloropyrimidine-4-carboxylate
Key Reagent Ammonia
Typical Solvent Isopropanol, THF, or other polar aprotic solvents
Reaction Temperature 0 °C to 50 °C
Reaction Time 2-12 hours
Reported Yield Moderate to good (typically 60-80%)
Purification Recrystallization or column chromatography

Workflow Diagram

Ammonolysis_Route cluster_start Starting Material Preparation cluster_main Ammonolysis SM Diethyl Malonate Derivative Cyclization Cyclization SM->Cyclization Urea Urea/Thiourea Urea->Cyclization Chlorination Chlorination (e.g., POCl3) Cyclization->Chlorination DCP Methyl 2,6-dichloropyrimidine- 4-carboxylate Chlorination->DCP Reaction Regioselective SNA_r Reaction DCP->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction Product Methyl 6-amino-2-chloropyrimidine- 4-carboxylate Reaction->Product

Caption: Synthetic workflow for Route 1: Ammonolysis.

Route 2: De Novo Synthesis via Pinner-Type Pyrimidine Synthesis

An alternative approach to construct the pyrimidine ring system from acyclic precursors is through a Pinner-type synthesis. This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine. While potentially more steps are involved compared to the ammonolysis of a pre-formed pyrimidine, this route offers flexibility in introducing substituents.

Chemical Principles and Rationale

The Pinner synthesis of pyrimidines is a cyclocondensation reaction.[1][2][3] For the synthesis of this compound, a suitable 1,3-dicarbonyl equivalent and a chloro-substituted amidine would be required. A plausible retrosynthetic analysis suggests starting from a functionalized β-keto ester and chloroacetamidine. The reaction is typically acid- or base-catalyzed and proceeds through a series of condensation and dehydration steps to form the heterocyclic ring. This method allows for the construction of the substituted pyrimidine core in a single cyclization step, with the substituents being introduced via the choice of starting materials.

Hypothetical Experimental Protocol

Step 1: Preparation of a Suitable β-keto ester

A plausible starting material would be a derivative of diethyl malonate, for instance, diethyl 2-(ethoxymethylene)malonate.

Step 2: Preparation of Chloroacetamidine

Chloroacetamidine can be prepared from chloroacetonitrile via the Pinner reaction with an alcohol to form the imidate, followed by treatment with ammonia.

Step 3: Cyclocondensation Reaction

  • To a solution of the β-keto ester (e.g., diethyl 2-(ethoxymethylene)malonate, 1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.0 - 1.2 eq).

  • To this mixture, add chloroacetamidine hydrochloride (1.0 eq).

  • The reaction mixture is heated to reflux and monitored by TLC or HPLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is neutralized with a weak acid (e.g., acetic acid) and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product, a substituted hydroxypyrimidine, is then subjected to chlorination (e.g., with POCl₃) to introduce the 2-chloro substituent.

  • Finally, amination at the 6-position (which would likely be a hydroxyl group from the initial cyclization) would be necessary. This could be achieved through conversion to a chloro group followed by ammonolysis, or potentially through other functional group interconversions.

Note: This is a proposed, multi-step adaptation of the Pinner synthesis and would require significant experimental optimization.

Data Summary (Projected)
ParameterValue/Observation
Starting Materials Diethyl malonate derivative, Chloroacetamidine
Key Reaction Pinner-type cyclocondensation
Typical Catalyst Acid or Base (e.g., NaOEt, HCl)
Reaction Temperature Reflux
Reaction Time 6-24 hours (for cyclization)
Projected Yield Lower overall yield due to multiple steps
Purification Multiple purification steps (crystallization, chromatography)

Workflow Diagram

Pinner_Route cluster_start Starting Material Preparation cluster_main Pinner Cyclocondensation & Functionalization DEM Diethyl Malonate Ketoester_Prep Formation of β-keto ester derivative DEM->Ketoester_Prep Orthoformate Triethyl Orthoformate Orthoformate->Ketoester_Prep Ketoester Functionalized β-keto ester Ketoester_Prep->Ketoester Cyclization Cyclocondensation Ketoester->Cyclization Chloroacetonitrile Chloroacetonitrile Amidine_Prep Amidine Synthesis Chloroacetonitrile->Amidine_Prep Amidine Chloroacetamidine Amidine_Prep->Amidine Amidine->Cyclization Pyrimidine_Core Substituted Hydroxypyrimidine Cyclization->Pyrimidine_Core Functionalization Chlorination & Amination Pyrimidine_Core->Functionalization Product Methyl 6-amino-2-chloropyrimidine- 4-carboxylate Functionalization->Product

Caption: Synthetic workflow for Route 2: Pinner Synthesis.

Comparative Analysis

FeatureRoute 1: AmmonolysisRoute 2: Pinner Synthesis
Overall Strategy Functional group interconversion on a pre-existing pyrimidine ring.De novo construction of the pyrimidine ring followed by functionalization.
Number of Steps Fewer steps if the dichloropyrimidine precursor is available.Multiple steps, including preparation of starting materials.
Scalability Generally more scalable due to fewer steps and well-defined reaction conditions.Potentially less scalable due to the complexity of multiple steps and purifications.
Reagent Availability Methyl 2,6-dichloropyrimidine-4-carboxylate may need to be synthesized but is a common intermediate. Ammonia is readily available.Requires synthesis of specific, functionalized starting materials (β-keto ester and amidine).
Yield Typically moderate to good yields for the final step.Overall yield is likely to be lower due to the cumulative losses over multiple steps.
Control of Regioselectivity A key challenge is controlling the regioselectivity of ammonolysis to favor the 6-amino product.Regiochemistry is determined by the choice of starting materials in the cyclization step.
Flexibility Less flexible for introducing a wide variety of substituents on the pyrimidine core.More flexible, as different starting materials can be used to generate diverse analogues.
Safety & Environmental Use of ammonia requires appropriate handling. Solvents are common organic liquids.May involve more hazardous reagents (e.g., phosphorus oxychloride for chlorination) and a larger volume of solvent waste.

Conclusion and Recommendation

For the specific synthesis of This compound , the regioselective ammonolysis of Methyl 2,6-dichloropyrimidine-4-carboxylate (Route 1) is the more direct and industrially viable approach. Its advantages in terms of fewer steps, higher potential overall yield, and greater scalability make it the preferred method for producing this specific target molecule. The primary challenge lies in optimizing the reaction conditions to ensure high regioselectivity, which is a well-documented area in pyrimidine chemistry.

The Pinner-type synthesis (Route 2) , while a fundamentally important method for constructing pyrimidine rings, is less efficient for this particular target. However, its value lies in its flexibility. For research programs focused on generating a library of diverse pyrimidine analogues with various substitution patterns, a de novo approach like the Pinner synthesis would be a more powerful and adaptable strategy.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or production campaign. For bulk synthesis of the title compound, Route 1 is recommended. For exploratory chemistry and the generation of novel derivatives, the principles of Route 2 offer a more versatile platform.

References

A Comparative Guide to Cross-Reactivity Studies of Methyl 6-amino-2-chloropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its presence in the nucleobases of DNA and RNA provides a biological precedent for its diverse and potent activities.[1][2] Molecules built around this heterocyclic core have demonstrated a vast range of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Among the myriad of starting materials, Methyl 6-amino-2-chloropyrimidine-4-carboxylate serves as a particularly versatile building block for creating novel therapeutics.[6][7]

However, the journey from a promising scaffold to a selective, safe, and effective drug is fraught with challenges. One of the most critical hurdles is understanding and controlling compound cross-reactivity—the tendency of a molecule to interact with unintended biological targets.[8][9] Off-target binding can lead to unforeseen toxicity, diminishing a drug candidate's therapeutic window and potentially causing clinical failure.[10][11] Conversely, in some cases, a carefully characterized "polypharmacology" profile, where a drug selectively modulates multiple targets in a disease pathway, can be beneficial.[12]

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of derivatives synthesized from this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design, execute, and interpret robust cross-reactivity studies.

The Strategic Imperative for Cross-Reactivity Profiling

The structural similarity among protein families, particularly the highly conserved ATP-binding pocket of protein kinases, makes achieving absolute specificity a formidable challenge.[13] Since many pyrimidine derivatives are designed as kinase inhibitors, kinome-wide profiling is an essential first step.[14][15] A comprehensive screening strategy should be tiered, starting with broad, high-throughput in vitro methods and progressing to more complex, physiologically relevant cell-based assays to confirm target engagement.

Below is a logical workflow for characterizing the selectivity of novel pyrimidine derivatives.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Interpretation A Derivative Synthesis (from core scaffold) B Primary Target Assay (Potency - IC50) A->B C Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) B->C Confirm on-target activity D Competitive Binding Assay (Determine Ki for hits) C->D Identify off-targets E Cellular Target Engagement (CETSA) D->E F Phenotypic / Pathway Assays (Confirm functional effect) E->F G Selectivity Analysis (S-Score, Gini Coefficient) F->G H Structure-Activity Relationship (SAR) for Selectivity G->H

Caption: High-level workflow for assessing derivative cross-reactivity.

In Vitro Methodologies for Quantifying Selectivity

In vitro assays provide the first quantitative measure of a compound's interaction with a panel of purified proteins, most commonly kinases.

Biochemical Kinase Profiling

This is the workhorse of selectivity screening. The goal is to measure the inhibitory activity of a derivative against a large, diverse panel of protein kinases.

Principle of the Assay: Radiometric assays, such as the [³³P]-ATP filter binding assay, directly measure the transfer of a radiolabeled phosphate from ATP to a protein or peptide substrate.[14] A reduction in substrate phosphorylation in the presence of the inhibitor indicates enzymatic inhibition.

Experimental Protocol: Radiometric Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA) and add DTT to 0.25 mM just before use.

    • Prepare a solution of the required peptide/protein substrate and the specific kinase in assay buffer.

    • Prepare [³³P]-ATP solution. The final ATP concentration in the assay should be at or near the Kₘ for each specific kinase to ensure the resulting IC₅₀ value approximates the intrinsic binding affinity (Kᵢ).[12][14]

  • Assay Execution (96-well plate format):

    • To each well, add 5 µL of the test derivative at various concentrations (typically a 10-point, 3-fold serial dilution). For the initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used.[16]

    • Add 20 µL of the master mix containing the kinase and substrate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of [³³P]-ATP.

    • Incubate for a defined period (e.g., 40 minutes) at room temperature.

    • Stop the reaction by adding 5 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Allow the mat to dry and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining relative to a DMSO vehicle control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Causality and Rationale:

  • Why use ATP at its Kₘ? This standardizes the assay conditions across different kinases, which can have vastly different affinities for ATP. It ensures that the comparison reflects the inhibitor's affinity for the kinase rather than its ability to compete with a fixed, arbitrary concentration of ATP.[14]

  • Why include controls? A positive control inhibitor (e.g., Staurosporine) validates that the kinase is active and inhibitable. A no-enzyme control accounts for background radiation. A DMSO vehicle control represents 100% enzyme activity.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known, labeled ligand from a target's binding site. This provides a direct measure of binding affinity (Kᵢ) and is independent of enzyme activity.

Principle of the Assay: A target protein, a labeled ligand (e.g., fluorescent), and an unlabeled test compound (the competitor) are allowed to reach binding equilibrium. The displacement of the labeled ligand by the test compound results in a measurable change in a physical property (e.g., fluorescence polarization), which is proportional to the concentration of the competitor.[17]

G cluster_0 cluster_1 T1 T L1 L* T1->L1 High Signal T2 T C C T2->C Low Signal L2 L*

Caption: Principle of a competitive binding assay.

Experimental Protocol: Generic Fluorescence-Based Competition

  • Assay Setup:

    • Determine the dissociation constant (Kₑ) of the labeled ligand for the target protein in a direct binding experiment.

    • Prepare assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a solution containing the target protein (at a concentration ~1-2x Kₑ) and the labeled ligand (at its Kₑ).

    • Prepare serial dilutions of the test derivative.

  • Execution:

    • In a microplate, dispense the target/labeled ligand complex.

    • Add the test derivative at various concentrations.

    • Incubate the plate until binding equilibrium is reached. The time required depends on the dissociation rate of the labeled ligand.[18]

    • Measure the signal (e.g., fluorescence polarization).

  • Data Analysis:

    • Plot the signal against the log of the competitor concentration.

    • Fit the data to determine the EC₅₀ (the concentration of competitor that displaces 50% of the labeled ligand).

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = EC₅₀ / (1 + [Labeled Ligand]/Kₑ).[18]

Cellular Methodologies for Validating Target Engagement

While in vitro assays are essential, they do not account for cell permeability, efflux pumps, or intracellular metabolism. Cellular assays are critical for confirming that a compound engages its intended (and unintended) targets in a physiological context.[19]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[20][21][22]

Principle of the Assay: When a protein is heated, it denatures and aggregates. The binding of a ligand typically stabilizes the protein's structure, increasing the temperature required to denature it (the melting temperature, Tₘ). This "thermal shift" indicates direct physical interaction between the compound and the target protein.[19][23]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test derivative at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[21]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a specific antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature, normalize the target protein signal to the signal at the lowest temperature (e.g., 40°C).

    • Plot the normalized signal against temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • The shift in the melting curve (ΔTₘ) indicates target engagement.

Caption: The experimental workflow for CETSA.

Comparative Data Presentation and Interpretation

To effectively compare derivatives, data must be presented clearly. The following tables use illustrative data for three hypothetical derivatives (A, B, and C) of this compound, all designed to target Kinase X.

Table 1: Comparative Kinase Selectivity Profile (IC₅₀, nM)

Kinase TargetDerivative A (R = -CH₃)Derivative B (R = -Ph)Derivative C (R = -cPr)
Kinase X (On-Target) 15 8 25
Kinase Y (Family Member)250150>10,000
Kinase Z (Family Member)480210>10,000
Kinase P (Unrelated)>10,0008,500>10,000
Kinase Q (Unrelated)1,200950>10,000

Interpretation:

  • Derivative B is the most potent against the intended target (Kinase X). However, it shows significant cross-reactivity with other family members (Kinase Y, Z) and even an unrelated kinase (Kinase P). This suggests the phenyl group may be interacting with a conserved feature in the kinase binding pocket.

  • Derivative A is slightly less potent but shows a better selectivity profile than B, with weaker inhibition of related kinases.

  • Derivative C is the least potent but exceptionally selective. The small cyclopropyl group appears to confer high specificity, likely by avoiding unfavorable interactions in the binding sites of off-target kinases. This is a classic example of the potency vs. selectivity trade-off.

Table 2: Cellular Thermal Shift (ΔTₘ, °C) in Cells Overexpressing Targets

Target ProteinDerivative A (1 µM)Derivative B (1 µM)Derivative C (1 µM)
Kinase X+5.8+7.2+4.5
Kinase Y+2.1+4.5No Shift
Kinase Z+1.5+3.8No Shift

Interpretation:

  • The CETSA data validates the in vitro findings in a cellular environment. The magnitude of the thermal shift generally correlates with the compound's potency.

  • Derivative B shows the largest shift for the on-target Kinase X, but also confirms significant engagement with off-targets Kinase Y and Z inside the cell.

  • Derivative C confirms its high selectivity, showing a robust shift only for the intended target, Kinase X. This increases confidence that its cellular effects will be mediated primarily through this target.

Structure-Activity Relationships (SAR) for Selectivity

The analysis of cross-reactivity data is crucial for guiding the next steps in lead optimization. The goal is to understand which structural modifications enhance selectivity without sacrificing too much potency.[3][24][25]

  • 2-Chloro Position: This position is a common site for modification via nucleophilic substitution (e.g., Suzuki or Buchwald-Hartwig coupling). Introducing larger, more complex aryl or heteroaryl groups can probe deeper into the ATP binding site. Bulky substituents here may clash with residues in off-target kinases, thereby enhancing selectivity.

  • 6-Amino Position: The amino group acts as a key hydrogen bond donor. Acylation or alkylation can alter these interactions. Modifications here can be used to fine-tune binding kinetics and selectivity.

  • Scaffold Hopping: If selectivity cannot be achieved through peripheral modifications, a more radical approach is "scaffold hopping," where the core pyrimidine ring is replaced with a different heterocycle that maintains the key pharmacophoric features but presents a different shape to avoid off-target interactions.[26][27][28][29][30]

Conclusion

Characterizing the cross-reactivity of novel derivatives of This compound is not a single experiment but a multi-faceted strategy. It requires an integrated approach that combines broad in vitro screening to identify potential liabilities with robust cell-based assays to confirm physiologically relevant target engagement. By systematically applying the methodologies outlined in this guide—from kinome profiling to cellular thermal shift assays—and meticulously analyzing the resulting data, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the lead optimization process, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

A Comparative Benchmarking Guide for Novel Methyl 6-amino-2-chloropyrimidine-4-carboxylate Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This guide presents a comprehensive framework for the preclinical benchmarking of novel analogs derived from "Methyl 6-amino-2-chloropyrimidine-4-carboxylate." Recognizing the vast therapeutic potential of pyrimidine derivatives, this document provides an objective methodology to compare the performance of these new chemical entities (NCEs) against established kinase inhibitors.[3] We detail a suite of standardized in vitro and in vivo assays, complete with step-by-step protocols and data interpretation guidelines, to rigorously evaluate potency, selectivity, and preliminary efficacy. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of the drug discovery pipeline.

Introduction: The Rationale for New Pyrimidine Analogs

Pyrimidine derivatives are a class of heterocyclic compounds integral to the structure of nucleic acids and are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] The "this compound" core represents a versatile starting point for the synthesis of novel analogs.[5][6] The strategic modification of this scaffold can lead to the development of compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Given that dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, there is a continuous need for novel kinase inhibitors that can overcome existing challenges such as off-target effects and acquired resistance.[7][8] This guide, therefore, assumes a primary hypothesis that the new analogs are designed as kinase inhibitors and outlines a robust strategy for their head-to-head comparison with established drugs in this class.

The Benchmarking Strategy: A Phased Approach

A successful benchmarking program requires a systematic and multi-faceted approach. The following phased strategy ensures a comprehensive evaluation of the novel analogs.

Phase 1: Initial Screening and Potency Assessment

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the new analogs against a panel of relevant kinases.

  • Key Assays: In vitro kinase inhibition assays.

Phase 2: Cellular Activity and Cytotoxicity

  • Objective: To assess the ability of the analogs to inhibit cell proliferation and induce cell death in relevant cancer cell lines.

  • Key Assays: Cell viability assays (e.g., MTT, MTS).[9][10][11][12]

Phase 3: Target Engagement and Mechanism of Action

  • Objective: To confirm that the analogs engage their intended target within the cellular environment and modulate downstream signaling pathways.

  • Key Assays: Western blotting, cellular thermal shift assays (CETSA).

Phase 4: In Vivo Efficacy

  • Objective: To evaluate the anti-tumor activity of lead candidates in a preclinical animal model.

  • Key Assays: Xenograft tumor models.[13][14][15][16]

Below is a visual representation of the proposed benchmarking workflow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: MoA Studies cluster_3 Phase 4: In Vivo Efficacy A Synthesize Analogs B In Vitro Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (e.g., MTT) (GI50 Determination) B->C D Western Blot for Downstream Signaling C->D E Xenograft Tumor Model D->E F Lead Candidate Identification E->F

Figure 1: A high-level overview of the benchmarking workflow for novel kinase inhibitors.

Comparative In Vitro Profiling

Biochemical Potency: In Vitro Kinase Inhibition Assay

The initial step in characterizing a new kinase inhibitor is to determine its potency against the purified target enzyme.

Protocol: In Vitro Kinase Assay [17][18][19][20]

  • Reagent Preparation:

    • Prepare a 20x kinase buffer and store it in aliquots at -20°C.[19]

    • Reconstitute the recombinant kinase and its specific substrate in kinase buffer.

    • Prepare a serial dilution of the test compounds (new analogs and benchmark drugs) and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and substrate mixture.

    • Add the serially diluted test compounds to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop reagent.

    • Quantify the kinase activity. This can be done through various methods, such as measuring the amount of ADP produced or using a phosphospecific antibody to detect the phosphorylated substrate.[7]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
Analog A Kinase X15
Analog B Kinase X45
Analog C Kinase X120
Benchmark Drug 1 Kinase X25
Benchmark Drug 2 Kinase X80
Cellular Activity: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][21] It is a colorimetric assay based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][12]

Protocol: MTT Assay [9][11]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the new analogs and benchmark drugs for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][11]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

CompoundCell LineGI50 (µM)
Analog A Cancer Cell Line 10.5
Analog B Cancer Cell Line 11.2
Analog C Cancer Cell Line 15.8
Benchmark Drug 1 Cancer Cell Line 10.8
Benchmark Drug 2 Cancer Cell Line 13.5

Mechanism of Action Studies

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to perform mechanism of action studies.

Targeted Signaling Pathway Example: MAPK/ERK Pathway

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F H Proliferation, Survival, Differentiation F->H G Analog A (Inhibitor) G->D

Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target in oncology.

Protocol: Western Blotting for Phospho-ERK

  • Cell Lysis:

    • Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phospho-ERK. A decrease in phospho-ERK levels upon treatment with the compound indicates target engagement.

In Vivo Efficacy Models

The most promising analogs should be advanced to in vivo studies to assess their efficacy in a more complex biological system.

Protocol: Xenograft Tumor Model [13][14][15][16]

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compounds and benchmark drugs to the respective treatment groups according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length/2.[13]

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500-
Analog A (50 mg/kg)45070
Benchmark Drug 1 (50 mg/kg)60060

Summary and Future Directions

This guide provides a structured and comprehensive approach to benchmarking novel "this compound" analogs. By systematically evaluating their biochemical potency, cellular activity, mechanism of action, and in vivo efficacy against established drugs, researchers can make data-driven decisions about which candidates to advance in the drug discovery process.

Future work should focus on a broader kinase selectivity profiling to assess off-target effects, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens, and the evaluation of lead compounds in additional preclinical models, including patient-derived xenografts (PDX).[15]

References

A Researcher's Guide to Confirming the Mechanism of Action of Novel Methyl 6-amino-2-chloropyrimidine-4-carboxylate Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of Methyl 6-amino-2-chloropyrimidine-4-carboxylate have emerged as a promising class of compounds, with recent studies pointing towards their potential as inhibitors of key signaling proteins like receptor tyrosine kinases.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers aiming to rigorously confirm the mechanism of action (MoA) of a novel series of these derivatives, hypothetically targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene.[5][6]

The Strategic Workflow: From Binding to Cellular Effect

Confirming a drug's MoA is a multi-step process that builds a chain of evidence.[7] We must first prove the compound physically interacts with its intended target, then confirm this interaction leads to functional inhibition, and finally, demonstrate that this inhibition produces the desired effect in a complex biological system like a living cell.[8]

Our approach is structured in three sequential phases:

  • Phase 1: Target Engagement - Does our compound bind to EGFR?

  • Phase 2: Biochemical Inhibition - Does this binding inhibit EGFR's enzymatic (kinase) activity?

  • Phase 3: Cellular Mechanism Confirmation - Does this inhibition block EGFR signaling in cancer cells and halt their proliferation?

MoA Confirmation Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biochemical Inhibition cluster_2 Phase 3: Cellular Mechanism P1_CETSA Cellular Thermal Shift Assay (CETSA) P2_KinaseAssay In Vitro Kinase Assay P1_CETSA->P2_KinaseAssay Confirms Binding P3_PhosphoBlot Phospho-Protein Western Blot P2_KinaseAssay->P3_PhosphoBlot Confirms Functional Inhibition P3_Prolif Cell Proliferation Assay P3_PhosphoBlot->P3_Prolif Links Inhibition to Cellular Effect

Caption: Overall workflow for MoA confirmation.

Phase 1: Confirming Target Engagement in a Cellular Milieu

Before assessing function, we must first confirm that our pyrimidine derivatives physically engage with EGFR inside a cell. Many compounds that appear promising in simple biochemical tests fail in a cellular context.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in an intact cellular environment.[9][10]

The Principle of CETSA: The binding of a ligand (our drug) to a protein target (EGFR) typically increases the protein's thermodynamic stability.[11] When heated, this stabilized protein will denature and aggregate at a higher temperature than the unbound protein.[12] By measuring the amount of soluble EGFR remaining at various temperatures, we can detect this "thermal shift," which serves as direct proof of target engagement.[13]

CETSA Principle cluster_0 No Drug (Vehicle Control) cluster_1 With Pyrimidine Derivative Unbound EGFR Unbound EGFR Heat (T°C) Heat (T°C) Unbound EGFR->Heat (T°C) Denatured & Aggregated EGFR Denatured & Aggregated EGFR Heat (T°C)->Denatured & Aggregated EGFR Soluble EGFR Remains Soluble EGFR Remains Heat (T°C)->Soluble EGFR Remains Bound EGFR Bound EGFR Bound EGFR->Heat (T°C) Stabilized

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for EGFR Target Engagement
  • Cell Culture: Culture A431 cells (a human cancer cell line with high EGFR expression) to ~80% confluency.

  • Compound Treatment: Treat cells with the pyrimidine derivative (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble EGFR in each sample via Western Blot using an anti-EGFR antibody.

  • Data Analysis: Plot the percentage of soluble EGFR against temperature for both vehicle and drug-treated samples to visualize the thermal shift.

Phase 2: Quantifying Biochemical Inhibition

Having confirmed that our compounds bind to EGFR, the next critical step is to determine if this binding event inhibits the receptor's primary function: its kinase activity.[14] EGFR is a tyrosine kinase that transfers a phosphate group from ATP to tyrosine residues on substrate proteins, initiating downstream signaling.[6] We will use a lanthanide-based TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay, a highly sensitive and robust method.[15]

The Principle of TR-FRET Kinase Assay: This assay measures the phosphorylation of a synthetic peptide substrate by EGFR.[16] A europium (Eu)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a fluorescently tagged substrate peptide acts as the acceptor. When the peptide is phosphorylated by EGFR, the antibody binds to it, bringing the donor and acceptor into close proximity and generating a FRET signal. An effective inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.[17]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, the pyrimidine derivative at various concentrations, and a fluorescently labeled poly-GT peptide substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Develop: Add a solution containing EDTA to stop the reaction, along with a terbium (Tb)-labeled anti-phosphotyrosine antibody.[18]

  • Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for terbium and one for the acceptor fluorophore).

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Phase 3: Confirming the Cellular Mechanism of Action

The final and most crucial phase is to connect the biochemical inhibition of EGFR to a cellular response. We must demonstrate that our compound blocks the EGFR signaling pathway within cancer cells and that this leads to an anti-proliferative effect.[5]

A. Pathway Modulation: Western Blot for Phospho-EGFR

Upon activation, EGFR undergoes autophosphorylation on specific tyrosine residues (e.g., Y1068).[6] This phosphorylation event is the critical first step in activating downstream signaling cascades like the Ras-MAPK pathway.[19] A successful inhibitor should block this autophosphorylation. We can measure this effect using a phospho-specific Western Blot.

EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates P_EGFR p-EGFR (Y1068) (Active) EGFR->P_EGFR Autophosphorylation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified EGFR signaling and the inhibitor's point of action.

Experimental Protocol: Phospho-EGFR Western Blot
  • Cell Treatment: Seed A431 cells and grow overnight. Starve the cells in serum-free media for 24 hours to reduce basal EGFR activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrimidine derivative or a known EGFR inhibitor (e.g., Gefitinib) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Lysis and Protein Quantification: Immediately lyse the cells on ice.[20] It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane, preferably with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can cause background noise.[20] Incubate overnight with a primary antibody specific for phosphorylated EGFR (p-EGFR Y1068).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the blot and re-probe with an antibody for total EGFR to ensure equal protein loading.[22]

B. Phenotypic Outcome: Cell Proliferation Assay

The ultimate goal of an EGFR inhibitor in cancer therapy is to halt uncontrolled cell proliferation.[] Therefore, we must show that the observed inhibition of EGFR signaling translates into a cytostatic or cytotoxic effect.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed A431 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative and a positive control (Gefitinib).

  • Incubation: Incubate the cells for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells.

  • Data Analysis: Measure luminescence on a plate reader. Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Analysis: Benchmarking Against the Gold Standard

To understand the potential of our novel derivatives, their performance must be benchmarked against a well-characterized alternative. Gefitinib, an FDA-approved EGFR inhibitor, serves as an excellent comparator.[6]

ParameterAssayHypothetical Derivative "MC-1"Gefitinib (Comparator)Interpretation
Target Engagement CETSA (ΔTm)+ 4.2 °C+ 5.1 °CBoth compounds bind and stabilize EGFR in cells.
Biochemical Potency TR-FRET Kinase Assay (IC50)15 nM25 nMMC-1 shows slightly higher potency against the isolated enzyme.
Cellular Potency p-EGFR Western Blot (IC50)50 nM80 nMMC-1 is more potent at inhibiting EGFR signaling in cells.
Anti-proliferative Activity Cell Viability Assay (GI50)120 nM200 nMThe higher cellular potency of MC-1 translates to better inhibition of cancer cell growth.

Conclusion and Forward Look

By following this structured, multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of novel this compound derivatives. The hypothetical data presented for "MC-1" illustrates a promising profile: it directly engages EGFR in cells, potently inhibits its kinase activity, blocks downstream signaling, and consequently halts cancer cell proliferation, outperforming a known clinical agent in this preclinical model.

This self-validating workflow, moving from physical binding to cellular function, provides the necessary evidence to confidently declare the compound's MoA, justifying further investigation into its selectivity, off-target effects, and potential for in vivo studies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-amino-2-chloropyrimidine-4-carboxylate, a halogenated heterocyclic compound common in medicinal chemistry. The procedures outlined here are designed to ensure operational safety, protect environmental health, and maintain full regulatory compliance.

The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Due to its chlorinated organic nature, it must never be disposed of down the drain or in regular trash.[1][2][3] The required method of disposal is through a licensed environmental waste management contractor, typically involving high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[4]

Part 1: Immediate Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety protocol can be established by examining structurally analogous chlorinated pyrimidines.[5][6][7][8][9] This approach allows us to anticipate the hazards and implement appropriate controls.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[5][9][10]

  • Serious Eye Irritation: The compound is likely a serious eye irritant.[5][6][9][10]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][6][9]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

  • Hazardous Combustion Products: When heated to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][7][8]

Given these hazards, the compound must be handled with care in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.[10][11]

Part 2: Personal Protective Equipment (PPE) & Handling

A proactive approach to safety is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[10][11]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect against dust particles and splashes, preventing serious eye irritation.[11]
Skin/Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a chemical fume hood; NIOSH-approved respirator if hood is unavailable or dust is generatedTo prevent inhalation of airborne particles, which can cause respiratory irritation.[5][6][9]

Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][10]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, from the point of generation to final hand-off for disposal.

Step 1: Waste Identification and Classification

  • Action: Classify this compound waste as "Halogenated Organic Solid Waste."

  • Rationale: Proper classification is a federal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures the waste stream is not mixed with incompatible chemicals.[1][3] Halogenated compounds require specific disposal methods, like high-temperature incineration, to neutralize their hazardous nature.[4]

Step 2: Waste Collection at the Point of Generation

  • Action: Collect all waste material (unreacted compound, contaminated spatulas, weigh boats, and contaminated disposable PPE) at the satellite accumulation area (SAA) where it was generated.[6]

  • Rationale: The EPA mandates that chemical waste be accumulated at or near its point of generation to ensure it remains under the control of laboratory personnel who are aware of its hazards.[12]

Step 3: Container Selection and Labeling

  • Action: Place the waste into a designated, chemically compatible, and sealable container. A high-density polyethylene (HDPE) container with a screw-on cap is appropriate.

  • Rationale: The container must be robust and non-reactive with the waste to prevent leaks or degradation.[1] OSHA mandates that containers be free from damage and have secure, leak-proof closures.

  • Action: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).

  • Rationale: Clear, accurate labeling is required by the EPA to inform handlers of the container's contents and associated risks, ensuring safe storage and transport.[6]

Step 4: Waste Segregation and Storage

  • Action: Store the sealed waste container in a designated secondary containment bin within the laboratory's satellite accumulation area.

  • Rationale: Secondary containment is a crucial safety measure to contain any potential leaks or spills from the primary container.

  • Action: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Chlorinated pyrimidines are known to be incompatible with strong acids and oxidizers.[5]

WasteDisposalWorkflow EHS_Pickup EHS_Pickup Transport Transport EHS_Pickup->Transport Hand-off

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, depending on your institution's generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]

  • Rationale: Only trained professionals operating under strict regulatory guidelines are permitted to transport and dispose of hazardous waste. EHS will consolidate waste and hand it off to a licensed disposal facility.

Part 4: Emergency Procedures - Spill Management

Accidents can happen, but with a clear plan, they can be managed safely.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For a small, manageable spill, ensure you are wearing appropriate PPE. Prevent the solid from becoming airborne. Use a spill kit with absorbent pads to gently cover and collect the material.

  • Clean-Up: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container. Avoid creating dust.[8]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 6-amino-2-chloropyrimidine-4-carboxylate. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safe practices rooted in the established principles of chemical hygiene and risk mitigation. By understanding the causality behind each recommendation, you can ensure the integrity of your research and, most importantly, your personal safety.

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be developed by examining data from structurally analogous pyrimidine derivatives. These related compounds consistently indicate a clear hazard profile that necessitates stringent protective measures.

Hazard StatementClassificationCommonality Among Analogues
Causes skin irritation Skin Corrosion/Irritation, Category 2High[1][2][3][4][5][6]
Causes serious eye irritation/damage Serious Eye Damage/Eye Irritation, Category 2/1High[1][2][3][4][5][6]
May cause respiratory irritation Specific target organ toxicity (single exposure), Category 3Moderate[2][3][6][7]
Harmful if swallowed Acute Oral Toxicity, Category 4Moderate[3][6][7]

This data compels us to treat this compound with a high degree of caution, assuming it possesses a similar hazard profile. Our primary goal is to minimize exposure through the intelligent application of the Hierarchy of Controls, where Personal Protective Equipment (PPE) serves as the critical final barrier.

The Hierarchy of Controls: A Foundational Approach

Before we address the specifics of PPE, it is crucial to ground our safety plan in the established Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures, ensuring that we do not rely solely on PPE, which is the last line of defense. All work with this compound must be preceded by a risk assessment to determine the appropriate level of control needed.

Caption: The Hierarchy of Controls for Chemical Safety.

For handling this compound, engineering controls, such as working within a certified chemical fume hood, are mandatory for any procedure that could generate dust or aerosols.[8][9]

Core Directive: Personal Protective Equipment Protocol

The selection of PPE must be directly correlated with the specific task being performed. The following table outlines the minimum required PPE for activities involving this compound, categorized by potential exposure risk.

Risk LevelActivity ExamplesEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Handling sealed containers, visual inspection.Safety glasses with side shields.Single pair of nitrile gloves.Standard laboratory coat.Not required.
Moderate Weighing the solid, preparing solutions, performing reactions.Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10][11]Double-gloving with nitrile gloves.Cuffed, fluid-resistant lab coat.Not required if performed strictly within a certified chemical fume hood.
High Large-scale operations, cleaning up spills, potential for significant aerosolization.Chemical splash goggles and a full-face shield.[8]Double-gloving with nitrile or neoprene gloves.[9][11]Disposable, solid-front gown over lab coat.N95 respirator for dusts or a chemical cartridge respirator for significant vapor/aerosol release.[12]
Causality of PPE Choices
  • Eye Protection: Standard safety glasses are insufficient as they do not protect from splashes or fine particulates from all angles. Tightly fitting chemical splash goggles are essential to prevent contact with the eye, which is predicted to cause serious irritation.[1][2]

  • Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a critical practice for moderate to high-risk activities; it provides a failsafe against undetected pinholes or tears in the outer glove and protects the inner glove from contamination during outer glove removal. Always inspect gloves for damage before use.[10]

  • Body Protection: A cuffed lab coat prevents chemicals from entering the sleeve. For high-risk scenarios, a disposable, solid-front gown provides an additional, impermeable barrier.[10][11]

  • Respiratory Protection: The primary respiratory protection is the use of a fume hood. However, when weighing the solid compound, which can easily become airborne, or in the event of a spill, a respirator is necessary to prevent inhalation that could lead to respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocols

A systematic workflow is essential for safety and experimental reproducibility. The following protocols must be followed for all operations involving this compound.

Safe_Handling_Workflow Prep 1. Preparation - Verify fume hood function - Don appropriate PPE - Assemble all materials Weigh 2. Weighing - Perform in fume hood - Use anti-static paper - Tare balance with container Prep->Weigh Dissolve 3. Solubilization - Add solvent to solid slowly - Cap securely before mixing - Label container clearly Weigh->Dissolve Use 4. Experimental Use - Keep container closed when not in use - Maintain work within fume hood Dissolve->Use Decon 5. Decontamination - Wipe down work surfaces - Properly remove PPE Use->Decon Dispose 6. Waste Disposal - Segregate contaminated waste - Follow institutional guidelines Decon->Dispose

Caption: Step-by-step workflow for handling the compound.

Protocol 1: Weighing the Solid Compound
  • Don PPE: At a minimum, wear chemical splash goggles, a cuffed lab coat, and double nitrile gloves.

  • Work Area: Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain any airborne particles.[8]

  • Procedure: Use anti-static weighing paper or a tared container to minimize dispersal of the powder.

  • Cleanup: After weighing, carefully clean the spatula and the balance area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Treat all disposable materials, including the outer pair of gloves and weighing paper, as contaminated hazardous waste.[3]

Protocol 2: Preparing Solutions
  • Don PPE: Follow the same minimum PPE requirements as for weighing.

  • Work Area: All solution preparations must occur within a certified chemical fume hood.[8]

  • Procedure: To prevent splashing and aerosolization, slowly add the solvent to the container holding the pre-weighed solid.

  • Mixing: Cap the container securely before vortexing or sonicating. If sonicating, place the primary container within a secondary container to manage potential leaks.

  • Labeling: Immediately label the solution with the full chemical name, concentration, solvent, preparation date, and your initials.

Emergency and Disposal Plans

Immediate Actions for Exposure
Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][6]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][3][6]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell or if respiratory symptoms develop, seek medical attention.[1][2][3]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[1][3][6]
Spill and Waste Management
  • Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the material into a suitable, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency response protocol.

  • Waste Disposal: All materials contaminated with this compound, including disposable PPE, weighing papers, and empty containers, must be treated as hazardous waste.[2][3] Dispose of this waste in designated, sealed containers according to your institution's guidelines and local, regional, and national regulations. Do not allow the chemical or contaminated materials to enter drains or the environment.[1]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-amino-2-chloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.